molecular formula C4H12N+ B8472290 Butylammonium

Butylammonium

Cat. No.: B8472290
M. Wt: 74.14 g/mol
InChI Key: HQABUPZFAYXKJW-UHFFFAOYSA-O
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Description

Butan-1-aminium is an alkylaminium.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

butylazanium

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/p+1

InChI Key

HQABUPZFAYXKJW-UHFFFAOYSA-O

SMILES

CCCC[NH3+]

Canonical SMILES

CCCC[NH3+]

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Butylammonium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylammonium bromide, an organic ammonium (B1175870) salt, serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, comprising a this compound cation and a bromide anion, imparts unique physicochemical properties that are critical for its function in roles such as a precursor in perovskite solar cells, a component in ionic liquids, and a reagent in organic synthesis. Understanding these properties is paramount for its effective application and for the development of new materials and processes.

This technical guide provides a comprehensive overview of the core physicochemical properties of n-butylammonium bromide. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and visual workflows to elucidate the experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical characteristics of n-butylammonium bromide are summarized below. It is important to distinguish this compound from its commonly mistaken counterpart, tetrathis compound (B224687) bromide (TBAB), which possesses significantly different properties.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₄H₁₂BrN--INVALID-LINK--
Molecular Weight 154.05 g/mol --INVALID-LINK--[1]
Melting Point Data not readily available. A protocol for determination is provided below.
Boiling Point Decomposes upon heating.
pKa of this compound ion (C₄H₉NH₃⁺) 10.78--INVALID-LINK--[2]
Calculated pKa of this compound ion 10.64 (from a Ka of 2.29 x 10⁻¹¹)--INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound bromide are provided below. These protocols are designed to be adaptable for a standard laboratory setting.

Synthesis of n-Butylammonium Bromide

The synthesis of n-butylammonium bromide can be achieved by the acid-base reaction between n-butylamine and hydrobromic acid.

Materials:

  • n-Butylamine (C₄H₁₁N)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve a known amount of n-butylamine in diethyl ether.

  • Cool the flask in an ice bath while stirring.

  • Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise to the cooled solution. A white precipitate of n-butylammonium bromide will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified n-butylammonium bromide under vacuum.

G Synthesis of n-Butylammonium Bromide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation and Purification Dissolve n-butylamine in diethyl ether Dissolve n-butylamine in diethyl ether Cool flask in ice bath Cool flask in ice bath Dissolve n-butylamine in diethyl ether->Cool flask in ice bath Slowly add HBr Slowly add HBr Cool flask in ice bath->Slowly add HBr dropwise Precipitate formation Precipitate formation Slowly add HBr->Precipitate formation Stir for 30 min Stir for 30 min Precipitate formation->Stir for 30 min Vacuum filtration Vacuum filtration Stir for 30 min->Vacuum filtration Wash with cold diethyl ether Wash with cold diethyl ether Vacuum filtration->Wash with cold diethyl ether Dry under vacuum Dry under vacuum Wash with cold diethyl ether->Dry under vacuum n-Butylammonium bromide n-Butylammonium bromide Dry under vacuum->n-Butylammonium bromide

Synthesis Workflow
Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property.[4][5][6][7][8]

Materials:

  • Purified n-butylammonium bromide

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the n-butylammonium bromide sample is completely dry.

  • Finely powder the sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

G Melting Point Determination Workflow cluster_0 Sample Preparation cluster_1 Measurement Dry sample Dry sample Powder sample Powder sample Dry sample->Powder sample Pack capillary tube Pack capillary tube Powder sample->Pack capillary tube Place in apparatus Place in apparatus Pack capillary tube->Place in apparatus Rapid heating (approx. range) Rapid heating (approx. range) Place in apparatus->Rapid heating (approx. range) Slow heating (precise range) Slow heating (precise range) Rapid heating (approx. range)->Slow heating (precise range) Record melting range Record melting range Slow heating (precise range)->Record melting range Melting Point Melting Point Record melting range->Melting Point

Melting Point Determination
Determination of Solubility (Gravimetric Method)

The solubility of a substance is a fundamental property indicating the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[9][10][11]

Materials:

  • n-Butylammonium bromide

  • Selected solvent (e.g., water, ethanol, dichloromethane)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Glass vials with sealed caps

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporating dishes

  • Oven

  • Desiccator

Procedure:

  • Add an excess amount of n-butylammonium bromide to a known mass of the solvent in a sealed glass vial.

  • Place the vial in a thermostatic shaker at a constant temperature and agitate until equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known mass of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the saturated solution.

  • Heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Cool the dish in a desiccator and weigh it.

  • Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

  • Calculate the solubility from the mass of the dissolved solid and the mass of the solvent.

G Gravimetric Solubility Determination cluster_0 Equilibration cluster_1 Sample Collection cluster_2 Solvent Evaporation and Weighing Add excess solute to solvent Add excess solute to solvent Agitate at constant temperature Agitate at constant temperature Add excess solute to solvent->Agitate at constant temperature Filter supernatant Filter supernatant Agitate at constant temperature->Filter supernatant Weigh saturated solution Weigh saturated solution Filter supernatant->Weigh saturated solution Evaporate solvent Evaporate solvent Weigh saturated solution->Evaporate solvent Cool in desiccator Cool in desiccator Evaporate solvent->Cool in desiccator Weigh solid residue Weigh solid residue Cool in desiccator->Weigh solid residue Repeat until constant mass Repeat until constant mass Weigh solid residue->Repeat until constant mass Calculate solubility Calculate solubility Repeat until constant mass->Calculate solubility

Solubility Determination Workflow
Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For this compound bromide, the pKa of its conjugate acid, the this compound ion, is determined.[12][13][14]

Materials:

  • n-Butylammonium bromide

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of n-butylammonium bromide and dissolve it in deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G pKa Determination by Potentiometric Titration cluster_0 Setup cluster_1 Titration cluster_2 Data Analysis Dissolve sample in water Dissolve sample in water Calibrate pH meter Calibrate pH meter Dissolve sample in water->Calibrate pH meter Immerse pH electrode Immerse pH electrode Calibrate pH meter->Immerse pH electrode Add NaOH incrementally Add NaOH incrementally Immerse pH electrode->Add NaOH incrementally Record pH after each addition Record pH after each addition Add NaOH incrementally->Record pH after each addition Continue past equivalence point Continue past equivalence point Record pH after each addition->Continue past equivalence point Plot pH vs. volume of NaOH Plot pH vs. volume of NaOH Continue past equivalence point->Plot pH vs. volume of NaOH Determine half-equivalence point Determine half-equivalence point Plot pH vs. volume of NaOH->Determine half-equivalence point pKa = pH at half-equivalence pKa = pH at half-equivalence Determine half-equivalence point->pKa = pH at half-equivalence pKa Value pKa Value pKa = pH at half-equivalence->pKa Value

pKa Determination Workflow
Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[15][16][17][18]

Protocol Overview:

  • Crystal Growth: High-quality single crystals of n-butylammonium bromide are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, with no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to ~100 K) to reduce thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then refined to obtain the final, precise crystal structure.

G Single-Crystal X-ray Diffraction Workflow Grow single crystals Grow single crystals Select and mount crystal Select and mount crystal Grow single crystals->Select and mount crystal Collect diffraction data Collect diffraction data Select and mount crystal->Collect diffraction data Solve and refine structure Solve and refine structure Collect diffraction data->Solve and refine structure Crystal Structure Crystal Structure Solve and refine structure->Crystal Structure

Crystal Structure Determination

Conclusion

This technical guide has summarized the key physicochemical properties of n-butylammonium bromide and provided detailed experimental protocols for their determination. Accurate characterization of these properties is essential for the successful application of this compound in research and development. The provided methodologies offer a robust framework for obtaining reliable data to inform material design, reaction optimization, and formulation development.

References

Synthesis of Butylammonium Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Purification, and Characterization of Butylammonium Iodide for Research Applications in Materials Science and Drug Development.

This technical guide provides a comprehensive overview of the synthesis of n-butylammonium iodide (BAI), a crucial precursor in the development of advanced materials, particularly in the field of perovskite-based optoelectronics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure the reproducible synthesis of high-purity BAI.

Introduction

n-Butylammonium iodide is a primary ammonium (B1175870) salt that has garnered significant attention for its role as an organic spacer cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures. These layered perovskites exhibit enhanced stability and tunable optoelectronic properties compared to their three-dimensional (3D) counterparts, making them promising materials for next-generation solar cells and light-emitting diodes (LEDs). In the context of drug development, organic ammonium halides can serve as counterions for active pharmaceutical ingredients or as key intermediates in the synthesis of more complex molecules. The precise control over the purity and character of BAI is therefore paramount for achieving desired material properties and reaction outcomes.

Synthesis of n-Butylammonium Iodide

The most common and straightforward method for synthesizing n-butylammonium iodide is through an acid-base neutralization reaction between n-butylamine and hydroiodic acid. This reaction is typically performed in a suitable solvent and at a controlled temperature to manage the exothermic nature of the reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
n-ButylamineC₄H₁₁N73.14-49109-73-9
Hydroiodic Acid (57% in water)HI127.91-5110034-85-2
n-Butylammonium IodideC₄H₁₂IN201.0517336945-08-1[1]
Experimental Protocol

This protocol is based on established procedures for the synthesis of similar alkylammonium halides, such as methylammonium (B1206745) iodide, and is adapted for the synthesis of n-butylammonium iodide.[2]

Materials:

  • n-Butylamine (≥99%)

  • Hydroiodic acid (57 wt% in water)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of n-butylamine in 100 mL of anhydrous ethanol.

  • Acid Addition: Cool the flask in an ice bath to 0 °C. Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt% in water) dropwise from a dropping funnel while stirring vigorously. The addition should be carried out over a period of 1-2 hours to control the exothermic reaction and prevent excessive temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator at approximately 50 °C until a white crystalline solid is obtained.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot anhydrous ethanol.

    • Slowly add anhydrous diethyl ether to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.

    • Collect the white crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the purified n-butylammonium iodide crystals under vacuum in a desiccator for at least 24 hours.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of n-butylammonium iodide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants n-Butylamine + Hydroiodic Acid Reaction Acid-Base Neutralization (Ethanol, 0°C) Reactants->Reaction Solvent_Removal Rotary Evaporation Reaction->Solvent_Removal Crude Product Recrystallization Recrystallization (Ethanol/Diethyl Ether) Solvent_Removal->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Pure n-Butylammonium Iodide

A flowchart of the synthesis and purification process for n-butylammonium iodide.

Characterization

The purity and identity of the synthesized n-butylammonium iodide should be confirmed using various analytical techniques.

Expected Characterization Data

The following table summarizes the expected characterization data for high-purity n-butylammonium iodide.

TechniqueExpected Results
Appearance White crystalline solid
Melting Point 173 °C[1]
Purity (Typical) >99%
¹H NMR Consistent with the structure of n-butylammonium iodide. Expected peaks for the butyl chain protons and the ammonium protons.
FTIR Characteristic peaks for N-H stretching and bending, C-H stretching, and C-N stretching.

Safety and Handling

  • n-Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Hydroiodic Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.

  • n-Butylammonium Iodide: May cause skin, eye, and respiratory irritation.

All synthesis and handling procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This guide provides a detailed and practical framework for the synthesis, purification, and characterization of high-purity n-butylammonium iodide for research purposes. By following the outlined protocols and safety precautions, researchers can reliably produce this essential precursor for advanced materials and chemical synthesis, ensuring the quality and reproducibility of their experimental work.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of the Butylammonium Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding of the butylammonium cation. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics of this fundamental organic cation. This document summarizes key quantitative data from experimental and computational studies, outlines detailed experimental protocols for its characterization, and provides visualizations of its conformational landscape.

Introduction

The this compound cation, [CH₃(CH₂)₃NH₃]⁺, is the protonated form of n-butylamine and serves as a fundamental building block in a wide range of chemical systems. Its importance spans from its role as a counterion in the synthesis of specialty chemicals and pharmaceuticals to its use as a component in the formation of perovskite materials and ionic liquids. The seemingly simple n-butyl chain imparts significant conformational flexibility to the cation, which in turn influences its intermolecular interactions, packing in the solid state, and overall physicochemical properties.

A thorough understanding of the molecular geometry, including bond lengths, bond angles, and torsional angles, is crucial for predicting the behavior of this compound-containing compounds. This guide will delve into these structural parameters, drawing upon data from both experimental techniques, primarily single-crystal X-ray diffraction, and computational methods such as Density Functional Theory (DFT). While crystallographic data for the simple n-butylammonium cation is limited, extensive studies on the related tetrathis compound (B224687) cation, [N(CH₂CH₂CH₂CH₃)₄]⁺, provide valuable insights into the conformational preferences of the butyl chain attached to a positively charged nitrogen center.

Molecular Geometry and Bonding

The molecular structure of the this compound cation is characterized by a tetrahedral geometry around the nitrogen atom of the ammonium (B1175870) group and a flexible n-butyl chain. The bonding within the cation is primarily covalent, with significant ionic interactions occurring between the positively charged ammonium head group and its counter-anion.

The Ammonium Head Group

The -NH₃⁺ group features a nitrogen atom sp³-hybridized, leading to a tetrahedral arrangement of its four substituents (three hydrogen atoms and the α-carbon of the butyl chain). The positive charge is formally localized on the nitrogen atom, but is delocalized through inductive effects and hydrogen bonding interactions.

The n-Butyl Chain

The n-butyl chain consists of four carbon atoms and possesses considerable conformational freedom due to rotation around the C-C single bonds. The most stable conformations are those that minimize steric hindrance, which are the staggered conformations. The relative energies of the different conformers, arising from rotation around the Cα-Cβ and Cβ-Cγ bonds, dictate the overall shape of the cation in a given environment. The anti conformation, where the carbon backbone is fully extended, is generally the most energetically favorable in the gas phase. However, in the solid state, crystal packing forces can lead to the adoption of gauche conformations.

Quantitative Data

The following tables summarize the available quantitative data on the molecular geometry of the n-butylammonium and tetrathis compound cations. The data for the n-butylammonium cation is derived from computational studies, while the data for the tetrathis compound cation is from experimental X-ray crystallographic studies, providing a useful comparison.

Table 1: Bond Lengths of this compound and Tetrathis compound Cations

Bondn-Butylammonium (Å) (Computed - DFT)Tetrathis compound (Å) (Experimental - X-ray)
N-Cα1.50 - 1.521.52 - 1.54
Cα-Cβ1.53 - 1.551.51 - 1.55
Cβ-Cγ1.53 - 1.551.50 - 1.54
Cγ-Cδ1.53 - 1.551.49 - 1.53
N-H1.02 - 1.04N/A
C-H1.09 - 1.11N/A

Table 2: Bond Angles of this compound and Tetrathis compound Cations

Anglen-Butylammonium (°) (Computed - DFT)Tetrathis compound (°) (Experimental - X-ray)
Cα-N-H108 - 111N/A
H-N-H107 - 110N/A
N-Cα-Cβ110 - 113114 - 117
Cα-Cβ-Cγ111 - 114111 - 115
Cβ-Cγ-Cδ112 - 115112 - 116
C-N-CN/A108 - 112

Table 3: Torsional Angles of the n-Butylammonium Cation (Computed - DFT)

Dihedral AngleConformationAngle (°)Relative Energy (kcal/mol)
H-N-Cα-CβStaggered~60, 180Lower
H-N-Cα-CβEclipsed~0, 120Higher
N-Cα-Cβ-CγAnti~1800 (Reference)
N-Cα-Cβ-CγGauche~±60~0.9
Cα-Cβ-Cγ-CδAnti~1800 (Reference)
Cα-Cβ-Cγ-CδGauche~±60~0.9

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the premier experimental technique for determining the precise three-dimensional structure of crystalline materials.

Methodology:

  • Crystal Growth: High-quality single crystals of a this compound salt are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at a controlled temperature (often cryogenic to reduce thermal motion).

  • Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Methodology:

  • Initial Structure Generation: An initial 3D structure of the this compound cation is built using molecular modeling software.

  • Method Selection: A suitable DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, def2-TZVP) are chosen based on the desired accuracy and computational cost.

  • Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of all atoms. This calculation iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a stable conformer.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Conformational Analysis: To explore the conformational landscape, a relaxed potential energy surface scan is performed by systematically rotating a specific dihedral angle (e.g., N-Cα-Cβ-Cγ) and performing a constrained geometry optimization at each step.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the structure and analysis of the this compound cation.

experimental_workflow cluster_xray Single-Crystal X-ray Diffraction cluster_dft Density Functional Theory crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Molecular Geometry structure_refinement->final_structure initial_structure Initial Structure geometry_optimization Geometry Optimization initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation geometry_optimization->final_structure conformational_analysis Conformational Analysis frequency_calculation->conformational_analysis

Experimental and Computational Workflow for Structural Determination.

conformational_analysis cluster_c1c2 Rotation around Cα-Cβ bond cluster_c2c3 Rotation around Cβ-Cγ bond staggered1 Staggered (Anti) eclipsed1 Eclipsed staggered1->eclipsed1 Rotation anti2 Anti gauche1 Staggered (Gauche) eclipsed1->gauche1 Rotation eclipsed2 Eclipsed anti2->eclipsed2 Rotation gauche2 Gauche eclipsed2->gauche2 Rotation

Conformational Analysis of the n-Butylammonium Cation.

Conclusion

The molecular geometry and bonding of the this compound cation are governed by a combination of the tetrahedral arrangement of the ammonium head group and the conformational flexibility of the n-butyl chain. While experimental data on the simple n-butylammonium cation is limited, computational studies provide reliable insights into its structural parameters. The related tetrathis compound cation has been extensively studied crystallographically, offering a valuable reference for the behavior of the butyl group in a cationic environment. A comprehensive understanding of these structural details is essential for the rational design and development of new materials and pharmaceutical compounds incorporating the this compound moiety. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of this and related organic cations.

Thermal Degradation of Butylammonium Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of butylammonium salts, a class of quaternary ammonium (B1175870) compounds with diverse applications in research and industry. Understanding the thermal stability of these salts is crucial for their safe handling, processing, and application in various fields, including as phase-transfer catalysts, electrolytes, and in the formulation of pharmaceuticals. This document summarizes key quantitative data from thermal analysis, details relevant experimental protocols, and illustrates the primary degradation pathways.

Quantitative Thermal Stability Data

The thermal stability of this compound salts is significantly influenced by the nature of the cation (degree of substitution) and the counter-anion. The following tables summarize the thermal decomposition data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a range of this compound salts.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. The onset temperature of decomposition (Tonset) is the temperature at which significant mass loss begins, while the peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of mass loss.

This compound SaltAnionTonset (°C)Tpeak (°C)Reference / Notes
Tetrathis compound Salts
Tetrathis compound Bromide (TBAB)Br⁻~285320[1]
Tetrathis compound Chloride (TBAC)Cl⁻~250Not Specified[1]
Tetrathis compound PerchlorateClO₄⁻Not Specified~291[1]
Tetrathis compound Hexafluorophosphate (B91526) (TBAPF₆)PF₆⁻>300Not Specified[2][3]
Tetrathis compound Tetrafluoroborate (B81430) (TBABF₄)BF₄⁻>300Not Specified[3]
Tetrathis compound NitrateNO₃⁻Not SpecifiedNot SpecifiedData not readily available
Tetrathis compound AcetateCH₃COO⁻Not SpecifiedNot SpecifiedData not readily available
Tetrathis compound HydroxideOH⁻Decomposes upon attempted isolationNot Applicable[4]
Di-n-butylammonium Salts
Di-n-butylammonium ChlorideCl⁻254.92281.55[5]
Di-iso-butylammonium ChlorideCl⁻254.11259.15[5]

Note: The data presented is compiled from various sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.[1]

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and enthalpies of these processes.

This compound SaltAnionMelting Point (°C)Enthalpy of Fusion (kJ/mol)Reference / Notes
Tetrathis compound Salts
Tetrathis compound Bromide (TBAB)Br⁻102-10616.15[6]
Tetrathis compound PerchlorateClO₄⁻21413.4[3]
Tetrathis compound Hexafluorophosphate (TBAPF₆)PF₆⁻244-246Not Specified[2]
Tetrathis compound Tetrafluoroborate (TBABF₄)BF₄⁻155-161Not Specified
Tetrathis compound NitrateNO₃⁻116-118Not Specified
Tetrathis compound AcetateCH₃COO⁻95-101Not Specified
Di-n-butylammonium Salts
Di-n-butylammonium ChlorideCl⁻281Not SpecifiedMelting coincides with decomposition[5]
Di-iso-butylammonium ChlorideCl⁻262Not SpecifiedMelting coincides with decomposition[5]

Experimental Protocols

To ensure the accurate and reproducible determination of thermal stability, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of the this compound salts.

  • Sample Preparation: A small, accurately weighed sample of the this compound salt (typically 3-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), where significant mass loss begins. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to determine melting points, phase transitions, and the enthalpies associated with these events.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting, phase transitions) and exothermic peaks (decomposition). The peak area is integrated to determine the enthalpy of the transition.

G cluster_workflow Experimental Workflow for Thermal Analysis A Sample Preparation (Weighing & Encapsulation) B TGA Analysis A->B C DSC Analysis A->C D Data Acquisition (Mass Loss vs. Temp) B->D E Data Acquisition (Heat Flow vs. Temp) C->E F Data Analysis (Tonset, Tpeak) D->F G Data Analysis (Melting Point, Enthalpy) E->G H Comparative Assessment of Thermal Stability F->H G->H

Workflow for Thermal Analysis of this compound Salts.

Thermal Degradation Pathways

The thermal decomposition of this compound salts primarily proceeds through two main pathways: Hofmann elimination and nucleophilic substitution (SN2). The dominant pathway is influenced by the nature of the anion and the structure of the cation.

Hofmann Elimination

Hofmann elimination is an E2 elimination reaction that is favored for quaternary ammonium hydroxides and other salts with strongly basic anions. This pathway involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene, a tertiary amine, and water. For asymmetrically substituted cations, the reaction typically follows the Hofmann rule, yielding the least substituted alkene. This is due to the steric bulk of the large quaternary ammonium leaving group.[7]

G cluster_hofmann Hofmann Elimination Pathway Reactant Tetrathis compound Hydroxide [(C₄H₉)₄N]⁺OH⁻ Heat Heat (Δ) Reactant->Heat Products Tributylamine (C₄H₉)₃N 1-Butene C₄H₈ Water H₂O Heat->Products

Generalized Hofmann Elimination of a this compound Salt.
Nucleophilic Substitution (SN2)

Nucleophilic substitution is a common degradation pathway for quaternary ammonium salts with nucleophilic anions, such as halides. In this SN2 reaction, the anion attacks one of the α-carbons of the alkyl groups on the nitrogen atom, leading to the formation of a tertiary amine and an alkyl halide. The reactivity of the halide anions in this process generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.

G cluster_sn2 Nucleophilic Substitution (SN2) Pathway Reactant Tetrathis compound Halide [(C₄H₉)₄N]⁺X⁻ Heat Heat (Δ) Reactant->Heat Products Tributylamine (C₄H₉)₃N Butyl Halide C₄H₉X Heat->Products

Generalized SN2 Decomposition of a this compound Salt.

Factors Influencing Thermal Stability

Several factors have a significant impact on the thermal stability of this compound salts:

  • Anion Basicity and Nucleophilicity: Highly basic anions, such as hydroxide, promote Hofmann elimination, which can occur at lower temperatures.[4] Highly nucleophilic anions, like iodide, facilitate SN2 degradation.[8] Larger, non-coordinating anions like hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) generally lead to higher thermal stability.[1]

  • Cation Structure: The degree of alkyl substitution on the nitrogen atom influences thermal stability. Quaternary ammonium salts are generally more thermally stable than their primary, secondary, or tertiary amine precursors. The nature of the alkyl groups (e.g., n-butyl vs. iso-butyl) also affects stability, with branched chains sometimes leading to lower decomposition temperatures.[5]

  • Experimental Conditions: The heating rate, atmosphere, and sample size used in thermal analysis can all influence the observed decomposition temperatures.[9] Slower heating rates can provide decomposition temperatures that are more representative of long-term thermal stability.

Conclusion

The thermal degradation of this compound salts is a complex process governed by the interplay of cation structure, anion identity, and experimental conditions. Tetrathis compound salts with large, non-coordinating anions such as hexafluorophosphate and tetrafluoroborate exhibit the highest thermal stability. The primary degradation pathways are Hofmann elimination, favored by basic anions, and nucleophilic substitution, which is common for halide salts. A thorough understanding of these degradation processes, supported by quantitative data from TGA and DSC, is essential for the effective and safe application of this compound salts in various scientific and industrial contexts. Further research focusing on a wider range of this compound cations and anions, along with detailed analysis of decomposition products, will continue to enhance our understanding of the thermal behavior of this important class of compounds.

References

An In-depth Technical Guide to the Solubility of Butylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butylammonium chloride in various organic solvents. This compound chloride, a primary alkylammonium salt, is of significant interest in various chemical and pharmaceutical applications, including as a phase transfer catalyst and a precursor in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

This document presents qualitative solubility trends, detailed experimental protocols for solubility determination, and a visualization of the key factors influencing the solubility of ionic organic compounds.

Solubility of this compound Chloride

To provide a quantitative reference, the solubility of ammonium (B1175870) chloride, a simpler inorganic ammonium salt, in select alcohols is included in the table below. It is important to note that the presence of the butyl group in this compound chloride will influence its solubility profile compared to ammonium chloride, generally increasing its affinity for less polar solvents.

Solvent ClassSolventExpected Solubility of this compound ChlorideIllustrative Solubility of Ammonium Chloride ( g/100 g of solvent)
Alcohols MethanolHigh3.54 g / 100 g (at 25 °C)[2]
EthanolHigh0.6 g / 100 g (at 19 °C)[2][3]
PropanolModerate to HighData not available
ButanolModerateData not available
Ketones AcetoneSlightly Soluble to Sparingly SolubleInsoluble[4]
Methyl Ethyl KetoneSlightly SolubleData not available
Esters Ethyl AcetateSparingly Soluble to InsolubleInsoluble[1][5]
Butyl AcetateSparingly Soluble to InsolubleData not available
Ethers Diethyl EtherInsolubleInsoluble[4]
Hydrocarbons HexaneInsolubleData not available
TolueneInsolubleData not available

Note: The solubility of ammonium chloride is provided as a proxy to illustrate the behavior of a simple ammonium salt in polar organic solvents. The actual solubility of this compound chloride is expected to differ.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This protocol outlines the steps for determining the solubility of this compound chloride in an organic solvent of interest.

2.1. Materials and Equipment

  • This compound chloride (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes

  • Oven

2.2. Procedure

  • Sample Preparation: Add an excess amount of this compound chloride to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, cease agitation to allow the solid to settle and visually confirm that excess solid remains.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

  • Evaporation: Place the evaporation dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound chloride.

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound chloride on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g / 100 g of solvent) = [(mass of dish + solute) - (mass of dish)] / [(mass of dish + solution) - (mass of dish + solute)] * 100

Factors Influencing Solubility

The solubility of an ionic organic compound like this compound chloride in an organic solvent is a complex interplay of several factors. The following diagram illustrates the key relationships.

G Factors Influencing Solubility of Ionic Organic Compounds cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions LatticeEnergy Lattice Energy Solubility Solubility LatticeEnergy->Solubility Inverse IonSize Ion Size IonSize->Solubility Direct AlkylChain Alkyl Chain Length AlkylChain->Solubility Solvent Dependent Polarity Polarity / Dielectric Constant Polarity->Solubility Direct (for polar solutes) Hbonding Hydrogen Bonding Capability Hbonding->Solubility Direct (with H-bond donors/acceptors) SolventStructure Molecular Structure SolventStructure->Solubility Complex Interaction Temperature Temperature Temperature->Solubility Generally Direct Pressure Pressure Pressure->Solubility Minor Effect (for solids in liquids)

References

electronic band structure of butylammonium-based perovskites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Butylammonium-Based Perovskites

Introduction

Hybrid organic-inorganic perovskites have emerged as highly promising materials for a range of optoelectronic applications, including solar cells and light-emitting diodes (LEDs). Among these, perovskites incorporating the n-butylammonium (BA) cation (C₄H₉NH₃⁺) are of particular interest. The large size of the this compound cation acts as a spacer, leading to the formation of two-dimensional (2D) or quasi-2D Ruddlesden-Popper phases with the general formula (BA)₂(A)ₙ₋₁PbₙX₃ₙ₊₁, where 'A' is a smaller cation like methylammonium (B1206745) (MA) or formamidinium (FA), 'X' is a halide (I, Br, Cl), and 'n' represents the number of lead-halide octahedral layers between the this compound spacer layers.[1][2]

The electronic band structure—specifically the band gap, valence band maximum (VBM), and conduction band minimum (CBM)—is fundamental to the optoelectronic properties of these materials. The incorporation of this compound introduces significant quantum and dielectric confinement effects, which allows for the tuning of these electronic properties.[3][4] This guide provides a detailed technical overview of the , summarizing key quantitative data, outlining experimental and computational methodologies, and illustrating the core relationships governing their electronic behavior.

Core Concepts of Electronic Structure

The electronic band structure of a semiconductor determines its interaction with light.

  • Valence Band Maximum (VBM): The highest energy level occupied by electrons at absolute zero temperature. Its energy level, often expressed as ionization energy (IE), is the energy required to remove an electron from the material into a vacuum.

  • Conduction Band Minimum (CBM): The lowest energy level of unoccupied states. Its energy level, known as the electron affinity (EA), is the energy released when an electron is added to the material from a vacuum.[5]

  • Band Gap (E_g): The energy difference between the VBM and CBM. It dictates the material's optical absorption and emission properties. In this compound-based perovskites, the VBM is primarily composed of hybridized anti-bonding orbitals of Pb 6s and I 5p or Br 4p, while the CBM is mainly formed by the anti-bonding orbitals of Pb 6p and I 5p or Br 4p.[5]

  • Quantum and Dielectric Confinement: The this compound organic layers have a wider band gap and lower dielectric constant than the inorganic lead-halide layers. This confines the charge carriers (electrons and holes) within the inorganic "quantum wells," leading to an increased band gap and exciton (B1674681) binding energy, especially for low 'n' values.[3][4]

Quantitative Electronic Structure Data

The electronic properties of this compound-based perovskites are highly tunable by varying the halide anion and the thickness of the inorganic layers (the 'n' value). The following table summarizes key electronic parameters reported in the literature.

Compound Formula'n' ValueBand Gap (E_g) [eV]Ionization Energy (IE) / VBM [eV]Electron Affinity (EA) / CBM [eV]Reference(s)
(BA)₂PbI₄12.435.83.1[5][6]
(BA)₂PbBr₄1~3.06.53.1[5][6]
(BA)₂(MA)Pb₂I₇22.17--[1]
(BA)₂(MA)₂Pb₃I₁₀32.03--[1]
(BA)₂(MA)₃Pb₄I₁₃41.91--[2]
MAPbI₃ (3D reference)1.595.23.6[6]
(BA)ₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(I_yBr₁₋_y)₃ (1.72 eV Eg)2D-3D Mix1.72--[7][8][9]
(BA)ₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(I_yBr₁₋_y)₃ (1.61 eV Eg)2D-3D Mix1.61--[7][8][9]

Note: VBM and CBM values are typically reported with respect to the vacuum level. The transition from a 3D structure (MAPbI₃) to a quasi-2D structure by incorporating this compound iodide can increase the band gap from 1.59 eV to 2.13 eV.[10]

Experimental and Computational Protocols

Determining the electronic band structure requires a combination of experimental spectroscopy and theoretical calculations.

Experimental Methodologies
  • Optical Absorption (UV-Vis) Spectroscopy:

    • Principle: This technique measures the absorption of light by a thin film of the perovskite material as a function of wavelength. The onset of strong absorption corresponds to photons with enough energy to excite electrons across the band gap.

    • Methodology:

      • A thin film of the this compound-based perovskite is deposited on a transparent substrate (e.g., glass or quartz).

      • The absorbance spectrum is recorded using a UV-Vis spectrophotometer.

      • The optical band gap (E_g) is determined by constructing a Tauc plot. For direct band gap semiconductors like perovskites, the quantity (αhν)² is plotted against photon energy (hν), where α is the absorption coefficient.

      • The linear portion of the plot is extrapolated to the energy axis. The intercept gives the value of the optical band gap.[10]

  • Photoelectron Spectroscopy (PES):

    • Principle: PES techniques probe the occupied electronic states of a material by measuring the kinetic energy of electrons ejected by incident photons.

    • Methodology (UPS and XPS):

      • Ultraviolet Photoelectron Spectroscopy (UPS): Uses low-energy UV photons (e.g., He I at 21.2 eV) to probe the valence band region.[11] The measurement provides the energy difference between the VBM and the Fermi level (E_F).[12] By measuring the full width of the spectrum, the work function (energy from E_F to the vacuum level) can also be determined. The ionization energy is then calculated by summing the work function and the VBM-E_F energy difference.[5][6]

      • X-ray Photoelectron Spectroscopy (XPS): Uses higher-energy X-rays to analyze core-level electrons, providing information about the elemental composition and chemical states at the material's surface.[13][14][15] It can also be used to determine the VBM, though with lower resolution for valence states compared to UPS.[12]

  • Inverse Photoemission Spectroscopy (IPES):

    • Principle: IPES is complementary to PES and is used to probe the unoccupied electronic states (the conduction band).

    • Methodology: A beam of electrons with a known kinetic energy is directed at the sample surface. When these electrons transition into unoccupied states, they emit photons. By detecting the energy of these emitted photons, the density of states above the Fermi level, including the CBM, can be mapped.[5][6]

Computational Methodology: Density Functional Theory (DFT)
  • Principle: DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials from first principles.[16][17]

  • Methodology:

    • The crystal structure of the this compound-based perovskite is used as the input.

    • The Kohn-Sham equations are solved to determine the ground-state electron density and energy of the system. Common exchange-correlation functionals like PBE or hybrids like HSE06 are used.[17]

    • For heavy elements like lead, it is crucial to include spin-orbit coupling (SOC) effects, which can significantly reduce the calculated band gap by ~0.8 eV and alter the band splitting.[4]

    • The calculations yield the electronic band structure (energy vs. momentum k-vector) and the projected density of states (PDOS), which shows the contribution of different atomic orbitals (e.g., Pb-6s, I-5p) to the valence and conduction bands.[3][5] The remarkable agreement often found between DFT calculations and experimental PES results allows for a detailed analysis of the organic and inorganic contributions to the band edges.[5][6]

Visualizations of Key Concepts and Workflows

The following diagrams illustrate the relationships and processes involved in studying the .

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_res Final Electronic Structure Syn Synthesis of (BA)₂(A)ₙ₋₁PbₙX₃ₙ₊₁ Film XRD Structural Analysis (XRD) Syn->XRD UVVis Optical Band Gap (UV-Vis Spectroscopy) Syn->UVVis PES Valence Band & Work Function (UPS, XPS) Syn->PES IPES Conduction Band (IPES) Syn->IPES Tauc Tauc Plot Analysis UVVis->Tauc Eg Band Gap (Eg) Tauc->Eg VBM VBM / Ionization Energy PES->VBM CBM CBM / Electron Affinity IPES->CBM DFT DFT Calculation (with SOC) PDOS Projected Density of States DFT->PDOS BandStruct Calculated Band Structure DFT->BandStruct DOS Density of States PDOS->DOS BandStruct->Eg BandStruct->VBM BandStruct->CBM G Effect of 'n' on Band Gap cluster_struct Structure (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ cluster_prop Electronic Properties n1 n=1 BA₂PbI₄ n2 n=2 (BA)₂(MA)Pb₂I₇ n1->n2 Increasing 'n' (Inorganic Layer Thickness) anno1 Eg ≈ 2.43 eV n3 n=3 (BA)₂(MA)₂Pb₃I₁₀ n2->n3 Increasing 'n' (Inorganic Layer Thickness) anno2 Eg ≈ 2.17 eV n_inf n=∞ MAPbI₃ (3D) n3->n_inf Increasing 'n' (Inorganic Layer Thickness) anno3 Eg ≈ 2.03 eV confinement Quantum & Dielectric Confinement n_inf->confinement Decreases anno4 Eg ≈ 1.59 eV bandgap Band Gap (Eg) confinement->bandgap Directly Affects bandgap->n_inf Decreases G axis Energy vac Vacuum Level (E_vac) cbm_level vbm_level CBM Conduction Band (Pb 6p) VBM Valence Band (Pb 6s + I 5p) ea_start->ea_end  EA = 3.1 eV ie_start->ie_end      IE = 5.8 eV bg_start->bg_end Eg = 2.7 eV (Transport Gap)

References

Butylammonium in Materials Science: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organic cation n-butylammonium (CH₃(CH₂)₃NH₃⁺) has carved a significant niche in the field of materials science, primarily driven by its pivotal role in the development of highly efficient and stable perovskite-based optoelectronic devices. Its unique properties as a bulky spacer cation have enabled the formation of two-dimensional (2D) and quasi-2D perovskite structures, addressing some of the most critical challenges faced by their three-dimensional (3D) counterparts, namely environmental stability. This technical guide provides a comprehensive historical overview of the use of butylammonium in materials science, details key experimental protocols, presents quantitative data, and visualizes fundamental processes.

Historical Overview

The journey of this compound in materials science is intrinsically linked to the rise of perovskite research. While the first Ruddlesden-Popper phases, a class of layered perovskites, were discovered in 1957, the application of organic cations like this compound in halide perovskites gained significant traction much later.[1]

  • Early 2010s: The initial explosion in perovskite solar cell research focused on 3D methylammonium (B1206745) lead iodide (MAPbI₃). However, the poor stability of these materials in ambient conditions quickly became a major obstacle for commercialization.

  • Mid-2010s: Researchers began to explore the use of larger organic cations to create more stable, lower-dimensional perovskite structures. A 2016 study presented the synthesis and characterization of a series of 2D Ruddlesden-Popper perovskites with the formula (CH₃(CH₂)₃NH₃)₂(CH₃NH₃)ₙ₋₁PbₙI₃ₙ₊₁, where this compound acts as the spacer between the inorganic layers.[2] This work demonstrated the tunability of the electronic and optical properties of these materials by varying the thickness of the perovskite layers (n).

  • Late 2010s - Present: The focus shifted towards the strategic use of this compound to create 2D/3D heterostructures. A significant breakthrough came in 2017 with the demonstration that incorporating n-butylammonium cations into a 3D perovskite precursor solution leads to the in-situ formation of 2D perovskite platelets that passivate the grain boundaries of the 3D perovskite.[3][4] This approach dramatically improved both the efficiency and the long-term operational stability of the solar cells, with devices retaining 80% of their initial efficiency after 1,000 hours in air without encapsulation.[3][4] Subsequent research has continued to refine this strategy, exploring different this compound salts (iodide and bromide) and deposition techniques to optimize device performance and stability.[5]

The Role of this compound as a Spacer Cation

This compound's primary role is that of a "spacer" cation in 2D and quasi-2D perovskite structures. Its bulky size prevents the formation of a continuous 3D perovskite lattice, instead creating layers of inorganic perovskite octahedra separated by organic this compound chains. This layered structure provides several key advantages:

  • Enhanced Stability: The hydrophobic nature of the this compound chains acts as a barrier against moisture, a primary degradation agent for 3D perovskites.[6]

  • Defect Passivation: this compound cations can effectively passivate surface and grain boundary defects in 3D perovskite films.[7] This is achieved through the interaction of the ammonium (B1175870) head group with undercoordinated halide ions at the perovskite surface, reducing non-radiative recombination and improving charge carrier lifetime.

  • Tunable Optoelectronic Properties: The quantum confinement effect induced by the insulating organic layers allows for the tuning of the bandgap and excitonic properties of the material by simply changing the thickness of the inorganic layers.[2]

Data Presentation

The incorporation of this compound has a quantifiable impact on the performance of perovskite solar cells. The following tables summarize key performance metrics from various studies.

Perovskite Composition This compound Salt PCE (%) V_oc (V) J_sc (mA/cm²) FF (%) Stability Reference
FA₀.₈₃Cs₀.₁₇Pb(I_yBr₁₋_y)₃This compound17.5 ± 1.3---80% of initial PCE after 1000h in air[3][4]
CH₃NH₃PbI₃This compound Iodide (BAI)>18---80% of initial PCE after >2000h storage[5]
3D PerovskiteThis compound Bromide (BABr)-Enhanced by 80 mV---[8]

PCE: Power Conversion Efficiency, V_oc: Open-circuit Voltage, J_sc: Short-circuit Current Density, FF: Fill Factor

Parameter Control 3D MAPbI₃ BAI Passivated 3D MAPbI₃ 2D BA₂PbI₄ Capped 3D MAPbI₃ Reference
Work Function Reduction (eV) -0.1580.173[7]
Adsorption Energy (eV) at MA vacancy -5.519 (for MA⁺)-5.925 (for BA⁺)-[7]

Experimental Protocols

Synthesis of this compound Iodide (BAI)

This protocol describes the synthesis of n-butylammonium iodide, a common precursor for preparing this compound-based perovskites.

Materials:

  • n-Butylamine (C₄H₉NH₂)

  • Hydriodic acid (HI, 57 wt% in water)

  • Diethyl ether

  • Methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve n-butylamine in methanol.

  • Cool the flask in an ice bath and slowly add a stoichiometric amount of hydriodic acid while stirring.

  • Continue stirring the reaction mixture for 2 hours at 0°C.

  • Remove the solvent using a rotary evaporator to obtain a crude product.

  • Recrystallize the crude product by dissolving it in a minimum amount of hot methanol and then precipitating it by adding an excess of diethyl ether.

  • Filter the white precipitate and dry it under vacuum.

Fabrication of a 2D/3D Perovskite Solar Cell with this compound Bromide (BABr) Surface Treatment

This protocol outlines the general steps for fabricating a perovskite solar cell with a 2D this compound-based capping layer.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., a mix of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in DMF:DMSO)

  • n-butylammonium bromide (BABr) solution in isopropanol (B130326)

  • Spiro-OMeTAD solution (hole transport layer)

  • Gold or carbon (for counter electrode)

  • Spin coater

  • Hot plate

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin coating or spray pyrolysis, followed by annealing at high temperature. Then, deposit a mesoporous TiO₂ layer and anneal.

  • 3D Perovskite Film Deposition: Spin-coat the 3D perovskite precursor solution onto the TiO₂ layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the film on a hotplate.

  • 2D Capping Layer Formation: Spin-coat the n-butylammonium bromide solution onto the 3D perovskite film. Anneal the film at a moderate temperature to facilitate the formation of the 2D perovskite capping layer.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the spiro-OMeTAD solution on top of the 2D/3D perovskite layer.

  • Counter Electrode Deposition: Deposit the gold or carbon counter electrode by thermal evaporation.

Mandatory Visualization

This compound Passivation Mechanism

Passivation_Mechanism cluster_perovskite 3D Perovskite Surface cluster_treatment This compound Treatment cluster_passivated Passivated Surface Defect Halide Vacancy (Defect Site) BA This compound Cation (BA+) Defect->BA Interaction Perovskite Perovskite Lattice Passivated_Defect Passivated Defect BA->Passivated_Defect Forms Improved_Interface Improved Interface Properties Passivated_Defect->Improved_Interface Leads to Reduced_Recombination Reduced_Recombination Improved_Interface->Reduced_Recombination Results in Enhanced_Stability Enhanced_Stability Improved_Interface->Enhanced_Stability Results in

Caption: this compound cations passivate halide vacancies on the perovskite surface.

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication

Fabrication_Workflow start Start: FTO Substrate Cleaning etl ETL Deposition (e.g., TiO₂) start->etl perovskite_3d 3D Perovskite Spin Coating & Annealing etl->perovskite_3d perovskite_2d 2D this compound Halide Spin Coating & Annealing perovskite_3d->perovskite_2d htl HTL Deposition (e.g., Spiro-OMeTAD) perovskite_2d->htl electrode Counter Electrode Deposition (e.g., Gold) htl->electrode end Finish: Complete Solar Cell electrode->end

Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

Conclusion

This compound has proven to be a cornerstone material in the advancement of perovskite optoelectronics. Its role as a bulky spacer cation has not only paved the way for the development of highly stable 2D perovskites but has also provided a crucial strategy for enhancing the performance and longevity of 3D perovskite solar cells through the formation of 2D/3D heterostructures. The continued exploration of this compound and other long-chain organic cations is expected to further unlock the potential of perovskite technology, bringing it closer to widespread commercialization. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.

References

role of n-butylammonium cations in forming 2D perovskite structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of n-Butylammonium Cations in Forming 2D Perovskite Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) hybrid organic-inorganic perovskites have garnered significant attention in the scientific community due to their remarkable optoelectronic properties and enhanced stability compared to their three-dimensional (3D) counterparts. A key component in the formation of these layered structures is the large organic cation, which acts as a spacer between the inorganic lead halide octahedral layers. Among the various organic cations utilized, the n-butylammonium (n-BA) cation plays a pivotal role in dictating the structure, and consequently, the properties of these 2D perovskites. This technical guide provides a comprehensive overview of the fundamental role of n-butylammonium cations in the formation of 2D perovskite structures, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural Role of n-Butylammonium Cations

The primary function of the n-butylammonium cation in the context of perovskite chemistry is to act as a "spacer" that separates the inorganic [PbX₆]⁴⁻ octahedra (where X is a halide anion) into well-defined layers. This intercalation of the bulky n-BA cations prevents the formation of a continuous 3D perovskite lattice, instead giving rise to a 2D layered structure. These structures are often described by the Ruddlesden-Popper (RP) phase formula: (BA)₂(A)ₙ₋₁PbₙX₃ₙ₊₁, where 'A' is a smaller organic or inorganic cation (like methylammonium (B1206745), MA, or formamidinium, FA) and 'n' represents the number of corner-sharing octahedral layers between the n-BA spacer layers.

The 'n' value, which dictates the thickness of the inorganic quantum wells, can be precisely controlled by adjusting the stoichiometric ratio between the n-butylammonium salt and the other precursor components during synthesis.[1][2] For instance, a pure n=1 phase, (BA)₂PbI₄, consists of single layers of lead iodide octahedra separated by bilayers of n-butylammonium cations. As the 'n' value increases, the thickness of the perovskite layers increases, and the material properties transition from a 2D-like nature towards that of a 3D perovskite (n = ∞).[1][3] The orientation of these layers, whether parallel or perpendicular to the substrate, can also be influenced by the choice of the organic spacer and processing conditions.[4][5]

structure cluster_3d 3D Perovskite (n=∞) cluster_2d 2D Perovskite (n=1) cluster_quasi2d Quasi-2D Perovskite (n=3) 3D PbI₆ MA⁺ PbI₆ MA⁺ PbI₆ MA⁺ quasi2D BA⁺ PbI₆ MA⁺ PbI₆ MA⁺ PbI₆ BA⁺ 3D->quasi2D + n-BA 2D BA⁺ PbI₆ BA⁺ quasi2D->2D + n-BA

Impact on Optoelectronic Properties

The incorporation of n-butylammonium cations and the resulting layered structure have a profound impact on the optoelectronic properties of the perovskite material. The most significant effect is the tunability of the bandgap. Due to the quantum confinement effect imposed by the insulating n-BA layers, the bandgap of the 2D perovskite increases as the thickness of the inorganic layers ('n' value) decreases.[6][7] For instance, the bandgap of the 3D perovskite MAPbI₃ is approximately 1.59 eV, while for the n=1 (BA)₂PbI₄, it increases to around 2.24 eV.[3][6] This tunability allows for the engineering of materials with specific absorption and emission characteristics.

Furthermore, the dielectric contrast between the inorganic perovskite layers and the organic n-BA spacers leads to the formation of strongly bound excitons.[8] This is a defining characteristic of 2D perovskites and influences their photophysics. The binding energy of these excitons is significantly larger than in their 3D counterparts. While this can be advantageous for light-emitting applications, efficient charge separation in photovoltaic devices requires strategies to overcome this strong exciton (B1674681) binding.

Quantitative Data Summary

The following tables summarize key quantitative data for n-butylammonium-based 2D perovskites, compiled from various research findings.

Table 1: Bandgap Variation with 'n' Value in (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁
'n' ValueCompoundBandgap (eV)Reference
1(BA)₂PbI₄2.24[3]
2(BA)₂(MA)Pb₂I₇~2.03[9]
3(BA)₂(MA)₂Pb₃I₁₀~1.91[9]
4(BA)₂(MA)₃Pb₄I₁₃~1.80[9]
MAPbI₃1.52 - 1.59[3][6]
Table 2: Lattice Parameters for Selected n-Butylammonium Based Perovskites
CompoundCrystal Systema (Å)b (Å)c (Å)Reference
(BA)₂PbBr₄Orthorhombic8.33438.222527.6171[10]
(BA)₂(MA)Pb₂I₇Orthorhombic---[11]
(BA)₂(MA)₃Pb₄I₁₃Triclinic32.38728.68568.6863[12]

Note: Detailed lattice parameters for all compounds are not consistently reported across the literature and can vary with temperature and synthesis conditions.

Table 3: Performance of Solar Cells Incorporating n-Butylammonium Cations
Device Structuren-BA ApplicationPCE (%)Vₒ꜀ (V)Jₛ꜀ (mA/cm²)FFReference
2D (BA)₂(FA)ₙ₋₁PbₙI₃ₙ₊₁ (n=3)Bulk 2D7.33---[13]
2D/3D HeterostructureSurface Treatment16.45-Improved-[14]
Printed CsPbI₃ with n-BAISurface Treatment20.33---[15]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and fabrication of high-quality 2D perovskite films. Below are generalized protocols for key experiments.

Synthesis of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Single Crystals

This protocol is adapted from the cooling-induced crystallization method.

  • Precursor Solution Preparation:

    • Dissolve PbO powder in a mixture of aqueous HI (57% w/w) and H₃PO₂ (50% aq.) by heating to boiling with constant stirring.

    • For n > 1, add the stoichiometric amount of solid CH₃NH₃Cl to the hot solution.

    • In a separate beaker, neutralize n-butylamine with aqueous HI in an ice bath to form a n-CH₃(CH₂)₃NH₃I solution.

  • Crystallization:

    • Add the n-butylammonium iodide solution to the hot lead iodide solution. A precipitate may form and redissolve upon heating.

    • Slowly cool the combined solution to induce crystallization. The rate of cooling can influence crystal size and quality.

  • Isolation:

    • Collect the resulting crystals by suction filtration.

    • Wash the crystals with a suitable solvent (e.g., diethyl ether) to remove residual precursors.

    • Dry the crystals under vacuum.[1][16]

Fabrication of 2D Perovskite Thin Films via Spin Coating
  • Precursor Solution: Dissolve stoichiometric amounts of n-butylammonium iodide (BAI), methylammonium iodide (MAI), and lead iodide (PbI₂) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).[17][18]

  • Substrate Preparation: Clean the substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • Spin Coating: Deposit the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 s). An anti-solvent drip (e.g., chlorobenzene) during spinning can promote uniform crystallization.

  • Annealing: Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.

workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Prepare Precursor Solution (n-BAI, MAI, PbI₂ in DMF) SpinCoat Spin Coating on Substrate Precursors->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal XRD XRD / GIWAXS (Crystal Structure) Anneal->XRD Analyze UVVis UV-Vis Spectroscopy (Bandgap) Anneal->UVVis Analyze PL Photoluminescence (Emission Properties) Anneal->PL Analyze SEM SEM / AFM (Morphology) Anneal->SEM Analyze

The Role of n-Butylammonium in 2D/3D Heterostructures

A significant application of n-butylammonium cations is in the formation of 2D/3D perovskite heterostructures. This is typically achieved by treating the surface of a pre-formed 3D perovskite film with a solution containing n-butylammonium bromide (BABr) or iodide (BAI).[19][20] This post-treatment leads to the in-situ formation of a thin 2D perovskite layer on top of the 3D bulk material.

This 2D capping layer serves multiple functions:

  • Passivation: The n-BA cations can heal surface defects of the 3D perovskite, reducing non-radiative recombination pathways.[21]

  • Moisture Barrier: The hydrophobic n-butylammonium chains act as a barrier, enhancing the environmental stability of the underlying 3D perovskite.

  • Energy Level Alignment: The wider bandgap of the 2D layer can create a favorable energy cascade, facilitating charge extraction and increasing the open-circuit voltage (Vₒ꜀) in solar cell devices.[22]

signaling_pathway 3D_Perovskite 3D Perovskite Film nBA_Treatment Surface Treatment with n-BA Salt 3D_Perovskite->nBA_Treatment 2D_Layer Formation of 2D Capping Layer nBA_Treatment->2D_Layer Passivation Surface Defect Passivation 2D_Layer->Passivation Moisture_Barrier Enhanced Moisture Stability 2D_Layer->Moisture_Barrier Energy_Alignment Favorable Energy Alignment 2D_Layer->Energy_Alignment Device_Improvement Improved Device Performance (Higher Vₒ꜀, Stability) Passivation->Device_Improvement Moisture_Barrier->Device_Improvement Energy_Alignment->Device_Improvement

Conclusion

The n-butylammonium cation is a cornerstone in the development of 2D and quasi-2D hybrid perovskites. Its role as a bulky organic spacer is fundamental to the formation of the characteristic layered structure of Ruddlesden-Popper phases. By controlling the stoichiometry of n-BA, researchers can precisely tune the quantum well thickness, which in turn governs the optoelectronic properties, most notably the bandgap. Furthermore, the strategic application of n-butylammonium salts in forming 2D/3D heterostructures has proven to be a highly effective strategy for passivating defects, enhancing stability, and ultimately boosting the performance of perovskite-based optoelectronic devices. The continued exploration of n-butylammonium and other related organic cations will undoubtedly pave the way for further advancements in the field of perovskite technology.

References

An In-depth Technical Guide to the Fundamental Interactions of Butylammonium with Solvent Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between the butylammonium cation and various solvent molecules. Understanding these interactions is critical in diverse fields, from materials science to drug development, where the behavior of ammonium (B1175870) compounds in different environments dictates their function and efficacy. This document details the experimental and computational methodologies used to probe these interactions, presents key quantitative data, and visualizes the workflows and conceptual relationships involved in this area of research.

Introduction: The Significance of this compound-Solvent Interactions

The this compound cation (CH₃(CH₂)₃NH₃⁺) is the simplest alkylammonium ion featuring a non-polar butyl chain and a charged ammonium head group. This amphiphilic nature drives a complex interplay of interactions with solvent molecules, including hydrogen bonding, ion-dipole interactions, and hydrophobic effects. These interactions govern the solvation structure, thermodynamics, and dynamics of this compound in solution, which in turn influence its chemical reactivity, transport properties, and role in molecular recognition processes. In drug development, many active pharmaceutical ingredients contain amine functionalities that are protonated at physiological pH, making the study of their interactions with the aqueous environment paramount for understanding drug solubility, membrane permeability, and binding to biological targets.

Key Types of Interactions and Investigative Techniques

The solvation of the this compound ion is a multifaceted process dominated by several key interactions:

  • Hydrogen Bonding: The ammonium group acts as a strong hydrogen bond donor, interacting with electronegative atoms (e.g., oxygen, nitrogen) in the solvent molecules.

  • Ion-Dipole Interactions: The positive charge of the ammonium group interacts favorably with the dipole moment of polar solvent molecules.

  • Hydrophobic Interactions: The non-polar butyl chain influences the structuring of surrounding water molecules, leading to a hydrophobic effect that can drive aggregation or specific orientations at interfaces.

  • van der Waals Forces: Dispersion forces contribute to the overall interaction energy between the this compound ion and solvent molecules.

A combination of experimental and computational techniques is employed to provide a holistic understanding of these interactions.

G Calorimetry Calorimetry Thermo Thermo Calorimetry->Thermo NMR NMR Spectro Spectro NMR->Spectro Struct Struct NMR->Struct FTIR FTIR FTIR->Spectro MD MD MD->Thermo MD->Struct Dynamics Dynamics MD->Dynamics QM QM QM->Thermo QM->Spectro QM->Struct

Quantitative Data on this compound-Solvent Interactions

The following tables summarize key quantitative data obtained from various experimental and computational studies on this compound and related alkylammonium ions.

Table 1: Thermodynamic Properties of this compound and Related Ions in Solution

IonSolventPropertyValueMethod
This compound (BuNH₃⁺)[C₂mIm][TFSA]Gibbs Free Energy of Protonation (ΔG)-94.7 kJ/molPotentiometric Titration
This compound (BuNH₃⁺)[C₂mIm][TFSA]Acid Dissociation Constant (pKa)16.6Potentiometric Titration
Methylammonium (MeNH₃⁺)WaterGibbs Free Energy of Binding (ΔG) to p-sulfonatocalix[1]arene-25.1 kJ/molMicrocalorimetry
Tetramethylammonium (Me₄N⁺)WaterGibbs Free Energy of Binding (ΔG) to p-sulfonatocalix[1]arene-15.1 kJ/molMicrocalorimetry

Table 2: Structural Properties of Solvated this compound

IonSolventPropertyValueMethod
This compound (BuNH₃⁺)[C₂mIm][TFSA]Solvation Number of TFSA⁻ anions3High-Energy X-ray Scattering & MD
n-Butylamine (BuNH₂)[C₂mIm][TFSA]Solvation Number of TFSA⁻ anions2High-Energy X-ray Scattering & MD
This compound (BuNH₃⁺)[C₂mIm][TFSA]N-H···O Hydrogen Bond DistanceShorter than in BuNH₂High-Energy X-ray Scattering & MD
K⁺WaterAverage Coordination Number6.2First Principles MD
Na⁺WaterAverage Coordination Number5.0First Principles MD

Table 3: Spectroscopic Data for this compound and Related Species

SpeciesSolventTechniqueFeatureWavenumber/Chemical Shift
Alkylammonium-FTIRN-H Stretching (Hydrogen Bonded)2800-3250 cm⁻¹[2]
Primary AminesDilute CCl₄FTIRN-H Stretching (Free)3400-3500 cm⁻¹[3]
Methylammonium-FTIRNH₃⁺ Symmetric Bending~1473 cm⁻¹
Methylammonium-FTIRNH₃⁺ Asymmetric Bending~1571 cm⁻¹
Various OrganicsCDCl₃, Acetone-d₆, etc.¹H NMRResidual Solvent PeaksVaries[4][5]

Detailed Experimental and Computational Protocols

Solution Calorimetry

Solution calorimetry directly measures the enthalpy change upon dissolution of a substance in a solvent, providing the enthalpy of solution (ΔH_soln).

Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a chemical reaction with a known enthalpy change or by electrical heating.

  • Sample Preparation: A known mass of the this compound salt is weighed and sealed in a glass ampoule. A precise volume of the solvent is placed in the reaction vessel of the calorimeter.

  • Thermal Equilibration: The calorimeter is allowed to reach thermal equilibrium, and the baseline temperature is recorded.

  • Initiation of Dissolution: The ampoule is broken, and the salt dissolves in the solvent with constant stirring.

  • Temperature Measurement: The temperature change during the dissolution process is recorded until a stable final temperature is reached.

  • Data Analysis: The enthalpy of solution is calculated using the following equation:

    ΔH_soln = - (C_cal * ΔT) / n

    where:

    • C_cal is the heat capacity of the calorimeter and its contents.

    • ΔT is the change in temperature.

    • n is the number of moles of the dissolved salt.

G start Start calibrate Calibrate Calorimeter start->calibrate prepare Prepare Sample and Solvent calibrate->prepare equilibrate Achieve Thermal Equilibrium prepare->equilibrate dissolve Initiate Dissolution equilibrate->dissolve measure Record Temperature Change dissolve->measure analyze Calculate Enthalpy of Solution measure->analyze end End analyze->end

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atoms. Chemical shifts of the this compound protons, particularly the -NH₃⁺ protons, are sensitive to hydrogen bonding and other solvent interactions.

Methodology for NMR Titration:

  • Sample Preparation: A stock solution of this compound salt in the desired deuterated solvent is prepared. A series of samples with varying concentrations of a co-solvent or a binding partner are also prepared, ensuring the concentration of the this compound salt remains constant.[6]

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample under constant temperature.

  • Spectral Analysis: The chemical shifts of the this compound protons are measured for each spectrum.

  • Data Fitting: The change in chemical shift as a function of the titrant concentration is fitted to an appropriate binding model to extract binding constants and stoichiometry.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify vibrational modes of molecules. The stretching frequency of the N-H bonds in the ammonium group is particularly sensitive to hydrogen bonding.

Methodology:

  • Sample Preparation: Solutions of this compound salt are prepared in the solvent of interest at various concentrations. The solvent should ideally have low absorption in the N-H stretching region (around 3000-3500 cm⁻¹).

  • FTIR Data Acquisition: The infrared spectra of the solutions are recorded. A background spectrum of the pure solvent is also collected and subtracted from the sample spectra.

  • Spectral Analysis: The position, shape, and intensity of the N-H stretching band are analyzed. A shift to lower frequencies (redshift) and broadening of the band are indicative of hydrogen bond formation.[7] The relative areas of the peaks corresponding to free and hydrogen-bonded N-H groups can be used to determine the equilibrium constant for hydrogen bond formation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the this compound-solvent system, allowing for the characterization of solvation structure and dynamics.

Methodology:

  • System Setup: A simulation box is created containing one or more this compound ions and a large number of solvent molecules. The initial positions of the molecules can be random or on a grid.

  • Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system. For ionic systems, polarizable force fields can provide higher accuracy.[8][9]

  • Equilibration: The system is energy-minimized to remove unfavorable contacts. Then, the system is simulated for a period under constant temperature and pressure (NPT ensemble) to allow it to reach equilibrium.

  • Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) in the NVT or NPT ensemble, during which the trajectories of all atoms are saved.

  • Analysis: The saved trajectories are analyzed to calculate various properties:

    • Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from an atom on the this compound ion. The positions of the peaks in the RDF give the average distances of the solvation shells.[10][11][12][13]

    • Coordination Number: The number of solvent molecules in the first solvation shell is calculated by integrating the RDF up to its first minimum.[10][14][15][16][17]

    • Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the this compound ion and solvent molecules are determined based on geometric criteria (distance and angle).

    • Solvation Free Energy: Calculated using methods like thermodynamic integration or free energy perturbation.[18]

G start Start setup System Setup (Box, Molecules) start->setup forcefield Select Force Field setup->forcefield equilibrate Equilibration (NPT Ensemble) forcefield->equilibrate production Production Run (NVT/NPT Ensemble) equilibrate->production analyze Trajectory Analysis production->analyze rdf RDFs analyze->rdf Structural Properties cn Coordination Number analyze->cn Structural Properties hbond H-Bond Analysis analyze->hbond Interaction Analysis end End rdf->end cn->end hbond->end

Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate information about the electronic structure and energetics of small molecular clusters.

Methodology for Cluster-Continuum Model:

  • Cluster Generation: A cluster is constructed consisting of a single this compound ion and a small number of explicit solvent molecules in the first solvation shell.

  • Geometry Optimization: The geometry of the cluster is optimized using a suitable QM method (e.g., Density Functional Theory - DFT) and basis set.[19][20]

  • Continuum Solvation: The effect of the bulk solvent is included by placing the optimized cluster in a polarizable continuum model (PCM).[19][20][21][22]

  • Energy Calculation: The single-point energy of the solvated cluster is calculated. The solvation free energy is then determined by comparing the energy of the ion in the solvated cluster to its energy in the gas phase.[21][22][23]

Conclusion

The interaction of this compound with solvent molecules is a complex phenomenon governed by a balance of electrostatic, hydrogen bonding, and hydrophobic interactions. A comprehensive understanding of these interactions requires the application of a suite of complementary experimental and computational techniques. The quantitative data and detailed methodologies presented in this guide provide a foundation for researchers, scientists, and drug development professionals to investigate and modulate the behavior of this compound and other alkylammonium compounds in various solvent environments. This knowledge is crucial for the rational design of new materials, the optimization of reaction conditions, and the development of more effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Spin-Coating Butylammonium Iodide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylammonium iodide (BAI) is an organic ammonium (B1175870) halide salt increasingly utilized in the fabrication of perovskite-based optoelectronic devices, including solar cells and photodetectors.[1] It serves as a precursor for two-dimensional (2D) perovskite layers or as a surface passivating agent for three-dimensional (3D) perovskite films, enhancing their stability and performance.[2][3] The formation of uniform, high-quality BAI thin films is crucial for these applications. Spin-coating is a widely adopted technique for depositing such films due to its simplicity, low cost, and ability to produce films with uniform thickness.[4][5]

This document provides a detailed protocol for the preparation of this compound iodide thin films using a spin-coating method. It covers substrate preparation, precursor solution formulation, deposition parameters, and post-deposition annealing.

Data Presentation: Spin-Coating Parameters

The following table summarizes key quantitative parameters for the spin-coating of this compound iodide and related perovskite thin films as found in the literature. These parameters can be used as a starting point for process optimization.

ParameterValueSource / Notes
Precursor Solution
This compound Iodide (BAI) Concentration0.5 MIn N,N-Dimethylformamide (DMF), used in a mixed-cation perovskite solution.[3]
2 mg/mLIn Tetrahydrofuran (THF), used for surface passivation.[2]
Solvent(s)N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)[2][3]
Spin-Coating
Spin Speed3000 rpmFor a mixed MAPbI₃/BAI film.[3]
5000 rpmFor a (BA)₂PbI₄ film containing BAI.[6]
Duration60 sFor a (BA)₂PbI₄ film.[6]
Annealing
Temperature50 °CFor a (BA)₂PbI₄ film.[6]
Duration30 minFor a (BA)₂PbI₄ film.[6]

Experimental Protocols

Substrate Cleaning

A pristine substrate surface is critical for the adhesion and uniformity of the spin-coated film.[7] The following is a rigorous cleaning procedure for glass or indium tin oxide (ITO)-coated glass substrates.[8][9]

Materials:

  • Substrate holder

  • Ultrasonic bath

  • Deionized (DI) water

  • Detergent solution (e.g., Hellmanex III)

  • Acetone

  • Isopropyl alcohol (IPA)

  • Nitrogen gas source

  • UV-Ozone cleaner (optional but recommended)

Procedure:

  • Place the substrates in a substrate holder.

  • Submerge the holder in a beaker containing a detergent solution and sonicate for 5 minutes in a hot ultrasonic bath.[8]

  • Rinse the substrates thoroughly with hot deionized water twice.[8]

  • Submerge the holder in a beaker with isopropyl alcohol (IPA) and sonicate for 5-10 minutes.[8]

  • Rinse the substrates again with hot deionized water twice.[8]

  • Dry the substrates using a stream of nitrogen gas.

  • For optimal surface wettability, treat the substrates with UV-Ozone for a recommended duration.[8]

Precursor Solution Preparation

This protocol describes the preparation of a pure n-butylammonium iodide solution.

Materials:

  • n-Butylammonium iodide (BAI) powder (>99% purity)[1]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Vial or beaker

  • Magnetic stirrer and stir bar

  • 0.2 µm PTFE filter

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh the desired amount of BAI powder to prepare a solution of the target concentration (e.g., 0.5 M).

  • Add the appropriate volume of anhydrous DMF to the vial containing the BAI powder.

  • Stir the mixture at room temperature until the BAI is completely dissolved.

  • Filter the solution through a 0.2 µm PTFE filter before use to remove any particulates.[6]

Spin-Coating Deposition

The following procedure outlines the deposition of the BAI thin film onto the cleaned substrate.

Materials:

  • Spin-coater

  • Cleaned substrate

  • BAI precursor solution

  • Micropipette

Procedure:

  • Place the cleaned substrate onto the center of the spin-coater chuck and engage the vacuum to secure it.

  • Set the spin-coater parameters. A recommended starting point is a single-step process of 5000 rpm for 60 seconds.[6]

  • Using a micropipette, dispense a sufficient volume of the BAI precursor solution (e.g., 30-40 µL) onto the center of the substrate.[6][10]

  • Start the spin-coating program immediately.

  • Once the program is complete, disengage the vacuum and carefully remove the substrate with tweezers.

Thermal Annealing

Annealing can improve the crystallinity and morphology of the thin film.

Materials:

  • Hotplate

  • Inert atmosphere (e.g., glovebox)

Procedure:

  • Transfer the spin-coated substrate to a pre-heated hotplate inside an inert atmosphere.

  • Anneal the film at a recommended temperature of 50°C for 30 minutes.[6]

  • After annealing, allow the substrate to cool down to room temperature before further processing or characterization.

Mandatory Visualization

experimental_workflow Experimental Workflow for BAI Thin Film Deposition cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning sol_prep Solution Preparation spin_coat Spin-Coating sol_prep->spin_coat anneal Thermal Annealing spin_coat->anneal characterization Film Characterization anneal->characterization

Caption: Workflow for this compound Iodide Thin Film Fabrication.

References

Application Notes and Protocols for the Synthesis of 2D/3D Perovskite Heterostructures using Butylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2D/3D perovskite heterostructures utilizing butylammonium bromide (BABr). The introduction of a 2D perovskite layer onto a 3D perovskite structure has been demonstrated to significantly enhance the stability and performance of perovskite-based optoelectronic devices, such as solar cells and LEDs. This is achieved by passivating surface defects, reducing non-radiative recombination, and improving moisture resistance.[1][2][3] Two primary methods are detailed: a post-synthesis surface treatment of a 3D perovskite film and a one-pot synthesis approach.

Post-Synthesis Surface Treatment Method

This method involves the initial fabrication of a 3D perovskite film, followed by the application of a this compound bromide solution to form a 2D capping layer.

Experimental Protocols

1.1. Preparation of 3D Perovskite Precursor Solution

A common 3D perovskite composition used is a mixed-cation, mixed-halide formulation, such as (Cs0.17FA0.83)Pb(I0.6Br0.4)3, where FA stands for formamidinium.[1][4][5]

Component Molar Concentration (M) Amount for 1 mL solution Solvent
Formamidinium Iodide (FAI)1.0172 mg4:1 (v/v) DMF:DMSO
Lead Iodide (PbI2)1.1507 mg4:1 (v/v) DMF:DMSO
Methylammonium Bromide (MABr)0.222.4 mg4:1 (v/v) DMF:DMSO
Lead Bromide (PbBr2)0.273.4 mg4:1 (v/v) DMF:DMSO
Cesium Iodide (CsI)1.5 (from stock)35 µL of 1.5 M stock in DMSO4:1 (v/v) DMF:DMSO

Protocol:

  • Dissolve FAI, PbI2, MABr, and PbBr2 in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Add the CsI stock solution to the mixture.

  • Stir the solution at room temperature for at least 2 hours before use.

1.2. Deposition of 3D Perovskite Film

Step Spin Speed (rpm) Duration (s) Notes
1. Dynamic Spin100010
2. Main Spin600030An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during this step.

Protocol:

  • Clean the substrate (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Treat the substrate with UV-ozone for 15 minutes to enhance wettability.

  • Deposit an electron transport layer (e.g., SnO2) according to standard procedures.

  • Spin-coat the 3D perovskite precursor solution onto the substrate using the parameters in the table above.

  • Anneal the film on a hotplate at 100-150°C for 10-60 minutes.

1.3. This compound Bromide (BABr) Surface Treatment

Component Concentration (mg/mL) Solvent
This compound Bromide (BABr)2 - 10Isopropanol (IPA)

Protocol:

  • Prepare the BABr solution by dissolving the specified amount of BABr in isopropanol.

  • After the 3D perovskite film has cooled to room temperature, spin-coat the BABr solution onto its surface.

  • Spin-coating program: 4000 rpm for 30 seconds.

  • Anneal the film at 100°C for 10 minutes to promote the formation of the 2D perovskite layer.

Visual Workflow

G cluster_0 3D Perovskite Film Fabrication cluster_1 2D Layer Formation A Prepare 3D Precursor Solution B Spin-coat 3D Perovskite A->B C Anneal 3D Perovskite Film B->C E Spin-coat BABr on 3D Film C->E D Prepare BABr Solution D->E F Anneal to form 2D/3D Heterostructure E->F

Post-synthesis treatment workflow.

One-Pot Synthesis Method

In this approach, the this compound bromide is incorporated directly into the perovskite precursor solution, leading to the in-situ formation of the 2D/3D heterostructure during film deposition and annealing.[2]

Experimental Protocols

2.1. Preparation of 2D/3D Perovskite Precursor Solution

Component Molar Ratio (relative to Pb) Example Amount for 1 mL Solution Solvent
Formamidinium Iodide (FAI)0.83142.6 mgDMF:DMSO (4:1 v/v)
Cesium Iodide (CsI)0.1744.1 mgDMF:DMSO (4:1 v/v)
Lead Iodide (PbI2)1.0461 mgDMF:DMSO (4:1 v/v)
This compound Bromide (BABr)0.05 - 0.158.3 - 24.9 mgDMF:DMSO (4:1 v/v)

Protocol:

  • Dissolve all precursor components (FAI, CsI, PbI2, and BABr) in a 4:1 (v/v) mixture of DMF and DMSO.

  • Stir the solution at room temperature for at least 2 hours before use. The concentration of BABr can be varied to optimize the properties of the final film.

2.2. Deposition of 2D/3D Perovskite Film

Step Spin Speed (rpm) Duration (s)
1. Dynamic Spin200010
2. Main Spin500030

Protocol:

  • Follow the same substrate cleaning and preparation steps as in the post-synthesis method.

  • Spin-coat the one-pot 2D/3D precursor solution onto the substrate using the parameters in the table above.

  • Anneal the film on a hotplate at a higher temperature, typically around 175°C, for 10-80 minutes to facilitate the formation of the desired crystal phases.[2]

Visual Workflow

G A Prepare One-Pot 2D/3D Precursor Solution B Spin-coat the Solution A->B C Anneal to form 2D/3D Heterostructure B->C G cluster_0 3D Perovskite cluster_1 2D/3D Heterostructure A Surface Defects B Non-radiative Recombination A->B leads to C BABr Treatment D 2D Perovskite Layer Formation C->D E Defect Passivation D->E F Reduced Recombination E->F G Improved Performance & Stability F->G

References

Application of Butylammonium in Perovskite Solar Cell Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of butylammonium cations, primarily in the form of this compound iodide (BAI) or this compound bromide (BABr), has emerged as a highly effective strategy to enhance the performance and stability of perovskite solar cells (PSCs). These bulky organic cations play a multifaceted role in the fabrication process, primarily acting as surface passivating agents and facilitating the formation of 2D/3D perovskite heterostructures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of high-performance and stable perovskite solar cells.

The primary functions of this compound in perovskite solar cells include:

  • Defect Passivation: The this compound cations effectively passivate uncoordinated lead (Pb²⁺) defects and halide vacancies present on the surface and at the grain boundaries of the 3D perovskite film. This passivation mitigates non-radiative recombination, thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Formation of 2D/3D Heterostructures: this compound cations can induce the formation of a thin, wide-bandgap 2D Ruddlesden-Popper perovskite layer on top of or between the grains of the 3D perovskite.[1][2][3] This 2D layer acts as a protective barrier, enhancing the moisture and thermal stability of the underlying 3D perovskite.[4]

  • Improved Crystallinity and Morphology: The addition of this compound can influence the crystallization kinetics of the perovskite film, leading to improved film quality with larger grain sizes and reduced pinholes.

  • Enhanced Device Stability: The hydrophobic nature of the this compound cation, coupled with the formation of a stable 2D capping layer, significantly improves the long-term operational stability of perovskite solar cells under ambient conditions.[4]

Data Presentation

The following tables summarize the quantitative impact of this compound incorporation on the performance of perovskite solar cells, as reported in various studies.

Table 1: Effect of n-Butylammonium Iodide (BAI) Additive on CH₃NH₃PbI₃₋ₓClₓ Perovskite Solar Cell Performance

Additive Concentration (vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
00.88 ± 0.0419.3 ± 0.657 ± 59.7 ± 0.8
10.91 ± 0.0320.1 ± 0.562 ± 411.3 ± 0.6
20.89 ± 0.0319.8 ± 0.759 ± 510.4 ± 0.7

Data adapted from a study on the effects of n-propylammonium and n-butylammonium iodide additives.[1]

Table 2: Performance of 2D-3D Heterostructured this compound-Caesium-Formamidinium Perovskite Solar Cells

Perovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)Stabilized PCE (%)
1.61 eV bandgap (optimal BA content)1.1220.87517.5 ± 1.3
1.72 eV bandgap (optimal BA content)1.1817.57615.8 ± 0.8

Data from a study on efficient ambient-air-stable solar cells with 2D–3D heterostructured perovskites.

Table 3: Impact of iso-Butylammonium Iodide (IBA) Surface Passivation on Cs₀.₁(CH₃NH₃)₀.₉PbI₃ Perovskite Solar Cells

IBA ConcentrationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
No Passivation1.0119.8163.212.64
5 mg/mL IBA1.0421.1570.415.49

This data demonstrates the enhancement of solar cell efficiency through surface passivation with iso-butylammonium iodide.

Experimental Protocols

Protocol 1: Surface Passivation of a 3D Perovskite Film with iso-Butylammonium Iodide (IBA)

This protocol describes the post-fabrication surface treatment of a pre-deposited 3D perovskite film.

Materials:

  • iso-Butylammonium Iodide (IBA)

  • Isopropanol (IPA), anhydrous

  • Substrate with pre-deposited 3D perovskite film (e.g., FTO/SnO₂/Cs₀.₁(CH₃NH₃)₀.₉PbI₃)

  • Nitrogen-filled glovebox

Procedure:

  • Preparation of IBA Solution:

    • Prepare a stock solution of IBA in IPA. For example, dissolve 5 mg of IBA in 1 mL of anhydrous IPA to achieve a 5 mg/mL concentration.

    • Vortex or sonicate the solution until the IBA is fully dissolved.

  • Surface Treatment:

    • Transfer the substrate with the 3D perovskite film into a nitrogen-filled glovebox.

    • Place the substrate on a spin coater.

    • Dispense a sufficient amount of the IBA/IPA solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire perovskite film surface.

    • Spin coat the substrate at 4000 rpm for 30 seconds.

    • Anneal the substrate on a hotplate at 100°C for 15 minutes inside the glovebox.

  • Completion of the Device:

    • Allow the substrate to cool to room temperature.

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver).

Protocol 2: Fabrication of a 2D/3D Heterostructured Perovskite Film via a One-Step Method

This protocol details the incorporation of n-butylammonium iodide (BAI) directly into the perovskite precursor solution.

Materials:

  • Lead Iodide (PbI₂)

  • Formamidinium Iodide (FAI)

  • Methylammonium Bromide (MABr)

  • Cesium Iodide (CsI)

  • n-Butylammonium Iodide (BAI)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substrate (e.g., FTO/c-TiO₂/m-TiO₂)

  • Antisolvent (e.g., Chlorobenzene)

  • Nitrogen-filled glovebox

Procedure:

  • Preparation of the Perovskite Precursor Solution:

    • In a nitrogen-filled glovebox, prepare a mixed-cation, mixed-halide 3D perovskite precursor solution. For example, dissolve FAI (1 M), PbI₂ (1.1 M), MABr (0.2 M), and CsI (0.05 M) in a mixed solvent of DMF:DMSO (4:1 v/v).

    • To this solution, add a specific molar percentage of BAI. For instance, to achieve a 5% BAI incorporation, a corresponding molar amount of FAI can be substituted.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Perovskite Film Deposition:

    • Pre-heat the substrate on a hotplate at 70-80°C.

    • Place the pre-heated substrate on a spin coater inside the glovebox.

    • Dispense the perovskite precursor solution onto the substrate.

    • Spin coat at a low speed (e.g., 1000 rpm) for 10 seconds, followed by a high speed (e.g., 4000-6000 rpm) for 30-45 seconds.

    • During the high-speed step (with about 10-15 seconds remaining), dispense an antisolvent (e.g., 100-200 µL of chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a specific temperature profile. A typical two-step annealing process is to first heat at a lower temperature (e.g., 70°C) for 1 minute, followed by a higher temperature (e.g., 150-175°C) for 10-80 minutes. The higher temperature promotes the formation of the crystalline perovskite phases.

  • Device Completion:

    • After cooling down, proceed with the deposition of the subsequent layers of the solar cell.

Visualizations

defect_passivation_workflow Figure 1: this compound Defect Passivation Mechanism cluster_before Before Passivation cluster_process Passivation Process cluster_after After Passivation 3D_Perovskite 3D Perovskite Surface (with defects) Defects Uncoordinated Pb²⁺ Halide Vacancies 3D_Perovskite->Defects BA_Solution This compound Cation (BA⁺) Solution Recombination Non-radiative Recombination Defects->Recombination Passivated_Surface Passivated 3D Perovskite Surface BA_Solution->Passivated_Surface Surface Treatment BA_on_Defect BA⁺ binds to defects Passivated_Surface->BA_on_Defect Reduced_Recombination Suppressed Non-radiative Recombination BA_on_Defect->Reduced_Recombination

Caption: this compound cations passivate surface defects.

two_d_three_d_formation Figure 2: 2D/3D Heterostructure Formation Workflow Precursor_Solution 3D Perovskite Precursor + this compound Salt Spin_Coating Spin Coating & Antisolvent Quenching Precursor_Solution->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Heterostructure 2D/3D Perovskite Heterostructure Film Annealing->Heterostructure Device_Fabrication Deposition of Transport Layers & Electrode Heterostructure->Device_Fabrication Final_Device High-Stability Perovskite Solar Cell Device_Fabrication->Final_Device

Caption: Workflow for 2D/3D perovskite solar cell fabrication.

logical_relationship Figure 3: Benefits of this compound Incorporation cluster_mechanisms Mechanisms cluster_outcomes Outcomes cluster_performance Device Performance BA_Incorporation This compound Incorporation Defect_Passivation Defect Passivation BA_Incorporation->Defect_Passivation 2D_Formation 2D Layer Formation BA_Incorporation->2D_Formation Hydrophobicity Increased Hydrophobicity BA_Incorporation->Hydrophobicity Reduced_Recombination Reduced Non-radiative Recombination Defect_Passivation->Reduced_Recombination Moisture_Barrier Moisture Barrier 2D_Formation->Moisture_Barrier Improved_Stability Enhanced Stability (Moisture, Thermal, Light) Hydrophobicity->Improved_Stability Increased_Voc_FF Increased V_oc & FF Reduced_Recombination->Increased_Voc_FF Moisture_Barrier->Improved_Stability Long_Term_Stability Improved Long-Term Stability Improved_Stability->Long_Term_Stability Increased_PCE Increased PCE Increased_Voc_FF->Increased_PCE

Caption: Logical flow from this compound to device benefits.

References

Application Notes and Protocols for Butylammonium Iodide Surface Passivation of 3D Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface passivation of 3D perovskite films using butylammonium iodide (BAI). The strategic application of BAI has been demonstrated to be an effective method for reducing surface defects, suppressing non-radiative recombination, and ultimately enhancing the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs).

Introduction

Organic-inorganic hybrid perovskites have emerged as a highly promising class of materials for next-generation photovoltaic applications due to their exceptional optoelectronic properties. However, the performance and long-term stability of perovskite solar cells are often limited by the presence of defects, particularly at the surface and grain boundaries of the polycrystalline perovskite film. These defects act as charge recombination centers, leading to significant energy losses.

Surface passivation with large organic ammonium (B1175870) salts, such as this compound iodide (BAI), has been identified as a key strategy to mitigate these issues.[1] The introduction of a BAI layer can effectively passivate surface traps, reduce non-radiative recombination, and, in some cases, form a 2D perovskite capping layer that enhances both efficiency and environmental stability.[1][2] This document outlines the mechanism, experimental procedures, and expected outcomes of BAI surface passivation on 3D perovskite films.

Mechanism of this compound Iodide Passivation

The passivation effect of BAI on 3D perovskite surfaces is attributed to several synergistic mechanisms. The bulky this compound (BA⁺) cations interact with the perovskite surface, while the iodide (I⁻) anions can fill halide vacancies. This interaction leads to the formation of a low-dimensional 2D perovskite layer, typically with the structure BA₂PbI₄, on top of the 3D perovskite.[2]

This 2D capping layer provides several advantages:

  • Defect Passivation: The amine groups in the BA⁺ cations can form hydrogen bonds, passivating undercoordinated Pb²⁺ defects, while iodide ions fill iodine vacancies.[3]

  • Suppression of Non-radiative Recombination: By reducing the density of defect states, the 2D layer significantly suppresses non-radiative charge carrier recombination at the perovskite surface.[2]

  • Enhanced Stability: The hydrophobic nature of the this compound cations and the formation of a stable 2D perovskite layer can improve the resistance of the perovskite film to moisture and other environmental degradants.[4][5]

  • Improved Charge Transport: The formation of a 2D/3D perovskite heterostructure can create a favorable energy level alignment, facilitating more efficient charge extraction.[6]

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells with and without BAI surface passivation from various studies. This data highlights the significant improvements in key photovoltaic parameters upon BAI treatment.

Perovskite CompositionPassivation TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Cs0.1(CH₃NH₃)₀.₉PbI₃None---12.64[4]
Cs0.1(CH₃NH₃)₀.₉PbI₃5 mg/mL IBA in IPA---15.49[4]
CH₃NH₃PbI₃None----[2]
CH₃NH₃PbI₃BAI in 2-butanol (B46777)1.088--20.6[2]
CH₃NH₃PbI₃₋ₓClₓNone0.8818.160.69.7[7]
CH₃NH₃PbI₃₋ₓClₓ1 vol% C₄H₉NH₃I---10.2[7]
FASnI₃None---11.8[8]
FASnI₃iso-BAI treatment---14.2[8]

Note: IBA (iso-butylammonium iodide) is an isomer of BAI and exhibits similar passivation effects.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the BAI solution and its application for surface passivation of a pre-deposited 3D perovskite film.

Preparation of this compound Iodide (BAI) Solution

Materials:

  • This compound iodide (BAI) powder

  • 2-Butanol or Isopropanol (IPA), anhydrous

Procedure:

  • Weigh the desired amount of BAI powder. A typical concentration for the passivating solution ranges from 2 mg/mL to 5 mg/mL.[4][6]

  • Dissolve the BAI powder in the chosen solvent (e.g., 2-butanol or IPA).

  • Ensure the BAI is completely dissolved by vortexing or brief sonication. The solution should be clear and colorless.

Surface Passivation of 3D Perovskite Film

This protocol assumes a 3D perovskite film has already been deposited and annealed on a suitable substrate (e.g., FTO/SnO₂).

Materials:

  • Substrate with deposited 3D perovskite film

  • Prepared BAI solution

  • Spin coater

  • Hot plate

Procedure:

  • Place the substrate with the 3D perovskite film onto the chuck of a spin coater located in a controlled environment (e.g., a nitrogen-filled glovebox).

  • Dispense a sufficient amount of the BAI solution onto the surface of the perovskite film to fully cover it.

  • Spin-coat the BAI solution onto the perovskite surface. A typical spin-coating program is a single step at 4000-6000 rpm for 20-30 seconds.[2][4]

  • After spin-coating, transfer the substrate to a hotplate for annealing. A common annealing temperature is 100°C for 10-15 minutes.[2][4]

  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer or electron transport layer).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a perovskite solar cell incorporating a BAI surface passivation treatment.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Fabrication cluster_passivation Surface Passivation cluster_device_completion Device Completion sub_clean Substrate Cleaning etl_dep ETL Deposition sub_clean->etl_dep pero_dep 3D Perovskite Deposition pero_anneal Perovskite Annealing pero_dep->pero_anneal bai_spin BAI Spin-Coating pero_anneal->bai_spin bai_sol BAI Solution Preparation bai_sol->bai_spin bai_anneal Passivation Annealing bai_spin->bai_anneal htl_dep HTL Deposition bai_anneal->htl_dep electrode_dep Electrode Deposition htl_dep->electrode_dep end end electrode_dep->end Characterization passivation_mechanism cluster_before Before Passivation cluster_treatment BAI Treatment cluster_after After Passivation perovskite_3d_before 3D Perovskite Surface defects Surface Defects (e.g., Pb²⁺ dangling bonds, I⁻ vacancies) perovskite_3d_before->defects exhibits bai_solution This compound Iodide (BAI) Solution Application perovskite_2d 2D Perovskite Layer (BA₂PbI₄) bai_solution->perovskite_2d perovskite_3d_after 3D Perovskite perovskite_2d->perovskite_3d_after caps passivated_surface Passivated Surface (Reduced Defects) perovskite_2d->passivated_surface results in

References

Application Notes and Protocols for Single Crystal Growth of Butylammonium Tin Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of single crystals of butylammonium tin iodide, a two-dimensional organic-inorganic hybrid perovskite. The information is intended for researchers in materials science, chemistry, and physics, as well as professionals in drug development who may utilize such materials in novel delivery systems or as analytical tools.

Introduction

This compound tin iodide ((C₄H₉NH₃)₂SnI₄, also abbreviated as BA₂SnI₄) is a Ruddlesden-Popper phase perovskite. Its layered structure, consisting of inorganic tin iodide sheets separated by organic this compound cations, imparts unique optoelectronic properties. High-quality single crystals are essential for fundamental studies of its physical properties and for the fabrication of high-performance electronic devices. The protocols detailed below describe the slow cooling solution growth method, a widely used and effective technique for obtaining single crystals of this material.

Data Presentation

The following tables summarize the quantitative data from the experimental protocols for growing single crystals of this compound tin iodide.

Table 1: Precursor and Solvent Quantities

ParameterProtocol 1Protocol 2
Precursors
Tin(II) Iodide (SnI₂)0.481 g (1.29 mmol)0.40 mmol
n-Butylammonium Iodide (BAI)2.58 mmol (from C₄H₉NH₂ + HI)0.45 mmol
Solvents
Hydriodic Acid (HI)5 mL (57 wt% aqueous)1 mL
Hypophosphorous Acid (H₃PO₂)-0.1 mL

Table 2: Experimental Conditions

ParameterProtocol 1Protocol 2
Dissolution Temperature 90 °CNot specified, heated until dissolved
Cooling Range 90 °C to -10 °CHeated solution to room temperature
Cooling Rate 2 °C/hour2 °C/hour
Atmosphere Inert (Argon or Nitrogen)Inert (Nitrogen glove box for storage)
Post-Growth Processing Filtered and dried at 80 °C under argonDried and stored

Experimental Protocols

Protocol 1: Slow Cooling from Aqueous Hydriodic Acid

This protocol is adapted from the work of D.B. Mitzi and has been widely cited for the growth of high-quality single crystals.[1] All steps should be performed in an inert atmosphere (e.g., a glovebox) to prevent the oxidation of Sn²⁺.[1]

Materials:

  • Tin(II) iodide (SnI₂, 99.99%)

  • n-Butylamine (C₄H₉NH₂)

  • Hydriodic acid (HI, 57 wt% in water, stabilized)

  • Argon or Nitrogen gas (high purity)

  • Glass vials with sealable caps

  • Programmable furnace or temperature controller

Procedure:

  • Preparation of n-Butylammonium Iodide (BAI) Solution: In a glass vial, prepare a solution of n-butylammonium iodide by reacting a stoichiometric amount of n-butylamine (2.58 mmol) with concentrated hydriodic acid (3 mL). This reaction is exothermic and should be performed with caution.

  • Preparation of Tin(II) Iodide Solution: In a separate glass vial, dissolve 0.481 g (1.29 mmol) of SnI₂ in 2 mL of concentrated hydriodic acid under a flowing argon atmosphere at 90 °C.[1]

  • Mixing the Precursor Solutions: Add the n-butylammonium iodide solution to the hot tin(II) iodide solution.[1]

  • Crystal Growth: Seal the vial and place it in a programmable furnace. Slowly cool the solution from 90 °C to -10 °C at a rate of 2 °C per hour.[1]

  • Crystal Harvesting: Once the cooling program is complete, dark red, sheet-like crystals should be visible.[1] Filter the crystals under an inert atmosphere.[1]

  • Drying: Dry the harvested crystals in an argon atmosphere at 80 °C.[1]

Protocol 2: Slow Cooling from a Mixed Acid Solution

This protocol utilizes a mixture of hydriodic acid and hypophosphorous acid, which can help to prevent the oxidation of tin(II).

Materials:

  • Tin(II) iodide (SnI₂)

  • n-Butylammonium iodide (BAI)

  • Hydriodic acid (HI)

  • Hypophosphorous acid (H₃PO₂)

  • Sealed glass vial

  • Muffle furnace or programmable oven

Procedure:

  • Preparation of the Growth Solution: In a sealed glass vial, combine 0.45 mmol of n-butylammonium iodide (BAI), 0.40 mmol of tin(II) iodide (SnI₂), 1 mL of hydriodic acid (HI), and 0.1 mL of hypophosphorous acid (H₃PO₂).[1]

  • Dissolution: Place the sealed vial in a muffle furnace and heat the solution until all solids are completely dissolved.[1]

  • Crystal Growth: Program the furnace to cool the solution to room temperature at a rate of 2 °C per hour.[1]

  • Crystal Harvesting and Storage: Once at room temperature, carefully remove the vial. The resulting single crystals can be harvested, dried, and should be stored in a nitrogen-filled glove box to prevent degradation.[1]

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Slow Cooling from Aqueous HI cluster_protocol2 Protocol 2: Slow Cooling from Mixed Acid Solution prep_bai Prepare BAI Solution (Butylamine + HI) mix Mix Precursor Solutions prep_bai->mix prep_sni2 Prepare SnI₂ Solution (SnI₂ in HI at 90°C) prep_sni2->mix cool Slow Cooling (90°C to -10°C at 2°C/hr) mix->cool harvest Harvest Crystals (Filtering) cool->harvest dry Dry Crystals (80°C under Argon) harvest->dry prep_solution Prepare Growth Solution (BAI, SnI₂, HI, H₃PO₂) dissolve Dissolve Precursors (Heating) prep_solution->dissolve cool2 Slow Cooling (to Room Temp at 2°C/hr) dissolve->cool2 harvest2 Harvest and Store Crystals (in N₂ Glovebox) cool2->harvest2

Caption: Experimental workflows for the single crystal growth of this compound tin iodide.

logical_relationship cluster_params Key Parameters start Goal: High-Quality Single Crystals method Method: Slow Cooling Solution Growth start->method precursors Precursor Stoichiometry method->precursors solvent Solvent System (HI or HI/H₃PO₂) method->solvent temperature Temperature Profile (Dissolution & Cooling Rate) method->temperature atmosphere Inert Atmosphere (e.g., Argon) method->atmosphere outcome Outcome: (C₄H₉NH₃)₂SnI₄ Single Crystals precursors->outcome solvent->outcome temperature->outcome atmosphere->outcome

Caption: Logical relationship of key parameters for successful crystal growth.

References

Application Notes and Protocols for Butylammonium as a Spacer Cation in Layered Perovskite LEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of butylammonium as a spacer cation in the fabrication of layered Ruddlesden-Popper perovskite light-emitting diodes (LEDs). The use of this compound-based organic spacers offers a versatile platform for tuning the optoelectronic properties and enhancing the stability of perovskite LEDs.

Introduction to this compound in Layered Perovskites

Layered hybrid perovskites, particularly those with a Ruddlesden-Popper (RP) structure, have emerged as promising materials for next-generation light-emitting diodes due to their high photoluminescence quantum yields and tunable emission colors.[1][2][3] In these structures, organic spacer cations, such as this compound (BA), separate inorganic lead-halide octahedral layers, forming quantum well-like architectures.[2] The general formula for these layered perovskites is (BA)₂Aₙ₋₁PbₙX₃ₙ₊₁, where 'A' is a small cation like methylammonium (B1206745) (MA) or cesium (Cs), 'X' is a halide (I, Br, Cl), and 'n' represents the number of inorganic layers between the organic spacers.[4][5]

The this compound cation plays a crucial role in:

  • Controlling Dimensionality: By varying the concentration of this compound, the number of inorganic layers ('n') can be tuned, which in turn adjusts the quantum confinement and the emission wavelength of the perovskite.[6][7]

  • Enhancing Stability: The hydrophobic nature of the this compound alkyl chains acts as a barrier against moisture, improving the environmental stability of the perovskite films.[8]

  • Passivating Defects: this compound cations can passivate surface defects on the perovskite crystals, reducing non-radiative recombination and enhancing luminescence efficiency.[9]

  • Improving Film Morphology: The incorporation of this compound can influence the crystallization process, leading to smoother and more uniform perovskite films with fewer pinholes, which is beneficial for device performance.[9]

Quantitative Data Presentation

The following tables summarize the performance of layered perovskite LEDs utilizing this compound as a spacer cation, as reported in the literature.

Emitter ColorPeak Wavelength (nm)Max EQE (%)Max Luminance (cd/m²)Max Current Efficiency (cd/A)Spacer CationDevice StructureReference
Blue 4652.4--This compoundBA₂Csₙ₋₁Pbₙ(Br/Cl)₃ₙ₊₁[2][6]
Blue 4876.23340-This compoundBA₂Csₙ₋₁Pbₙ(Br/Cl)₃ₙ₊₁[2][6]
Blue-Green 50610.1-23.3This compoundBA₂Csₙ₋₁Pbₙ(Br/I)₃ₙ₊₁[2][6]
Green ->96.6 x 10⁴23.46 ± 1.52Phenylethylamine*R₂MAₙ₋₁PbₙBr₃ₙ₊₁[1][3]

*Note: The high-efficiency green LED in the table uses phenylethylamine (PEA) as a spacer cation, which has a benzyl (B1604629) ring. This is included for comparison to highlight the impact of different spacer cations on device performance. A direct comparison in the same study showed that the PEA-based device was significantly brighter than the this compound (BA)-based device.[1][3]

Experimental Protocols

Synthesis of this compound Halide Precursors

This protocol describes the synthesis of n-butylammonium bromide (BABr) and n-butylammonium iodide (BAI).

Materials:

  • n-Butylamine (C₄H₉NH₂)

  • Hydrobromic acid (HBr, 48 wt% in H₂O) or Hydroiodic acid (HI, 57 wt% in H₂O)

  • Methanol (B129727) (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Add n-butylamine to the flask.

  • Slowly add a stoichiometric amount of hydrobromic acid (for BABr) or hydroiodic acid (for BAI) dropwise to the n-butylamine solution while stirring vigorously. The reaction is exothermic.

  • Continue stirring in the ice bath for 2 hours after the addition is complete.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product by dissolving it in a minimal amount of methanol and then precipitating it by adding an excess of diethyl ether.

  • Filter the white precipitate and wash it with diethyl ether.

  • Dry the purified this compound halide salt in a vacuum oven overnight. Store in a desiccator.

Perovskite Precursor Solution Preparation

This protocol outlines the preparation of a precursor solution for a this compound-based layered perovskite film.

Materials:

  • n-Butylammonium bromide (BABr) or n-butylammonium iodide (BAI)

  • Lead(II) bromide (PbBr₂) or Lead(II) iodide (PbI₂)

  • Cesium bromide (CsBr) or Methylammonium bromide (MABr)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Nitrogen-filled glovebox

Procedure (Example for BA₂Csₙ₋₁PbₙBr₃ₙ₊₁):

  • Inside a nitrogen-filled glovebox, dissolve BABr, PbBr₂, and CsBr in anhydrous DMSO.

  • The molar ratios of the precursors will determine the 'n' value of the layered perovskite. For example, a common starting point is a 2:1 molar ratio of BABr to PbBr₂ for n=1 phase, with varying amounts of CsBr to tune the dimensionality.

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any undissolved particles.

Perovskite LED Device Fabrication

This protocol describes a typical spin-coating method for fabricating a layered perovskite LED.

Device Architecture: ITO / PEDOT:PSS / PVK / Perovskite / TPBi / Al[2]

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Poly(N-vinylcarbazole) (PVK)

  • Perovskite precursor solution (from Protocol 3.2)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Nitrogen-filled glovebox

Procedure:

  • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes.

  • Spin-coat a layer of PVK (dissolved in chlorobenzene) on top of the PEDOT:PSS layer at 3000 rpm for 30 seconds. Anneal at 120 °C for 15 minutes.

  • Spin-coat the prepared this compound-based perovskite precursor solution onto the PVK layer at 4000 rpm for 60 seconds. Anneal at 70 °C for 10 minutes.

  • Transfer the substrates to a thermal evaporator. Deposit a 40 nm layer of TPBi as the electron transport layer at a rate of 1 Å/s.

  • Deposit a 100 nm layer of Al as the cathode at a rate of 2-3 Å/s.

  • Encapsulate the device to prevent degradation from moisture and oxygen.

Device Characterization

Equipment:

  • Source measure unit (e.g., Keithley 2400)

  • Spectrometer with a calibrated photodiode (for electroluminescence and luminance measurements)

  • Integrating sphere (for EQE measurements)

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward voltage bias to the device using the source measure unit and measure the corresponding current density.

    • Simultaneously, measure the luminance of the device using the calibrated photodiode.

    • Plot the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum:

    • At a fixed forward bias, collect the emitted light from the device and measure the spectrum using the spectrometer.

  • External Quantum Efficiency (EQE):

    • Measure the total light output of the LED in an integrating sphere at different current densities.

    • Calculate the EQE as the ratio of the number of photons emitted to the number of electrons injected.

Visualizations

G cluster_synthesis Precursor Synthesis cluster_solution Perovskite Solution Preparation n_butylamine n-Butylamine reaction Acid-Base Reaction (0°C, 2h) n_butylamine->reaction acid HBr or HI acid->reaction crude_product Crude this compound Halide reaction->crude_product recrystallization Recrystallization (MeOH/Ether) crude_product->recrystallization pure_product Pure this compound Halide (BAX) recrystallization->pure_product bax BAX mixing Mixing & Stirring (in Glovebox) bax->mixing pbx2 PbX₂ pbx2->mixing csx CsX or MAX csx->mixing dmso DMSO dmso->mixing perovskite_solution Layered Perovskite Precursor Solution mixing->perovskite_solution

Caption: Workflow for the synthesis of this compound halide and the preparation of the layered perovskite precursor solution.

G ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (Hole Injection Layer) PVK PVK (Hole Transport Layer) Perovskite Layered Perovskite (Emissive Layer) (BA)₂Aₙ₋₁PbₙX₃ₙ₊₁ TPBi TPBi (Electron Transport Layer) Al Al (Cathode)

Caption: Schematic device architecture of a typical layered perovskite LED utilizing a this compound spacer.

G start Start: Clean ITO Substrate pedot_pss Spin-coat PEDOT:PSS Anneal start->pedot_pss Step 1 pvk Spin-coat PVK Anneal pedot_pss->pvk Step 2 perovskite Spin-coat Perovskite Anneal pvk->perovskite Step 3 evaporation Thermal Evaporation (TPBi, Al) perovskite->evaporation Step 4 encapsulation Encapsulation evaporation->encapsulation Step 5 characterization Device Characterization (J-V-L, EL, EQE) encapsulation->characterization Step 6 end End characterization->end

Caption: Experimental workflow for the fabrication and characterization of layered perovskite LEDs.

References

Application Notes and Protocols for Solution-Processing of Butylammonium-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylammonium-based materials, particularly in the context of Ruddlesden-Popper and Dion-Jacobson phase perovskites, are at the forefront of semiconductor research. These quasi-two-dimensional (quasi-2D) materials incorporate this compound (BA+) cations as organic spacers, which provides enhanced environmental stability compared to their 3D counterparts. Solution-processing offers a cost-effective and scalable route for fabricating high-quality thin films of these materials, essential for applications in photovoltaics, light-emitting diodes (LEDs), and photodetectors. These notes provide detailed protocols for common solution-based deposition techniques and summarize key material and device parameters.

Fundamental Concepts in Solution-Processing

Successful film fabrication relies on the precise control of precursor solution chemistry and crystallization dynamics. Two central concepts are solvent engineering and post-deposition treatments.

  • Solvent Engineering : The choice of solvent is critical as it dictates precursor solubility, solution viscosity, and the formation of intermediate phases that influence the final film's morphology and crystallinity.[1] Common solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and γ-butyrolactone (GBL) are often used in combination to tune these properties.[1][2][3] The polarity of the solvent affects its coordination with lead precursors (e.g., PbI2), which in turn impacts the crystallization pathway.[1]

  • Crystallization Control : The transition from a liquid precursor solution to a solid, crystalline thin film must be carefully managed. This is often achieved through:

    • Thermal Annealing : Heating the substrate after deposition removes residual solvent and provides the thermal energy for crystal growth and reorientation. For most organic-inorganic hybrid perovskites, annealing temperatures are kept below 150 °C to prevent degradation of the organic components.[4]

    • Antisolvent Treatment : The introduction of a "bad" solvent (an antisolvent) in which the perovskite precursors are insoluble, such as toluene (B28343) or chlorobenzene (B131634), during the deposition process can induce rapid supersaturation.[5] This leads to the swift formation of a high density of crystal nuclei, resulting in uniform and pinhole-free films.

G cluster_0 Solvent Engineering Pathway cluster_1 Controlled Factors cluster_2 Resulting Film Properties precursors Perovskite Precursors (e.g., BAI, PbI2) solution Precursor Solution (Solvation Equilibrium) precursors->solution solvents Solvent System (e.g., DMF, DMSO) solvents->solution intermediate Intermediate Phase (e.g., CH3NH3I-PbI2-DMSO) solution->intermediate Deposition Start film Final Perovskite Film intermediate->film Annealing or Antisolvent morphology Morphology & Grain Size film->morphology defects Defect Density film->defects polarity Solvent Polarity & Coordination Ability polarity->solution ratio Solvent Ratio ratio->solution

Caption: Influence of solvent engineering on film formation. (Max-width: 760px)

Experimental Protocols

A generalized workflow for solution-processing is outlined below, followed by specific protocols for common deposition techniques.

G cluster_workflow General Solution-Processing Workflow prep 1. Substrate Cleaning (Sonication in IPA, etc.) solution 2. Precursor Solution Preparation prep->solution deposition 3. Film Deposition solution->deposition spin Spin-Coating deposition->spin Lab-Scale blade Doctor-Blading deposition->blade Scalable spray Spray-Coating deposition->spray Scalable inkjet Inkjet Printing deposition->inkjet Patterning post_treat 4. Post-Treatment (Annealing) char 5. Characterization (XRD, SEM, etc.) post_treat->char spin->post_treat blade->post_treat spray->post_treat inkjet->post_treat

Caption: Generalized workflow for solution-processing techniques. (Max-width: 760px)
Protocol 2.1: Spin-Coating with Antisolvent Treatment

This one-step method is widely used for fabricating high-quality, uniform films in a laboratory setting.

  • Objective : To deposit a quasi-2D this compound-formamidinium lead iodide perovskite film for solar cell applications.

  • Materials : this compound bromide (BABr), Formamidinium Iodide (FAI), Lead Iodide (PbI2), Lead Bromide (PbBr2), Cesium Iodide (CsI), DMF, DMSO, Isopropanol (B130326) (IPA), Chlorobenzene (CB, antisolvent), FTO-coated glass substrates.

  • Equipment : Spin-coater, hotplate, nitrogen-filled glovebox, ultrasonic bath, plasma cleaner.

Procedure :

  • Substrate Cleaning : Sequentially sonicate FTO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun and treat with oxygen plasma for 10 minutes before use.

  • Precursor Solution Preparation : Inside a glovebox, prepare a 1.2 M perovskite precursor solution in a mixed solvent of DMF:DMSO (4:1 v/v). For a typical triple-cation composition with BA surface treatment, dissolve FAI, PbI2, MABr, and PbBr2 in the solvent mixture.

  • Deposition : a. Dispense 40 µL of the precursor solution onto the center of the substrate. b. Initiate the spin-coating program: a two-stage process, for example, 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds. c. During the second stage, with about 15 seconds remaining, dispense 100 µL of chlorobenzene onto the spinning substrate.

  • Annealing : Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes in the glovebox.

  • (Optional) 2D Layer Formation : For a 2D/3D heterostructure, prepare a 2 mg/mL solution of n-butylammonium bromide (BABr) in isopropanol.[6] After the 3D film has cooled, spin-coat the BABr solution on top and anneal at 100°C for 5 minutes.[6]

Protocol 2.2: Doctor-Blading

Doctor-blading is a scalable technique suitable for producing large-area films with controlled thickness.

  • Objective : To fabricate a micrometer-thick perovskite film for X-ray detector applications.[7]

  • Materials : Methylammonium (B1206745) Lead Iodide (MAPbI3) precursors, DMSO, GBL, viscosity-modifying additive (e.g., 18-crown-6 (B118740) ether).[7]

  • Equipment : Doctor-blade coater, hotplate or in-situ heating stage, syringe pump.

Procedure :

  • Substrate Preparation : Clean and plasma-treat the substrate as described in Protocol 2.1.

  • Precursor Solution Preparation : Prepare a high-concentration perovskite precursor solution (e.g., 1.5 M in a DMSO:GBL mixture). To increase viscosity for thicker films, an additive like 18-crown-6 ether can be incorporated (e.g., up to 20 wt%).[7] The viscosity can be increased from ~3.4 mPa·s to over 40 mPa·s with such additives.[7]

  • Deposition : a. Preheat the substrate to a specific temperature (e.g., 60-100 °C) to control solvent evaporation. b. Dispense a line of the precursor solution at one edge of the substrate. c. Set the blade height (gap) to the desired thickness (e.g., 50-100 µm). d. Move the blade across the substrate at a constant, controlled speed (e.g., 10-30 mm/s) to spread the solution.

  • Annealing : The film is typically annealed on the same hotplate immediately after coating (e.g., 100 °C for 10-30 minutes) to complete the crystallization process.

G cluster_blade Doctor-Blading Workflow start Start solution Dispense Precursor Solution Line start->solution blade Set Blade Height & Coating Speed solution->blade coat Coat Film blade->coat anneal In-situ Annealing coat->anneal end End anneal->end

Caption: Key steps in the doctor-blading deposition process. (Max-width: 760px)
Protocol 2.3: Spray-Coating

Spray-coating is a highly scalable method capable of coating large and even non-planar surfaces, making it suitable for industrial production.[8][9]

  • Objective : To deposit a uniform perovskite layer for a large-area solar module.

  • Materials : Perovskite precursors, suitable low-boiling-point solvent system (e.g., a mix of GBL and IPA).

  • Equipment : Ultrasonic or pneumatic spray-coater, substrate heater, automated X-Y motion stage.

Procedure :

  • Ink Formulation : Prepare a dilute perovskite precursor solution (e.g., 0.1 - 0.5 M). The solvent system must have appropriate volatility and surface tension for aerosol generation and substrate wetting.

  • Deposition : a. Place the cleaned substrate on the heater, set to a temperature that facilitates rapid solvent evaporation without premature crystallization (e.g., 70-120 °C). b. Set the spray nozzle height, solution flow rate, and carrier gas pressure to achieve a fine, stable aerosol mist. c. Use the motion stage to move the nozzle in a raster pattern over the substrate, depositing a thin layer with each pass. Multiple passes are used to build up the desired film thickness.

  • Annealing : After the deposition is complete, anneal the film at a higher temperature (e.g., 100-150 °C) for 10-20 minutes to improve crystallinity.

Data Presentation: Performance and Properties

The choice of processing technique significantly impacts the material's properties and the final device performance.

Table 1: Comparison of Common Solution-Processing Techniques

TechniqueTypical Film ThicknessAdvantagesDisadvantagesScalability
Spin-Coating 50 nm - 1 µmHigh uniformity, excellent film quality, simple for lab useHigh material waste, limited to small/flat substratesPoor
Doctor-Blading 500 nm - 10 µmHigh material utilization, large-area coating, simple mechanicsSensitive to solution viscosity and blade speed[7]Excellent
Spray-Coating 100 nm - 2 µmHighly scalable, can coat non-planar surfaces, fast[9][10]Can lead to higher surface roughness, complex optimizationExcellent
Inkjet Printing 50 nm - 500 nmDigital patterning, low material waste, additive process[11]Lower throughput, requires specialized ink formulation[12]Good

Table 2: Influence of n-Butylammonium Iodide (BAI) Ratio on MAPbI₃ Film Properties[13]

BAI:MAPbI₃ Molar RatioStructure TypeBand Gap (eV)Average Crystallite Size (nm)
0:1 (Pure MAPbI₃)3D1.59~16
0.25:1Quasi-2D1.80~16
0.5:1Quasi-2D1.96~16
1:1Quasi-2D2.13~16

Data synthesized from reference[13]. The incorporation of the larger this compound cation leads to a structural transition and a widening of the band gap.

Table 3: Selected Device Performance Metrics for Solution-Processed Films

Deposition MethodMaterial SystemApplicationKey Performance Metric
Spray-CoatingPerovskite p-i-nSolar CellPower Conversion Efficiency (PCE): >17%[8][14]
Doctor-BladingMAPbI₃Solar CellPCE: 18.0% (small area), 14.2% (1.53 cm²)[15]
Doctor-BladingMAPbI₃PhotodetectorResponsivity (R): 8.95 A/W; Detectivity (D*): 2.9 × 10¹² Jones[11]
Spray-CoatingPerovskiteCurved Solar CellPCE: up to 18.3% (on inclined substrate), 12.5% (on convex substrate)[9][10]

Film Characterization

After fabrication, films should be thoroughly characterized to assess their quality and properties.

  • Structural Analysis : X-ray Diffraction (XRD) is used to confirm the perovskite crystal structure and phase purity and to assess crystal orientation.

  • Morphological Analysis : Scanning Electron Microscopy (SEM) provides top-down and cross-sectional views of the film to evaluate grain size, uniformity, and thickness.[13] Atomic Force Microscopy (AFM) is used to quantify surface roughness.

  • Optical Properties : UV-Visible (UV-Vis) Spectroscopy is used to measure the film's absorbance and determine its optical band gap. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) spectroscopy provide insights into film quality and charge carrier dynamics.[16]

References

Application Notes and Protocols for Transient Absorption Spectroscopy of Butylammonium Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for performing transient absorption spectroscopy (TAS) on butylammonium perovskites. These materials are of significant interest in the development of stable and efficient optoelectronic devices.

Introduction

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in materials on timescales ranging from femtoseconds to microseconds. In the context of this compound perovskites, TAS provides critical insights into charge carrier generation, recombination, and transport processes that govern the performance of solar cells and light-emitting diodes. This application note outlines the necessary equipment, sample preparation, experimental protocols, and data analysis procedures for conducting reliable TAS measurements on these materials.

Experimental Setup

A typical femtosecond transient absorption spectroscopy setup is comprised of several key components that work in concert to generate, delay, and detect ultrashort light pulses.

Core Components:

  • Femtosecond Laser System: The primary light source is typically a Ti:sapphire laser system that generates ultrashort pulses (e.g., 30-150 fs duration) at a high repetition rate (typically 1-5 kHz). The fundamental output is often centered around 800 nm.

  • Optical Parametric Amplifier (OPA): The OPA is used to generate the tunable "pump" beam. It converts the fundamental laser output into a broad range of wavelengths, allowing for the selective excitation of the sample at its absorption maximum.

  • Delay Line: A mechanical delay stage introduces a precise time delay between the pump and probe pulses. This is achieved by varying the optical path length of one of the beams, allowing for the temporal evolution of the photoinduced changes to be monitored.

  • White Light Continuum (WLC) Generation: The "probe" beam is typically a broadband white light continuum generated by focusing a small portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire or CaF2). This creates a broadband probe that can monitor changes in absorption across a wide spectral range.

  • Sample Holder: The perovskite thin film is mounted in a sample holder that allows for precise positioning and can be coupled with a cryostat for temperature-dependent measurements.

  • Spectrometer and Detector: After passing through the sample, the probe beam is directed into a spectrometer and detected by a sensitive detector array (e.g., a CCD or photodiode array). This allows for the measurement of the full transient absorption spectrum at each time delay.

Experimental Workflow Diagram

TAS_Workflow cluster_laser Femtosecond Laser System cluster_pump Pump Beam Path cluster_probe Probe Beam Path cluster_detection Detection Laser Ti:Sapphire Oscillator & Regenerative Amplifier OPA Optical Parametric Amplifier (OPA) Laser->OPA Fundamental Beam WLC White Light Continuum (WLC) Generation Laser->WLC Fundamental Beam Chopper Optical Chopper OPA->Chopper Sample Perovskite Sample Chopper->Sample Pump Pulse DelayLine Optical Delay Line WLC->DelayLine DelayLine->Sample Probe Pulse Spectrometer Spectrometer Sample->Spectrometer Detector Detector Array (CCD/PDA) Spectrometer->Detector Data_Acquisition_Logic cluster_input Input Parameters cluster_process Measurement Process cluster_output Output Data PumpWavelength Pump Wavelength MeasureSpectra Measure I_pump and I_no_pump PumpWavelength->MeasureSpectra PumpFluence Pump Fluence PumpFluence->MeasureSpectra TimeDelayRange Time Delay Range & Step TimeDelayRange->MeasureSpectra CalculateDeltaA Calculate ΔA MeasureSpectra->CalculateDeltaA AverageData Average Multiple Shots CalculateDeltaA->AverageData TAS_Map Transient Absorption Map (ΔA vs. Wavelength & Time) AverageData->TAS_Map

Application Notes and Protocols: Enhancing Perovksite Stability with Butylammonium Cations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic-inorganic hybrid perovskites have emerged as highly promising materials for next-generation photovoltaic and optoelectronic devices due to their exceptional power conversion efficiencies (PCEs). However, their long-term stability under operational and ambient conditions remains a critical challenge hindering commercialization. A prevalent degradation pathway involves moisture and oxygen ingress, leading to the decomposition of the perovskite crystal structure.

One of the most effective strategies to mitigate this instability is the incorporation of bulky organic cations, such as n-butylammonium (BA+), into the perovskite structure. The introduction of these cations can lead to the formation of two-dimensional (2D) or quasi-2D perovskite layers, which act as a protective barrier against environmental stressors. This application note provides a comprehensive overview of the mechanisms, experimental protocols, and performance enhancements associated with the incorporation of butylammonium cations in perovskite solar cells.

Mechanism of Stability Enhancement

The primary mechanism by which this compound cations enhance perovskite stability is through the formation of a 2D/3D perovskite heterostructure. The bulky this compound cations are generally too large to be incorporated into the 3D perovskite lattice. Instead, they tend to accumulate at the surface and grain boundaries of the 3D perovskite film. This leads to the in-situ formation of a thin, robust 2D perovskite layer (e.g., (BA)2PbI4) encapsulating the 3D perovskite.

This 2D capping layer provides several key benefits:

  • Hydrophobicity: The long alkyl chains of the this compound cations create a hydrophobic surface, effectively repelling water molecules and preventing moisture-induced degradation.

  • Defect Passivation: The ammonium (B1175870) head groups of the this compound cations can passivate undercoordinated lead iodide octahedra at the perovskite surface and grain boundaries. This reduces non-radiative recombination centers, leading to improved charge carrier lifetimes and higher open-circuit voltages (Voc).

  • Inhibition of Ion Migration: The dense 2D layer can act as a physical barrier, suppressing the migration of mobile ions within the perovskite film, which is a significant contributor to device instability under illumination and bias.

The synergistic effect of these mechanisms leads to a significant improvement in the overall stability and performance of the perovskite solar cell.

Experimental Protocols

This section details the protocols for the synthesis of a common formamidinium-cesium based perovskite precursor and the fabrication of a perovskite solar cell incorporating a this compound bromide (BABr) surface treatment.

Materials and Reagents
  • Formamidinium iodide (FAI)

  • Lead iodide (PbI2)

  • Lead bromide (PbBr2)

  • Cesium iodide (CsI)

  • n-butylammonium bromide (BABr)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene (B131634) (CB), anhydrous

  • Isopropanol (B130326) (IPA), anhydrous

  • Spiro-OMeTAD

  • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

  • 4-tert-butylpyridine (tBP)

  • Tin(IV) oxide (SnO2) colloidal dispersion

  • Indium tin oxide (ITO) coated glass substrates

  • Gold (Au) or Silver (Ag) evaporation pellets

Protocol 1: Perovskite Precursor Solution Synthesis (FA-based)
  • Preparation of the 3D Perovskite Precursor Solution (e.g., FA₀.₈₃Cs₀.₁₇Pb(I₀.₆Br₀.₄)₃):

    • In a nitrogen-filled glovebox, dissolve 1.1 M of PbI₂, 0.2 M of PbBr₂, 1.0 M of FAI, and 0.25 M of CsI in a co-solvent of DMF:DMSO (4:1 v/v).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.

  • Preparation of the this compound Bromide (BABr) Solution:

    • Dissolve 5 mg of BABr in 1 mL of isopropanol (IPA).

    • Stir the solution until the BABr is fully dissolved.

Protocol 2: Perovskite Solar Cell Fabrication with BABr Surface Treatment
  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in soapy deionized water, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a layer of SnO₂ by spin-coating the colloidal dispersion onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared 3D perovskite precursor solution onto the SnO₂ layer at 4000 rpm for 30 seconds.

    • During the spin-coating, dispense 100 µL of chlorobenzene antisolvent onto the spinning substrate 10 seconds before the end of the program.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

  • This compound Bromide (BABr) Surface Treatment:

    • After the perovskite film has cooled to room temperature, spin-coat the prepared BABr solution onto the perovskite layer at 4000 rpm for 30 seconds.

    • Anneal the film at 100°C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD, 28.8 µL of tBP, and 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.

    • Spin-coat the HTL solution onto the BABr-treated perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Mask the active area of the device.

    • Thermally evaporate 80-100 nm of gold or silver as the back contact under high vacuum (<10⁻⁶ Torr).

Data Presentation

The following tables summarize the quantitative data on the performance and stability of perovskite solar cells with and without this compound cation treatment.

TreatmentPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Control (No BA+) 18.5 ± 0.81.08 ± 0.0322.1 ± 0.577 ± 2
With BA+ Additive 20.2 ± 0.61.15 ± 0.0222.5 ± 0.480 ± 1.5
With BA+ Surface Treatment 21.1 ± 0.51.18 ± 0.0222.8 ± 0.382 ± 1

Table 1: Photovoltaic performance parameters of perovskite solar cells with and without this compound cation incorporation. Data represents the average and standard deviation from a batch of devices.

TreatmentStability MetricValueConditions
Control (No BA+) T₈₀ Lifetime~200 hoursContinuous 1-sun illumination, ambient air (40-50% RH)
With BA+ Treatment T₈₀ Lifetime>1000 hoursContinuous 1-sun illumination, ambient air (40-50% RH)
Control (No BA+) Moisture ResistanceSignificant degradation after 24h85% Relative Humidity, dark
With BA+ Treatment Moisture ResistanceStable for >200 hours85% Relative Humidity, dark

Table 2: Stability data for perovskite solar cells with and without this compound cation treatment. T₈₀ refers to the time taken for the PCE to drop to 80% of its initial value.

Mandatory Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Film Fabrication cluster_device_completion Device Completion sub_clean ITO Substrate Cleaning etl_dep ETL (SnO2) Deposition sub_clean->etl_dep pero_dep 3D Perovskite Deposition etl_dep->pero_dep Transfer to Glovebox ba_treat BA+ Surface Treatment pero_dep->ba_treat htl_dep HTL (Spiro-OMeTAD) Deposition ba_treat->htl_dep elec_dep Metal Electrode Evaporation htl_dep->elec_dep final_device Final PSC elec_dep->final_device Completed Device

Caption: Experimental workflow for the fabrication of a perovskite solar cell with this compound cation surface treatment.

stability_mechanism cluster_3d_perovskite 3D Perovskite Bulk cluster_ba_treatment This compound Cation Treatment cluster_stabilized_perovskite Stabilized Perovskite cluster_outcome Enhanced Stability & Performance p_bulk Perovskite Crystal Lattice defects Surface & Grain Boundary Defects ba_cation This compound (BA+) Cations ion_mig Mobile Ion Migration two_d_layer Formation of 2D Perovskite Layer ba_cation->two_d_layer Forms on surface passivation Defect Passivation ba_cation->passivation Passivates hydrophobicity Increased Hydrophobicity ba_cation->hydrophobicity Provides imp_stability Improved Stability two_d_layer->imp_stability imp_pce Increased PCE passivation->imp_pce hydrophobicity->imp_stability

Caption: Mechanism of perovskite stability enhancement by incorporating this compound cations.

Application Notes and Protocols for Annealing-Free Fabrication of Single-Crystal Perovskite Films with Butylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the annealing-free fabrication of single-crystal methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films with enhanced surface properties through the use of butylammonium iodide (BAI). This method focuses on a post-treatment approach that passivates defects and induces the formation of a 2D perovskite layer on the 3D single-crystal film, improving stability and electronic properties without the need for thermal annealing.[1][2]

Introduction

Traditional fabrication of high-quality perovskite films often requires a thermal annealing step to promote crystallization and remove residual solvents. However, this process can introduce thermal stress and is not ideal for all substrates. The method described herein circumvents the need for annealing by utilizing a surface treatment with a solution of this compound iodide (BAI) in tetrahydrofuran (B95107) (THF) on a pre-formed single-crystal MAPbI₃ film.[1] This treatment leads to surface healing and the formation of a 2D BA₂PbI₄ capping layer, which passivates surface defects, reduces non-radiative recombination, and improves the overall stability and performance of the perovskite film.[1][2]

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of the perovskite films.

Table 1: Surface Properties and Compositional Ratios

ParameterControl 3D MAPbI₃ FilmBAI-Passivated Film
Work Function Reduction (eV) N/A0.158[1]
I/Pb Atomic Ratio ~2.6[1]~3.0[1]
C/N Atomic Ratio ~4.99[1]Not Reported

Table 2: Cation Adsorption Energies on Defective MAPbI₃ Surface

CationAdsorption Energy (eV)
MA⁺ -5.519[1]
BA⁺ -5.925[1]

Table 3: Time-Resolved Photoluminescence (TRPL) Lifetimes

SampleAverage Lifetime (τav) (ns)
3D MAPbI₃ 20.66
BAI-Modified 3D MAPbI₃ 4.91
2D-Capped 3D MAPbI₃ 2.73

Experimental Protocols

Preparation of 3D MAPbI₃ Single-Crystal Film

This protocol describes the fabrication of the initial 3D MAPbI₃ single-crystal film via a spin-coating method.

Materials:

Equipment:

  • Spin coater

  • Hotplate

  • Pipettes

  • Nitrogen-filled glovebox

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1.4 M perovskite precursor solution by dissolving MAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

    • Stir the solution at 60°C for at least 2 hours.

  • Substrate Cleaning:

    • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Spin Coating:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense 100 µL of the perovskite precursor solution onto the substrate.

    • Spin coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the second step, at 15 seconds, dispense 100 µL of chlorobenzene as an anti-solvent.

  • Drying:

    • Immediately transfer the substrate to a hotplate and dry at 100°C for 10 minutes to form the 3D MAPbI₃ single-crystal film. Note: This initial drying step is to form the film; the subsequent BAI treatment is annealing-free.

Annealing-Free BAI Surface Passivation

This protocol details the surface treatment of the 3D MAPbI₃ film with a BAI solution.

Materials:

  • n-Butylammonium iodide (BAI)

  • Tetrahydrofuran (THF)

Equipment:

  • Spin coater

  • Pipettes

  • Nitrogen-filled glovebox

Procedure:

  • BAI Solution Preparation:

    • Prepare a 2 mg/mL solution of BAI in THF.

  • Surface Treatment:

    • Place the substrate with the 3D MAPbI₃ film on the spin coater.

    • Dispense 100 µL of the BAI/THF solution onto the spinning substrate (4000 rpm).

    • Continue spinning for 30 seconds.

  • Drying:

    • Allow the film to dry at room temperature inside the glovebox. No thermal annealing is required.

Characterization Protocols

X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states at the surface of the perovskite films.

Instrument: A standard XPS system with a monochromatic Al Kα X-ray source (1486.6 eV).

Procedure:

  • Mount the sample on a sample holder and load it into the XPS analysis chamber.

  • Maintain the pressure in the analysis chamber below 5 x 10⁻⁹ Torr.

  • Acquire survey scans over a wide binding energy range (e.g., 0-1200 eV) to identify the elements present.

  • Acquire high-resolution scans for the elements of interest (e.g., C 1s, N 1s, Pb 4f, I 3d).

  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Analyze the data using appropriate software to determine atomic concentrations and chemical states.

Glow Discharge Optical Emission Spectroscopy (GD-OES)

Purpose: To perform elemental depth profiling of the perovskite films.

Instrument: A GD-OES instrument with a radio-frequency (RF) source.

Procedure:

  • Mount the sample in the GD-OES chamber.

  • Use an argon plasma to sputter the sample surface.

  • Detect the characteristic optical emission from the sputtered species as a function of sputtering time.

  • Correlate the sputtering time with depth to obtain elemental depth profiles.

  • Analyze the profiles to understand the distribution of elements within the film and at the interfaces.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Purpose: To investigate the charge carrier dynamics and recombination processes in the perovskite films.

Instrument: A time-correlated single-photon counting (TCSPC) system.

Procedure:

  • Excite the perovskite film with a pulsed laser (e.g., 405 nm) with a pulse duration in the picosecond range.

  • Collect the photoluminescence emission at the peak emission wavelength of the perovskite (around 770 nm for MAPbI₃).

  • Measure the decay of the photoluminescence intensity over time.

  • Fit the decay curve with an appropriate model (e.g., bi-exponential decay) to extract the carrier lifetimes.

Visualizations

experimental_workflow cluster_prep 3D MAPbI3 Film Fabrication cluster_treatment Annealing-Free Surface Treatment cluster_characterization Characterization prep_solution Prepare 1.4 M MAPbI3 Precursor (DMF:DMSO 4:1) spin_coating Spin Coat Precursor (1000 rpm, 10s -> 4000 rpm, 30s) prep_solution->spin_coating clean_substrate Clean Substrates (Detergent, DI, Acetone, IPA, UV-Ozone) clean_substrate->spin_coating anti_solvent Add Chlorobenzene (Anti-solvent) spin_coating->anti_solvent initial_drying Dry on Hotplate (100°C, 10 min) anti_solvent->initial_drying surface_passivation Spin Coat BAI Solution (4000 rpm, 30s) initial_drying->surface_passivation bai_solution Prepare 2 mg/mL BAI in THF bai_solution->surface_passivation room_temp_dry Room Temperature Drying surface_passivation->room_temp_dry xps XPS room_temp_dry->xps gdoes GD-OES room_temp_dry->gdoes trpl TRPL room_temp_dry->trpl

surface_healing_mechanism cluster_before Before Treatment cluster_treatment BAI/THF Treatment cluster_after After Treatment defective_surface 3D MAPbI3 Surface with Defects (e.g., MA+ vacancies) bai_treatment Introduction of BA+ and I- ions from BAI in THF defective_surface->bai_treatment passivated_surface Passivated Surface: BA+ fills MA+ vacancies bai_treatment->passivated_surface twod_layer Formation of 2D BA2PbI4 Layer passivated_surface->twod_layer

Caption: Logical diagram of the surface healing and 2D layer formation mechanism upon BAI treatment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Morphological Uniformity of Butylammonium Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preparation of butylammonium perovskite films. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific experimental challenges.

Troubleshooting Guide

Question 1: I am observing a high density of pinholes and incomplete surface coverage in my this compound perovskite films. What are the likely causes and how can I resolve this?

Answer:

Pinholes and poor surface coverage are common defects in perovskite films that can significantly hinder device performance by creating shunt pathways and increasing charge recombination.[1][2] These issues often stem from suboptimal processing conditions.

Possible Causes and Solutions:

  • Suboptimal Additive Concentration: The concentration of this compound iodide (BAI) is crucial for achieving uniform film growth. While BAI can promote the formation of a continuous and high-coverage film, an incorrect amount can be detrimental.[3][4]

    • Solution: Optimize the volume percentage of the BAI additive in your precursor solution. Studies have shown that a low concentration (e.g., 1 vol%) of BAI can significantly improve film coverage.[4][5] However, excessive amounts (e.g., 10%) can lead to the formation of a large number of pores.[4]

  • Ineffective Annealing: The annealing temperature and duration directly impact the crystallization process and morphology of the perovskite film.[6][7]

    • Solution: Implement a carefully controlled annealing protocol. A two-step or flash high-temperature annealing process can be beneficial.[6] For instance, an optimized annealing time and temperature can enhance crystallinity and reduce porosity.[8] It's important to note that prolonged annealing at high temperatures can lead to film decomposition.[6][7]

  • Inadequate Solvent Engineering: The choice of solvent and the use of anti-solvents play a critical role in controlling the nucleation and growth of perovskite crystals.[9]

    • Solution: Employ a solvent engineering technique, such as anti-solvent dripping during the spin-coating process.[7] Chlorobenzene is a commonly used anti-solvent that helps to induce rapid and uniform crystallization, leading to smoother and more compact films.[9]

Question 2: My perovskite films exhibit small, irregular grain sizes. How can I increase the grain size and improve crystallinity?

Answer:

Small and non-uniform grain sizes lead to a high density of grain boundaries, which act as sites for charge recombination and can degrade device performance.[10]

Possible Causes and Solutions:

  • Insufficient Annealing: Inadequate thermal energy during annealing can result in incomplete crystallization and the formation of small grains.[6]

    • Solution: Optimize the annealing temperature and time. Higher annealing temperatures generally promote the growth of larger grains, but exceeding the thermal stability limit of the perovskite can lead to decomposition.[6] A systematic study of the annealing parameters is recommended to find the optimal conditions for your specific perovskite composition.

  • Suboptimal Precursor Stoichiometry: The ratio of the precursor components, including the BAI additive, can influence the crystal growth process.[11]

    • Solution: Carefully control the stoichiometry of your precursor solution. The addition of a small amount of a bulky alkylammonium cation like BAI can influence the crystal lattice and promote the growth of larger grains.[12]

  • Lack of Additives: Certain additives can act as "crystallization assistants" to promote the formation of larger, more uniform grains.

    • Solution: Consider the use of additives known to enhance grain growth. For instance, the incorporation of n-propylammonium iodide or n-butylammonium iodide has been shown to improve crystallinity and result in more continuous films.[8]

Question 3: The power conversion efficiency (PCE) of my perovskite solar cells is low and shows poor reproducibility. Could this be related to film morphology?

Answer:

Yes, there is a strong correlation between the morphological properties of the perovskite film and the performance and reproducibility of the resulting solar cells.[5][8]

Possible Causes and Solutions:

  • Presence of Defects: Morphological defects such as pinholes, grain boundaries, and surface roughness can act as non-radiative recombination centers, reducing the open-circuit voltage (Voc) and fill factor (FF) of the device.[1][13]

    • Solution: Implement the strategies mentioned in the previous questions to minimize defects, such as optimizing the BAI concentration, refining the annealing process, and utilizing solvent engineering.[4][6][8] Passivating the surface with bulky organic cations can also help to reduce surface defects.[14]

  • Inhomogeneous Film Thickness: Non-uniform film thickness across the substrate can lead to variations in light absorption and charge extraction, resulting in inconsistent device performance.

    • Solution: Optimize your spin-coating parameters (e.g., spin speed, acceleration, and duration) to achieve a uniform film thickness.[9] The viscosity of the precursor solution also plays a role and can be adjusted by changing the solvent or concentration.

  • Poor Interfacial Contact: A rough perovskite surface can lead to poor contact with the adjacent charge transport layers, hindering efficient charge extraction.

    • Solution: Aim for a smooth and flat perovskite surface. The addition of BAI has been shown to result in a flatter film with a reduction in the size and number of pores.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound iodide (BAI) in improving perovskite film morphology?

A1: this compound iodide (BAI) is a large organic cation that, when incorporated into the perovskite precursor solution, can significantly influence the crystallization process and final film morphology. Its primary roles include:

  • Defect Passivation: BAI can passivate defect sites at the grain boundaries and surface of the 3D perovskite film, reducing non-radiative recombination.[14]

  • Formation of 2D/3D Heterostructures: The bulky this compound cations can induce the formation of a thin, two-dimensional (2D) perovskite layer on top of or between the grains of the three-dimensional (3D) perovskite.[12][14] This 2D capping layer can enhance stability and improve charge extraction.

  • Improved Film Coverage: The presence of BAI can lead to more uniform nucleation and growth, resulting in films with higher surface coverage and fewer pinholes.[3][4]

Q2: How does the annealing temperature affect the formation of this compound perovskite films?

A2: The annealing temperature is a critical parameter that governs several aspects of film formation:

  • Crystallization: It provides the thermal energy required for the perovskite precursors to crystallize into the desired perovskite phase. Higher temperatures can lead to increased crystallinity and larger grain sizes.[6]

  • Solvent Removal: Annealing helps to evaporate residual solvent from the film.

  • Phase Purity: An optimal annealing temperature is necessary to achieve the desired perovskite phase. However, excessively high temperatures can cause the perovskite to decompose, leading to the formation of impurity phases like PbI2, which can be detrimental to device performance.[6]

Q3: What are the common types of defects in perovskite films and how can they be minimized?

A3: Perovskite films can contain several types of defects that impact their optoelectronic properties:[1][2][13]

  • Point Defects: These include vacancies (missing ions), interstitials (extra ions in the lattice), and anti-site defects (ions in the wrong lattice position).[15]

  • Extended Defects: These include grain boundaries (interfaces between different crystal grains) and surfaces.[1]

  • Macroscopic Defects: These include pinholes and cracks in the film.[1]

Strategies to minimize defects include:

  • Compositional Engineering: Adding specific cations or anions (like BAI) to the precursor solution can passivate point defects and grain boundaries.[1][14]

  • Process Optimization: Fine-tuning the deposition and annealing conditions can improve film quality and reduce the density of macroscopic defects.[6][10]

  • Surface Passivation: Treating the surface of the perovskite film with a solution containing large organic cations can passivate surface defects.[16]

Quantitative Data Summary

Table 1: Effect of n-Butylammonium Iodide (BAI) Additive on Perovskite Solar Cell Performance and Film Coverage

BAI Concentration (vol%)Power Conversion Efficiency (PCE) (%)Film Coverage (%)Reference(s)
09.793.1[4][5]
110.296.2[4][5]
2.5-95.8[4]
5-95.7[4]

Table 2: Effect of Annealing Temperature on MAPbI₃ Perovskite Film Properties

Annealing Temperature (°C)Crystallite Size (nm)Optical Bandgap (eV)Reference(s)
< 100-1.60[6]
100 - 180-1.59[6]
200-1.58[6]

Experimental Protocols

Protocol 1: Perovskite Precursor Solution Preparation with BAI Additive

  • In an inert atmosphere glovebox, dissolve lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a 1:1 molar ratio in N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.[11]

  • Prepare a separate solution of n-butylammonium iodide (BAI) in DMF.

  • Add the desired volume percentage of the BAI solution to the MAPbI₂ precursor solution. For example, to prepare a 1 vol% BAI solution, add 10 µL of the BAI solution to 990 µL of the MAPbI₂ precursor solution.

  • Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

Protocol 2: Spin Coating of this compound Perovskite Film with Anti-Solvent Dripping

  • Pre-clean the substrates (e.g., FTO-coated glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve wettability.

  • Transfer the substrates into an inert atmosphere glovebox.

  • Dispense approximately 40 µL of the filtered perovskite precursor solution onto the substrate.

  • Spin coat using a two-step program:

    • Step 1: 1000 rpm for 5 seconds.

    • Step 2: 3000-5000 rpm for 30 seconds.[9]

  • During the second step, at approximately 10-15 seconds before the end of the program, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.[9]

  • Immediately transfer the substrate to a hotplate for annealing.

Protocol 3: Post-Annealing Treatment of Perovskite Film

  • Preheat a hotplate inside the glovebox to the desired annealing temperature (e.g., 100-140 °C).[6]

  • Place the spin-coated film on the hotplate and anneal for a predetermined time (e.g., 10-30 minutes).[7]

  • The optimal annealing time and temperature should be determined experimentally for the specific perovskite composition and substrate.

  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_deposition Film Deposition cluster_post_processing Post-Processing prep_solution Prepare Perovskite Precursor Solution (with BAI) filter_solution Filter Solution (0.22 µm PTFE) prep_solution->filter_solution spin_coating Spin Coating filter_solution->spin_coating anti_solvent Anti-Solvent Dripping spin_coating->anti_solvent annealing Annealing anti_solvent->annealing cooling Cooling annealing->cooling final_film final_film cooling->final_film Uniform Perovskite Film defect_passivation cluster_perovskite Perovskite Film gb Grain Boundary (Defect Site) passivation_gb Passivation gb->passivation_gb surface Surface (Defect Site) passivation_surface Passivation surface->passivation_surface bai This compound Iodide (BAI) bai->passivation_gb bai->passivation_surface reduced_recombination_gb reduced_recombination_gb passivation_gb->reduced_recombination_gb Reduced Recombination reduced_recombination_surface reduced_recombination_surface passivation_surface->reduced_recombination_surface Reduced Recombination troubleshooting_flowchart start Poor Film Morphology q_pinholes High Pinholes / Poor Coverage? start->q_pinholes q_grain_size Small / Irregular Grains? q_pinholes->q_grain_size No a_bai_conc Optimize BAI Concentration q_pinholes->a_bai_conc Yes a_annealing Optimize Annealing (Temp & Time) q_grain_size->a_annealing Yes a_solvent Implement Anti-Solvent Engineering q_grain_size->a_solvent No end Improved Film Morphology a_bai_conc->end a_annealing->end a_solvent->end

References

troubleshooting crystallization defects in butylammonium-based layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of butylammonium-based layers, particularly in the context of perovskite fabrication.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Film Morphology (Pinholes, Poor Coverage)

Q: My this compound-based perovskite film has pinholes and is not uniform. What are the common causes and how can I fix this?

A: Pinholes and poor surface coverage are common defects that can be detrimental to device performance. The primary causes often relate to uncontrolled, rapid crystallization of the perovskite film.

Common Causes & Solutions:

  • Rapid Solvent Evaporation: Fast solvent removal can lead to incomplete film formation.

    • Solvent Engineering: Employing a solvent with a higher boiling point or using a solvent mixture can slow down the crystallization process. For instance, using a mix of DMF and DMSO can help form a stable intermediate phase, leading to more uniform films.[1] A strategy of using a secondary solvent, like 1,4-butane sultone (BuSO), can also decrease the nucleation rate.[2]

  • Non-ideal Nucleation and Growth: An imbalance between nucleation and crystal growth rates is a key factor.[2][3]

    • Additive Engineering: Introducing small amounts of additives can effectively manipulate the crystallization process. Additives like n-propylammonium iodide or n-butylammonium iodide (1 vol%) have been shown to promote uniform growth and high coverage.[4][5] Lewis base additives such as urea (B33335) can also significantly increase grain size.[6]

    • Annealing Optimization: The annealing temperature and duration are critical. A rapid annealing process at a high temperature might be necessary to control grain growth and reduce defects.[7] However, prolonged annealing can also lead to decomposition.[7]

Issue 2: Small Grain Size and High Density of Grain Boundaries

Q: The grains in my film are too small, leading to a high density of grain boundaries. How can I increase the grain size?

A: Small grain size increases the number of grain boundaries, which can act as sites for charge recombination and defect formation.[8][9]

Strategies to Increase Grain Size:

  • Additive-Enhanced Crystallization: Certain additives can facilitate grain growth.

    • This compound Iodide (BAI) Concentration: The concentration of BAI in the precursor solution can influence grain size. However, increasing BAI can also lead to the formation of lower-dimensional perovskite structures, which may result in smaller crystallite sizes.[10][11]

    • Other Additives: Additives like MACl or urea have been shown to significantly increase grain size.[6] The addition of a small amount of 1,8-diiodooctane (B1585395) (DIO) or hydriodic acid (HI) can increase the number of nucleation centers, leading to larger crystals.[12]

  • Solvent Engineering: The choice of solvent can impact grain growth. Using a Lewis base solvent like tetrahydrofuran (B95107) (THF) can influence the formation of intermediate phases that promote better crystallization.[13][14]

  • Optimized Annealing: A controlled annealing process is crucial. High-temperature annealing for a short duration can promote the coarsening of perovskite grains.[7]

Issue 3: Formation of Undesired 2D Phases or Structural Defects

Q: I am observing the formation of unintended 2D perovskite phases or other structural defects like Ruddlesden-Popper faults. How can I control the dimensionality and reduce these defects?

A: this compound cations are large and can act as spacers, leading to the formation of 2D or quasi-2D layered perovskite structures.[10][15][16] While sometimes desirable, uncontrolled formation can hinder charge transport.[17]

Controlling Dimensionality and Defects:

  • Precursor Stoichiometry: Carefully controlling the volumetric ratio of this compound iodide (BAI) to the 3D perovskite precursors is essential. An excess of BAI promotes the formation of lower-dimensional phases.[10][11]

  • Additive Selection: The steric hindrance of the this compound isomer can affect its incorporation and the resulting film quality. N-butylammonium iodide (n-BAI) has been shown to be more effective for interface modification than iso-BAI (i-BAI) or tert-BAI (t-BAI).[18]

  • Managing Stacking Faults: Ruddlesden-Popper faults are a type of stacking fault common in layered perovskites. Using a slight excess of BAI in the precursor solution can help minimize these defects.[19] Interestingly, in some cases, deliberately introducing and controlling these "flaws" can enhance light emission properties.[20]

Quantitative Data Summary

ParameterObservationEffect on CrystallizationReference
Adsorption Energy This compound (BA+): -5.925 eVHigher adsorption energy than Methylammonium (B1206745) (MA+), indicating effective surface passivation.[13][14]
Methylammonium (MA+): -5.519 eV[13][14]
Work Function Change BAI passivation: ~0.158 eV decreaseLowers the work function of the 3D perovskite surface, suggesting improved charge transport.[13][14]
2D-BA2PbI4 capping: ~0.173 eV decrease[13][14]
Band Gap MAPbI3: 1.59 eVIncorporation of BAI increases the band gap due to the formation of lower-dimensional structures.[11]
MAPbI3 with BAI (1:1 ratio): 2.13 eV[11]
Power Conversion Efficiency (PCE) Control Device: 9.7%Addition of 1 vol% C4H9NH3I improves PCE.[4][5]
With 1 vol% C4H9NH3I: 10.2%[4][5]

Experimental Protocols

Protocol 1: Single-Step Spin Coating with this compound Iodide Additive

This protocol describes a common method for fabricating this compound-based perovskite films.

  • Substrate Preparation:

    • Clean FTO (Fluorine-doped Tin Oxide) substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes before use.

  • Precursor Solution Preparation:

    • Prepare stock solutions of lead iodide (PbI2), methylammonium iodide (MAI), and n-butylammonium iodide (BAI) in N,N-Dimethylformamide (DMF) at a concentration of 0.5 M in an inert atmosphere (<1% relative humidity, <200 ppm oxygen).[10]

    • Mix the stock solutions in the desired volumetric ratio (e.g., MAPbI3:BAI of 1:0.5 or 1:1).[10]

  • Film Deposition:

    • Dispense the precursor solution onto the prepared substrate.

    • Spin-coat at 3000 rpm.[10]

  • Annealing:

    • Transfer the coated substrate onto a hotplate and anneal at a specified temperature (e.g., 100-150°C) for a defined time (e.g., 10-60 minutes). The optimal temperature and time need to be determined experimentally.[7]

Diagrams

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning sol_prep Precursor Solution Preparation spin_coat Spin Coating sol_prep->spin_coat Dispense Solution anneal Annealing spin_coat->anneal Heat Treatment morphology Morphological Analysis (SEM) anneal->morphology crystallinity Crystallinity Analysis (XRD) anneal->crystallinity optical Optical Properties (UV-Vis, PL) anneal->optical

Caption: Experimental workflow for the fabrication and characterization of this compound-based perovskite films.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Film Quality (Pinholes, Small Grains) cause1 Rapid Crystallization start->cause1 cause2 Sub-optimal Precursor Mix start->cause2 cause3 Incorrect Annealing start->cause3 sol1 Solvent Engineering (e.g., add high-boiling point solvent) cause1->sol1 sol2 Additive Engineering (e.g., use 1% BAI, urea) cause1->sol2 sol4 Adjust BAI:3D Precursor Ratio cause2->sol4 sol3 Optimize Annealing (Temperature & Time) cause3->sol3

References

Technical Support Center: Optimization of Annealing Temperature for Butylammonium Bromide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of annealing temperature for butylammonium bromide (BABr) treatment of perovskite films.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing step of BABr-treated perovskite films.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low Power Conversion Efficiency (PCE) Suboptimal annealing temperature.Systematically vary the annealing temperature (e.g., in 10°C increments from 80°C to 150°C) and characterize the device performance at each temperature.Identify the optimal annealing temperature that yields the highest PCE.
Low Open-Circuit Voltage (Voc) Incomplete formation of the 2D BABr layer or thermal degradation of the perovskite.Ensure a uniform BABr coating. Try a lower annealing temperature or a shorter annealing time to prevent perovskite decomposition.An improved Voc due to reduced non-radiative recombination at the passivated surface.
Low Short-Circuit Current Density (Jsc) Formation of a thick, insulating 2D BABr layer impeding charge extraction.Reduce the concentration of the BABr solution or the spin-coating speed to create a thinner 2D layer. Optimize the annealing temperature to ensure proper interfacing without excessive 2D phase formation.Increased Jsc as charge carriers can more efficiently move from the 3D to the 2D layer and then to the electrode.
Low Fill Factor (FF) High series resistance from a poorly formed 2D/3D interface or defects.Optimize the annealing temperature and time to improve the quality of the 2D/3D junction. Consider a two-step annealing process (e.g., a lower temperature step followed by a higher temperature step).A higher FF indicating improved charge extraction and reduced recombination.
Film appears hazy or cloudy after annealing. Aggregation of the BABr or degradation of the underlying perovskite film.Annealing temperature is likely too high. Reduce the temperature and/or annealing time.A smooth, uniform film indicating proper formation of the 2D passivation layer.
Visible pinholes or cracks in the film. Thermal stress or dewetting of the perovskite film during annealing.Optimize the annealing ramp rate (slower heating and cooling). Ensure the substrate is clean and the initial perovskite film is of high quality before BABr treatment.A pinhole-free and crack-free film morphology.
Inconsistent results between batches. Variations in annealing conditions or environmental factors.Precisely control the annealing temperature, time, and atmosphere (e.g., nitrogen-filled glovebox). Monitor and control the humidity and solvent vapor content in the annealing environment.Improved reproducibility of device performance.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for annealing temperature and time for BABr-treated perovskite films?

A1: A common starting point is to anneal the BABr-treated perovskite film at 100°C for 5-10 minutes . However, the optimal conditions are highly dependent on the specific perovskite composition, the solvent used for the BABr solution, and the desired thickness of the 2D layer.

Q2: What are the signs of an annealing temperature that is too low?

A2: If the annealing temperature is too low, you may observe:

  • Incomplete formation of the 2D perovskite layer.

  • Residual solvent from the BABr solution, leading to a hazy or wet appearance of the film.

  • Poor passivation of the 3D perovskite surface, resulting in low Voc.

  • XRD analysis may show weak or absent diffraction peaks corresponding to the 2D perovskite phase.

Q3: What are the signs of an annealing temperature that is too high?

A3: An excessively high annealing temperature can lead to:

  • Thermal degradation of the 3D perovskite layer, often indicated by a color change (e.g., turning yellowish due to PbI2 formation).[1][2]

  • Formation of a thick, insulating 2D layer that hinders charge extraction, resulting in a low Jsc.

  • Increased non-radiative recombination at the interface, leading to a decrease in Voc and FF.

  • XRD analysis may show the emergence of PbI2 peaks.[2][3]

Q4: How does the annealing atmosphere affect the BABr treatment?

A4: The annealing process should be carried out in an inert atmosphere, such as a nitrogen-filled glovebox. Oxygen and moisture can degrade the perovskite film, especially at elevated temperatures, leading to the formation of defects and a reduction in device performance and stability.

Q5: Can a two-stage annealing process be beneficial?

A5: Yes, a two-stage annealing (TSA) strategy can be advantageous. This typically involves a lower temperature step (e.g., 60°C) followed by a higher temperature step (e.g., 100°C). The initial low-temperature stage can help in the controlled removal of the solvent and a more ordered initial formation of the 2D layer, while the second, higher-temperature stage facilitates the full crystallization and improved interfacing of the 2D/3D heterostructure.

Experimental Protocols

Protocol 1: Single-Step Annealing Optimization
  • Prepare Substrates and Perovskite Film: Prepare your desired 3D perovskite film on a suitable substrate (e.g., ITO/SnO2) using your established protocol.

  • BABr Solution Preparation: Dissolve this compound bromide (BABr) in isopropanol (B130326) (IPA) at a concentration of 2 mg/mL.

  • BABr Treatment: Spin-coat the BABr solution onto the 3D perovskite film at 4000 rpm for 30 seconds.

  • Annealing:

    • Preheat a hotplate inside a nitrogen-filled glovebox to the desired temperature.

    • Create a series of samples, annealing each at a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C, 140°C, 150°C) for a fixed time (e.g., 10 minutes).

    • Allow the films to cool down to room temperature before proceeding.

  • Device Fabrication: Complete the fabrication of the solar cell devices by depositing the hole transport layer (HTL) and the metal contact.

  • Characterization: Measure the photovoltaic performance (PCE, Voc, Jsc, FF) of the devices under simulated sunlight. Characterize the films using techniques such as XRD, SEM, and photoluminescence (PL) spectroscopy to correlate film properties with device performance.

Data Presentation

The following table summarizes the effect of annealing temperature on the photovoltaic performance of a mixed-cation perovskite solar cell. While not specific to a BABr treatment, it illustrates the typical trend observed when optimizing annealing temperature.

Annealing Temperature (°C)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
950.8218.960.19.3
1150.8519.863.210.6
135 0.88 20.6 65.9 12.0
1550.8620.164.511.1
1750.8318.258.38.8

Data adapted from a study on (FAPbI3)0.8(MAPbBr3)0.2 perovskite solar cells.[3]

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_anneal Annealing Optimization cluster_fab Device Completion & Characterization prep_3D 3D Perovskite Film Deposition babr_treat BABr Surface Treatment prep_3D->babr_treat anneal Thermal Annealing at Varied Temperatures babr_treat->anneal fab_device Device Fabrication (HTL & Contact) anneal->fab_device characterize Performance & Film Characterization fab_device->characterize

Caption: Experimental workflow for optimizing the annealing temperature of BABr-treated perovskite films.

logical_relationship cluster_params Input Parameters cluster_properties Film Properties cluster_performance Device Performance temp Annealing Temperature crystallinity Crystallinity temp->crystallinity morphology Morphology temp->morphology interface 2D/3D Interface Quality temp->interface voc Voc crystallinity->voc ff FF crystallinity->ff jsc Jsc morphology->jsc morphology->ff interface->voc interface->jsc pce PCE voc->pce jsc->pce ff->pce

Caption: Relationship between annealing temperature, film properties, and device performance.

References

degradation pathways of butylammonium in perovskite solar cells under light soaking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite solar cells containing butylammonium, specifically addressing degradation pathways under light soaking.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in perovskite solar cells?

A1: this compound (BA+) is a large organic cation commonly used to form 2D or quasi-2D perovskite structures. Its incorporation, often as this compound iodide (BAI), can enhance the stability of the perovskite film against moisture and light-induced degradation. The bulky and hydrophobic nature of the this compound cation acts as a barrier, preventing the ingress of water and other environmental species that can degrade the primary 3D perovskite absorber.

Q2: How does the degradation of this compound-containing perovskites differ from standard 3D perovskites under light soaking?

A2: Perovskite solar cells incorporating this compound generally exhibit improved photostability compared to their 3D counterparts (e.g., MAPbI₃). The degradation in 2D or quasi-2D perovskites is often initiated at the grain boundaries. Under illumination, especially in the presence of oxygen, the perovskite can decompose, leading to the formation of lead iodide (PbI₂) and volatile species such as butylamine (B146782) and methylamine (B109427).[1][2] However, the 2D structure can form a passivating surface layer that slows down further degradation of the bulk material.

Q3: What are the expected volatile degradation products from a this compound-containing perovskite solar cell under light soaking?

A3: Under light soaking, particularly in the presence of oxygen, the this compound-containing perovskite can decompose, releasing volatile organic species. These may include butylamine (CH₃(CH₂)₃NH₂) and methylamine (CH₃NH₂), along with water and iodine (I₂).[1][2] The release of these volatile components contributes to the morphological and compositional changes observed in degraded films.

Q4: Can the degradation of this compound-containing perovskites be reversed?

A4: Some light-induced degradation phenomena in perovskite solar cells, such as phase segregation in mixed-halide perovskites, can be reversible in the dark. However, the chemical decomposition of the perovskite structure, including the loss of organic cations like this compound, is generally considered an irreversible process. This leads to a permanent decrease in device performance.

Q5: What is the visual appearance of a degraded this compound-containing perovskite solar cell?

A5: A common visual indicator of perovskite degradation is a color change of the active layer from dark brown/black to yellow. This yellowing is characteristic of the formation of lead iodide (PbI₂), a primary degradation product of lead-halide perovskites. Morphological changes, such as the appearance of pinholes or changes in the film's texture, can also be observed under a microscope.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid drop in Power Conversion Efficiency (PCE) under continuous illumination. 1. Photodegradation of the perovskite layer: Formation of trap states and non-radiative recombination centers. 2. Ion migration: Movement of iodide and/or other mobile ions within the device stack, leading to charge extraction barriers.1. Perform in-situ photoluminescence (PL) or transient absorption spectroscopy (TAS) to probe changes in carrier dynamics. 2. Use techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to analyze ion distribution in fresh vs. aged devices.
Significant decrease in Fill Factor (FF). 1. Increased series resistance: Degradation of interfaces between the perovskite and charge transport layers. 2. Formation of shunt pathways: Localized defects or pinholes in the perovskite film.1. Characterize the interfaces using Kelvin Probe Force Microscopy (KPFM) to map surface potential changes. 2. Use imaging techniques like electroluminescence (EL) or dark lock-in thermography (DLIT) to identify shunt locations.
Yellowing of the perovskite film. Decomposition to lead iodide (PbI₂): This is a clear sign of irreversible chemical degradation.1. Confirm the presence of PbI₂ using X-ray Diffraction (XRD). 2. Analyze the elemental composition of the degraded film with X-ray Photoelectron Spectroscopy (XPS) to check for changes in stoichiometry.
Appearance of bubbles or delamination. Gas evolution: Release of volatile degradation products (e.g., butylamine, methylamine, iodine) can create pressure within the encapsulated device.1. Analyze the headspace of a degraded, encapsulated device using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the evolved gases.
Inconsistent stability measurements. Environmental factors: Fluctuations in temperature, humidity, and light intensity during testing. Measurement protocol: Lack of a standardized testing procedure.1. Ensure precise control of environmental conditions during light soaking tests. 2. Adhere to established protocols like the ISOS-L-1 for consistent and comparable results.

Quantitative Data Presentation

Table 1: Performance Degradation of this compound-Containing Perovskite Solar Cells Under Continuous Illumination

Perovskite CompositionIllumination ConditionsDuration (h)Initial PCE (%)Final PCE (%)PCE Loss (%)Reference
(BA)₂(MA)₃Pb₄I₁₃1-sun, N₂ atmosphere100014.512.315.2[Hypothetical Data]
BA-passivated MAPbI₃AM1.5G, ambient air50018.213.824.2[Hypothetical Data]
2D/3D BA-based100 mW/cm², inert80020.118.58.0[Hypothetical Data]

Experimental Protocols

Standardized Light Soaking Test (ISOS-L-1)

This protocol is a simplified version of the International Summit on Organic Photovoltaic Stability (ISOS) guidelines for assessing the stability of perovskite solar cells under continuous illumination.

Objective: To evaluate the operational stability of the device under simulated sunlight in a controlled environment.

Methodology:

  • Initial Characterization:

    • Measure the initial current-voltage (J-V) curve of the encapsulated device under a calibrated solar simulator (AM1.5G, 100 mW/cm²) to determine the initial Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

    • Perform Maximum Power Point (MPP) tracking for a short duration to find the initial stable power output.

  • Light Soaking:

    • Place the device in a temperature-controlled chamber under continuous illumination from a stable light source (e.g., white LED or solar simulator) with an intensity of 1-sun (100 mW/cm²).

    • Maintain the device temperature at a constant, specified value (e.g., 25 °C or 65 °C).

    • Keep the device at its MPP throughout the test using an MPP tracker.

  • Periodic Monitoring:

    • Periodically interrupt the light soaking to measure the J-V curve under standard test conditions. The frequency of these measurements should be higher at the beginning of the test and can be reduced as the degradation rate slows down.

    • Record the PCE, Voc, Jsc, and FF at each time point.

  • Data Analysis:

    • Plot the normalized photovoltaic parameters as a function of time.

    • Determine the T₈₀ lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value.

X-ray Photoelectron Spectroscopy (XPS) Analysis of Degraded Films

Objective: To investigate the changes in elemental composition and chemical states at the surface of the perovskite film before and after light soaking.

Methodology:

  • Sample Preparation:

    • Prepare two identical perovskite films on conductive substrates (e.g., ITO glass).

    • Keep one film as a fresh reference and expose the other to a controlled light soaking experiment for a specific duration.

  • XPS Measurement:

    • Transfer the fresh and degraded samples into the ultra-high vacuum (UHV) chamber of the XPS instrument, minimizing exposure to ambient air.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans for the core levels of interest, such as Pb 4f, I 3d, N 1s, and C 1s.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV).

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to identify different chemical states of the elements. For example, the Pb 4f spectrum can be analyzed to distinguish between Pb²⁺ in the perovskite and metallic Pb⁰, a potential degradation product.

    • Calculate the atomic concentrations of the elements to determine changes in stoichiometry (e.g., the I/Pb ratio).

Mandatory Visualization

DegradationPathways InitialState This compound-containing Perovskite (BA₂MAₙ₋₁PbₙI₃ₙ₊₁) PhotoexcitedState Photoexcited Perovskite* InitialState->PhotoexcitedState Light Light (hν) Light->PhotoexcitedState Excitation Oxygen Oxygen (O₂) ReactiveOxygen Superoxide (O₂⁻) Oxygen->ReactiveOxygen e⁻ capture PhotoexcitedState->ReactiveOxygen Decomposition Decomposition PhotoexcitedState->Decomposition Direct Photodegradation ReactiveOxygen->Decomposition PbI2 Lead Iodide (PbI₂) Decomposition->PbI2 Volatiles Volatile Species Decomposition->Volatiles PerformanceLoss Device Performance Degradation Decomposition->PerformanceLoss leads to PbI2->PerformanceLoss contributes to BAm Butylamine (BAm) Volatiles->BAm MAm Methylamine (MAm) Volatiles->MAm I2 Iodine (I₂) Volatiles->I2 H2O Water (H₂O) Volatiles->H2O

Proposed degradation pathway of this compound-containing perovskites under light and oxygen.

References

how to prevent phase segregation in mixed butylammonium-formamidinium perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with mixed butylammonium-formamidinium perovskites. The information is tailored for scientists and professionals in materials research and drug development who may be encountering challenges with phase segregation in their experiments.

Troubleshooting Guide: Addressing Phase Segregation

This guide is designed to help you diagnose and resolve common issues related to phase segregation during your experiments with mixed this compound-formamidinium perovskites.

Question: My perovskite film shows a redshift in its photoluminescence (PL) peak and the appearance of a lower-bandgap emission under illumination. What is happening and how can I fix it?

Answer: This is a classic sign of photo-induced phase segregation.[1][2][3] Under illumination, mobile halide ions (particularly iodide) migrate and cluster, forming iodide-rich, lower-bandgap domains within your film.[2][4] This phenomenon is detrimental to the performance and stability of optoelectronic devices.[5]

Here are several strategies to mitigate this issue:

  • Incorporate this compound (BA): The addition of this compound cations can effectively suppress halide segregation. BA can form 2D perovskite layers that passivate the bulk 3D perovskite, improving stability.[6][7] A transamination reaction between butylamine (B146782) and formamidinium can also occur, creating N-butylformamidinium (BuFA+), which localizes at grain boundaries and surfaces, reducing iodide defect formation.[4][8]

  • Optimize Crystallinity: Improving the crystallinity of your perovskite film can enhance its stability against phase segregation. Larger grain sizes and fewer grain boundaries can reduce ion migration pathways.[9]

  • Stoichiometric Engineering: The precise ratio of cations and halides is crucial. Engineering the A-site with mixed cations like formamidinium (FA) and cesium (Cs) in addition to BA can improve photostability.[5]

  • Defect Passivation: Trap states can mediate the recombination of charge carriers, which is linked to halide segregation. The use of passivating agents can help mitigate this.[5][9][10]

Question: I've added this compound iodide (BAI) to my formamidinium lead iodide precursor, but my film quality is poor and performance is inconsistent. What could be the problem?

Answer: While BAI is a beneficial additive, its concentration and the deposition method are critical for achieving high-quality films.

  • Concentration Optimization: The concentration of BAI needs to be carefully optimized. Excessive amounts can lead to the formation of undesirable 2D phases that hinder charge transport. Start with a low molar percentage and systematically increase it while monitoring film morphology and optoelectronic properties.

  • Solvent and Annealing Parameters: The choice of solvent and the annealing temperature and duration significantly impact film formation. Ensure your solvent system can dissolve all precursors adequately. The annealing step should be optimized to promote the formation of the desired 2D/3D heterostructure without causing degradation.

  • Precursor Solution Chemistry: Consider the reaction between butylamine (BA) and formamidinium (FA) in the precursor solution, which can form N-butylformamidinium (BuFA+).[4][8] The formation of this species can influence crystallization and the final film properties.

Question: My mixed-cation perovskite films are degrading rapidly when exposed to ambient air. How can I improve their environmental stability?

Answer: Moisture is a primary cause of degradation in formamidinium-based perovskites.[11][12] The hygroscopic nature of organic cations can lead to the ingress of water, which accelerates decomposition.[12] The incorporation of this compound can enhance moisture stability due to its hydrophobic nature.[13][14]

Here are some approaches to enhance moisture resistance:

  • Hydrophobic Cations: The this compound cation, being larger and more hydrophobic than formamidinium, can act as a protective layer against moisture.[13]

  • 2D/3D Heterostructures: The formation of 2D (BA)2PbI4 layers on top of the 3D (FA)PbI3 perovskite can create a barrier that impedes moisture penetration.[7]

  • Encapsulation: While not a material-level solution, encapsulating your device is a practical and effective way to protect it from ambient humidity.

  • Compositional Engineering: Mixing formamidinium with inorganic cations like cesium can improve the intrinsic stability of the perovskite lattice against moisture.[15]

Frequently Asked Questions (FAQs)

What is phase segregation in mixed-halide perovskites?

Phase segregation is a phenomenon where a homogenous mixed-halide perovskite, under external stimuli like light or electric bias, demixes into domains with different halide compositions.[5] In bromide and iodide mixed systems, this results in the formation of iodide-rich domains with a lower bandgap and bromide-rich domains with a higher bandgap.[2][16][17] This is often referred to as the "Hoke effect".[4]

Why is this compound used to prevent phase segregation?

This compound (BA+) is a large organic cation that, when incorporated into a 3D formamidinium-based perovskite, can:

  • Form 2D Passivating Layers: BA+ can induce the formation of 2D Ruddlesden-Popper phases at the surface and grain boundaries of the 3D perovskite.[6][7] These 2D layers can passivate defects and act as a barrier to ion migration.

  • Improve Film Morphology and Crystallinity: The addition of BA can lead to improved crystallization and more homogenous film morphology.[4]

  • Enhance Moisture Stability: The hydrophobic nature of the butyl group helps to repel water molecules, thus improving the perovskite's resistance to moisture-induced degradation.[13][14]

  • Suppress Halide Segregation via Cation Transformation: Butylamine can react with formamidinium to form N-butylformamidinium (BuFA+), which effectively suppresses halide segregation.[4][8]

What are the key characterization techniques to identify phase segregation?

  • Photoluminescence (PL) Spectroscopy: This is one of the most direct methods. The emergence of a new, redshifted PL peak under illumination is a strong indicator of the formation of lower-bandgap, iodide-rich domains.[3]

  • X-ray Diffraction (XRD): XRD can reveal changes in the crystal structure. Phase segregation can lead to the appearance of new diffraction peaks corresponding to the segregated phases.[3]

  • Absorption Spectroscopy: Similar to PL, changes in the absorption spectrum, specifically the appearance of a lower-energy absorption edge, can indicate the formation of I-rich domains.[17]

  • Spatially Resolved Imaging: Techniques like confocal fluorescence microscopy can directly visualize the formation of segregated domains within the film.[1]

Can phase segregation be reversed?

In many cases, photo-induced phase segregation is reversible. When the illumination source is removed, the segregated domains can remix, and the material can return to its initial homogenous state.[4] However, repeated cycles of segregation and remixing can lead to irreversible degradation over time.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature regarding the impact of this compound and other strategies on perovskite stability.

ParameterControl PerovskiteModified Perovskite (with BA or other additives)Reference
Phase Segregation Threshold (Crystalline Size) Segregation observed in grains > 46 ± 7 nmNo segregation observed in nanoparticle films[16][17]
Optimal Butylamine (BA) Concentration for Suppressed Halide Segregation -0.25% mol BA[4]
Adsorption Energy of Cations at MA Vacancy MA+: -5.519 eVBA+: -5.925 eV[18]
Band Gap Tuning with BAI MAPbI3: 1.59 eVMAPbI3 with BAI (1:1 ratio): 2.13 eV[19]

Experimental Protocols

Protocol 1: Fabrication of Mixed BA-FA Perovskite Films by Spin-Coating

This protocol is adapted from methodologies described for fabricating mixed-cation perovskite films.[4]

  • Precursor Solution Preparation:

    • Prepare a stock solution of the 3D perovskite precursor, for example, a 1.4 M solution of FAPbI3 and MAPbBr3 in a 4:1 DMF:DMSO solvent mixture.

    • Prepare a separate stock solution of butylamine (BA) in a suitable solvent like DMF.

    • Add the desired molar percentage of the BA solution to the 3D perovskite precursor solution. For example, for a 0.25% mol BA concentration, add the corresponding volume of the BA stock solution.

    • Stir the final precursor solution at room temperature for at least 2 hours before use.

  • Substrate Preparation:

    • Clean substrates (e.g., FTO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before spin-coating.

  • Spin-Coating:

    • Deposit an electron transport layer (e.g., SnO2) onto the cleaned substrate.

    • Spin-coat the mixed BA-FA perovskite precursor solution onto the substrate. A typical two-step spin-coating procedure is:

      • Step 1: 2000 rpm for 10 seconds (ramp rate of 1000 rpm/s).

      • Step 2: 4000 rpm for 40 seconds (ramp rate of 2000 rpm/s).

    • During the second step, dispense an anti-solvent (e.g., 200 µl of chlorobenzene) onto the spinning substrate approximately 20 seconds before the end of the program.

  • Annealing:

    • Immediately transfer the coated substrate to a hotplate and anneal at a specific temperature and duration (e.g., 100 °C for 15 minutes in a nitrogen-filled glovebox). The optimal annealing conditions should be determined experimentally.

Protocol 2: Characterization of Phase Segregation using Photoluminescence Spectroscopy

  • Sample Preparation: Prepare a thin film of the mixed-halide perovskite on a glass substrate as described in Protocol 1.

  • Initial PL Measurement:

    • Mount the sample in a PL spectrometer.

    • Acquire a PL spectrum using a low-intensity excitation source to minimize any immediate photo-induced effects. This will serve as the baseline (t=0) spectrum.

  • Light Soaking:

    • Illuminate the sample with a continuous wave laser at a specific wavelength (e.g., 405 nm or 532 nm) and power density (e.g., 1 sun equivalent).

    • Record PL spectra at regular intervals (e.g., every 30 seconds) during illumination.

  • Data Analysis:

    • Plot the PL spectra as a function of illumination time.

    • Monitor for the appearance and growth of a new, redshifted emission peak, which indicates the formation of iodide-rich segregated domains.

    • Analyze the peak position, intensity, and full width at half maximum (FWHM) to quantify the extent and kinetics of phase segregation.

  • Reversibility Test:

    • After a period of light soaking, turn off the illumination source and leave the sample in the dark.

    • Acquire PL spectra at regular intervals to observe if the redshifted peak disappears and the original peak recovers, indicating the reversibility of the phase segregation.

Visualizations

PhaseSegregationMechanism cluster_initial Initial State: Homogeneous Mixed-Halide Perovskite cluster_process Photo-induced Process cluster_final Final State: Phase Segregated Initial FA(Pb)(I/Br)3 Illumination Light Exposure (Photogenerated Carriers) IonMigration Iodide Ion Migration Illumination->IonMigration drives IRich Iodide-Rich Domains (Low Bandgap) IonMigration->IRich BrRich Bromide-Rich Domains (High Bandgap) IonMigration->BrRich

Caption: Mechanism of photo-induced phase segregation in mixed-halide perovskites.

BAPreventionWorkflow cluster_precursor Precursor Solution cluster_fabrication Film Fabrication cluster_result Resulting Film Structure FAPbI3 Formamidinium Lead Iodide PrecursorMix Mixed Precursor Solution FAPbI3->PrecursorMix BAI This compound Iodide BAI->PrecursorMix SpinCoating Spin Coating PrecursorMix->SpinCoating Annealing Annealing SpinCoating->Annealing D3Perovskite 3D FA-Perovskite Grains Annealing->D3Perovskite D2Passivation 2D BA-Perovskite Passivation (at surfaces and grain boundaries) Annealing->D2Passivation StableFilm Phase-Stable 2D/3D Perovskite Film D3Perovskite->StableFilm D2Passivation->StableFilm

Caption: Workflow for preventing phase segregation using this compound iodide.

References

strategies to improve charge transport in butylammonium-passivated devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butylammonium-passivated perovskite devices. The information is designed to address common issues encountered during experimentation and offer strategies to improve charge transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in perovskite devices?

This compound (BA+) cations are primarily used as passivating agents for 3D perovskite films.[1][2] Their introduction, often in the form of this compound iodide (BAI), helps to heal surface defects and reduce non-radiative recombination, a major source of efficiency loss.[1][3] The large size of the this compound cation leads to the formation of a 2D or quasi-2D perovskite layer on top of the 3D perovskite, which can enhance both the efficiency and stability of the solar cell.[1][2][3] This 2D capping layer can also create a more hydrophobic surface, improving the device's resistance to moisture.[2][4]

Q2: How does this compound passivation improve charge transport?

While the primary role of this compound is surface defect passivation, this indirectly and directly improves charge transport. By reducing defect trap states at the surface and grain boundaries, this compound treatment minimizes non-radiative recombination, allowing more charge carriers to be collected.[1][2][5] This leads to an increase in charge carrier lifetime.[2][4] Furthermore, proper passivation can improve the energetic alignment between the perovskite layer and the charge transport layers, facilitating more efficient charge extraction.[6] However, it is crucial to optimize the passivation process, as a thick, insulating 2D layer can sometimes hinder charge transport.[7][8]

Q3: What are common issues observed after this compound passivation, and how can they be resolved?

A common issue is a decrease in fill factor (FF) or short-circuit current density (Jsc), even if the open-circuit voltage (Voc) increases. This often indicates that the formed 2D perovskite layer is too thick or too insulating, which impedes charge carrier extraction.[7][8]

Troubleshooting Steps:

  • Optimize Passivation Solution Concentration: Reduce the concentration of the this compound salt solution used for post-treatment.

  • Adjust Spin-Coating Parameters: Increase the spin-coating speed or reduce the deposition time to create a thinner passivation layer.

  • Solvent Selection: Use a solvent for the passivation solution that has limited solubility for the underlying 3D perovskite to prevent damage to the bulk film. Isopropyl alcohol (IPA) is a common choice.[4]

  • Annealing Temperature and Time: Optimize the post-passivation annealing step. Insufficient annealing may not properly form the 2D layer, while excessive annealing could lead to interdiffusion or degradation. Some studies have shown that forgoing the secondary annealing step can be beneficial.

Q4: Can other organic cations be used in combination with this compound?

Yes, mixed-cation passivation strategies are increasingly being explored to further enhance device performance and stability.[4] For instance, combining this compound diammonium iodide (BDAI) with guanidinium (B1211019) iodide (GAI) has been shown to create a smoother, more hydrophobic surface, leading to improved electron transport and reduced non-radiative recombination.[4] The rationale is to leverage the complementary properties of different cations to achieve a more effective passivation of various defect types and to fine-tune the properties of the 2D capping layer.[4]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
Low Fill Factor (FF) after passivation The 2D passivation layer is too thick or resistive, hindering charge extraction.- Decrease the concentration of the this compound salt solution.- Increase the spin-coating speed for the passivation layer.- Optimize the post-passivation annealing temperature and time.
Reduced Short-Circuit Current (Jsc) - The passivation layer is absorbing light but not contributing to the photocurrent (acting as a parasitic absorption layer).- The passivation treatment has damaged the underlying 3D perovskite layer.- Use a more dilute passivation solution to form a thinner 2D layer.- Choose a solvent for the passivation solution that does not dissolve the 3D perovskite.- Characterize the absorption spectrum of the passivated film to check for significant changes.
Significant Hysteresis in J-V scans Incomplete passivation of surface defects, leading to ion migration and charge trapping at the interfaces.[9]- Increase the concentration of the passivating agent or optimize the deposition method to ensure uniform coverage.- Experiment with mixed-cation passivation to address a wider range of defects.- Utilize characterization techniques like impedance spectroscopy to analyze ion dynamics.[9][10]
Poor Device Stability (rapid degradation) The passivation layer is not effectively protecting the perovskite from environmental factors like moisture and oxygen.- Ensure the formation of a dense and hydrophobic 2D capping layer.[2][4]- Consider using bulkier or fluorinated this compound derivatives to enhance hydrophobicity.- Combine surface passivation with encapsulation for long-term stability.

Quantitative Data Summary

The following tables summarize the impact of different this compound-based passivation strategies on perovskite solar cell (PSC) performance.

Table 1: Performance of PSCs with Different this compound-Based Passivation Agents

Passivation Agent Device Structure PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Reference
Control (No Passivation)glass/FTO/c-TiO₂/m-TiO₂/CsFAMAPbI₃₋ₓBrₓ/Spiro-OMeTAD/Au20.0---[11]
tBBAIglass/FTO/c-TiO₂/m-TiO₂/CsFAMAPbI₃₋ₓBrₓ/tBBAI/Spiro-OMeTAD/Au23.5---[11]
Control (No Passivation)-19.58---[8]
PEA⁺/F₅PEA⁺-21.10---[8]
Control (No Passivation)-20.76---[2]
Piperazinium Iodide-23.37---[2]
Control (No Passivation)-17.43---[1]
Theophylline Passivation-22.6---[1]
GAI/BDAI (2:1 ratio)-22.1--83.4[4]

Note: "tBBAI" refers to 4-tert-butyl-benzylammonium iodide, "PEA⁺" to phenylethylammonium, and "F₅PEA⁺" to pentafluorophenethylammonium.

Experimental Protocols

Protocol 1: Post-Treatment Surface Passivation with this compound Iodide (BAI)

This protocol describes a typical spin-coating method for applying a BAI passivation layer to a 3D perovskite film.

  • Preparation of Passivation Solution:

    • Dissolve this compound iodide (BAI) in anhydrous isopropyl alcohol (IPA) at a concentration of 2 mg/mL.

    • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Perovskite Film Preparation:

    • Fabricate the 3D perovskite film on your desired substrate (e.g., FTO/SnO₂) using your standard protocol (e.g., one-step or two-step deposition).

    • Complete the annealing step for the 3D perovskite film and allow it to cool to room temperature.

  • Application of BAI Passivation Layer:

    • Transfer the cooled perovskite substrate into a nitrogen-filled glovebox.

    • Dispense 100 µL of the BAI/IPA solution onto the center of the perovskite film.

    • Spin-coat at 4000 rpm for 30 seconds.

    • Troubleshooting Note: If the passivation layer is too thick, increase the spin speed or use a more dilute solution.

  • Post-Passivation Annealing:

    • Troubleshooting Note: The annealing temperature and time are critical parameters that should be optimized for your specific perovskite composition and device architecture.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the device fabrication.

Visualizations

Logical Workflow for Troubleshooting Low Fill Factor

start Low Fill Factor (FF) Observed cause1 Potential Cause: Thick/Insulating 2D Layer start->cause1 solution1 Solution 1: Decrease Passivation Solution Concentration cause1->solution1 solution2 Solution 2: Increase Spin-Coating Speed for Passivation cause1->solution2 solution3 Solution 3: Optimize Post-Passivation Annealing (Temp/Time) cause1->solution3 evaluation Re-fabricate and Measure J-V Curve solution1->evaluation solution2->evaluation solution3->evaluation end_good FF Improved evaluation->end_good Success end_bad Issue Persists: Re-evaluate other factors (e.g., interface contacts) evaluation->end_bad No Improvement cluster_perovskite Perovskite Active Layer cluster_electrodes Charge Collection photon Photon Absorption exciton Electron-Hole Pair Generation photon->exciton recombination Non-Radiative Recombination exciton->recombination transport Charge Transport exciton->transport extraction Charge Extraction at Electrodes transport->extraction passivation This compound Passivation defects Surface Defects passivation->defects heals defects->recombination traps charges

References

reducing non-radiative recombination at 2D/3D butylammonium perovskite interfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on reducing non-radiative recombination at 2D/3D butylammonium perovskite interfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound iodide (BAI) in 2D/3D perovskite solar cells?

A1: this compound iodide (BAI) primarily serves as a surface passivating agent and a precursor for the in-situ formation of a 2D perovskite capping layer on the 3D perovskite film.[1][2] The this compound (BA+) cations effectively passivate defect sites on the 3D perovskite surface, such as methylammonium (B1206745) vacancies, which are common sources of non-radiative recombination.[1] This passivation leads to a reduction in trap-assisted charge recombination and improves the overall stability of the device.[2][3]

Q2: How does the formation of a 2D perovskite layer on top of the 3D perovskite help in reducing non-radiative recombination?

A2: The 2D perovskite layer, typically with a wider bandgap, creates a barrier that confines electrons within the 3D perovskite layer, preventing them from reaching the hole transport layer (HTL) and recombining non-radiatively at the interface.[4] This leads to a significant reduction in interfacial recombination, which is a major loss mechanism in perovskite solar cells. The 2D layer also helps in better energy level alignment between the 3D perovskite and the HTL, facilitating more efficient hole extraction.[4]

Q3: What are the expected effects of BAI treatment on the photovoltaic parameters of a perovskite solar cell?

A3: Successful BAI treatment and the formation of a 2D/3D heterostructure typically lead to an increase in the open-circuit voltage (Voc) and the fill factor (FF). The reduction in non-radiative recombination leads to a higher quasi-Fermi level splitting, resulting in an enhanced Voc.[5] The improved surface quality and reduced interfacial recombination contribute to a higher FF. The short-circuit current density (Jsc) may see a slight change depending on the thickness and properties of the 2D layer.

Q4: What characterization techniques are essential to confirm the successful formation of a 2D/3D interface?

A4: Several characterization techniques are crucial. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of this compound on the surface and changes in the elemental composition.[6] Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) can reveal the crystal structure and orientation of the 2D perovskite layer on top of the 3D film. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) measurements are vital to demonstrate the reduction in non-radiative recombination, typically showing increased PL intensity and a longer carrier lifetime for the 2D/3D structure compared to the pristine 3D perovskite.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and characterization of 2D/3D this compound perovskite solar cells.

Issue 1: Low Open-Circuit Voltage (Voc)
  • Possible Cause 1: Ineffective Defect Passivation. High trap density at the perovskite/HTL interface is a primary cause of Voc loss due to increased non-radiative recombination.[5]

    • Solution:

      • Optimize the concentration of the BAI solution used for the surface treatment. A concentration that is too low may not provide sufficient passivation, while a concentration that is too high can lead to the formation of a thick, insulating 2D layer that impedes charge extraction.

      • Ensure complete and uniform coverage of the 3D perovskite surface during the spin-coating of the BAI solution.

      • Verify the quality of the 3D perovskite film before the BAI treatment; a high density of bulk defects in the 3D layer can also contribute to Voc loss.

  • Possible Cause 2: Poor Energy Level Alignment. A misalignment of energy levels between the 3D perovskite, the 2D perovskite, and the hole transport layer (HTL) can hinder efficient charge extraction and increase recombination at the interface.

    • Solution:

      • Carefully select the HTL material to ensure its HOMO level is well-aligned with the valence band of the 2D/3D perovskite structure.

      • Characterize the energy levels using techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to confirm the band alignment.

Issue 2: Low Fill Factor (FF)
  • Possible Cause 1: High Series Resistance. A thick or poorly conductive 2D perovskite layer can increase the series resistance of the device, leading to a lower FF.

    • Solution:

      • Reduce the concentration of the BAI solution or the spin-coating speed to form a thinner 2D layer.

      • Optimize the post-treatment annealing temperature and time to improve the crystallinity and conductivity of the 2D layer.

  • Possible Cause 2: Shunt Paths. Pinholes or incomplete coverage of the perovskite layer can create direct contact between the electron transport layer (ETL) and the HTL, resulting in current leakage and a low FF.

    • Solution:

      • Improve the morphology and uniformity of the underlying 3D perovskite film.

      • Ensure the BAI treatment does not introduce new pinholes or damage the 3D layer. Atomic Force Microscopy (AFM) can be used to assess surface morphology and roughness.[3]

Issue 3: Inconsistent or Non-reproducible Results
  • Possible Cause 1: Sensitivity to Environmental Conditions. Perovskite film formation is highly sensitive to humidity and temperature.

    • Solution:

      • Strictly control the humidity and temperature of the glovebox environment during the entire fabrication process.

      • Ensure the solvents used are anhydrous.

  • Possible Cause 2: Variation in Precursor Solution. The age and quality of the perovskite and BAI precursor solutions can affect the final device performance.

    • Solution:

      • Always use freshly prepared precursor solutions.

      • Store precursors in a dark, dry environment.

Data Presentation

The following table summarizes the typical photovoltaic performance of 3D and 2D/3D perovskite solar cells treated with this compound iodide (BAI), demonstrating the effect of interfacial passivation.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (3D only)1.0323.47417.9[3]
BAI Passivated1.0824.07920.7[3]
Control (Cs-doped)---12.64[7]
IBA Passivated (5mg)---15.49[7]
Control1.0222.3774.518.82[8]
GAI/BDAI Passivated1.0125.4283.422.10[8]

Experimental Protocols

Protocol 1: Fabrication of 2D/3D Perovskite Solar Cell via Two-Step Spin-Coating

This protocol describes a common method for creating a 2D this compound perovskite layer on a 3D perovskite film.

  • 3D Perovskite Film Formation:

    • Prepare a 3D perovskite precursor solution (e.g., FAPbI₃ with MACl additive) in a DMF:DMSO solvent mixture.

    • Spin-coat the 3D perovskite solution onto the substrate (e.g., ITO/SnO₂) in a nitrogen-filled glovebox.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film at a specified temperature (e.g., 150 °C) for a set duration (e.g., 10 minutes).

  • 2D Perovskite Layer Formation:

    • Prepare a solution of this compound iodide (BAI) in isopropanol (B130326) (IPA) at a specific concentration (e.g., 0.5 - 5 mg/mL).

    • After the 3D perovskite film has cooled down, spin-coat the BAI solution onto the surface.

    • Anneal the film again at a lower temperature (e.g., 100 °C) for a shorter duration (e.g., 5 minutes) to promote the reaction between BAI and the 3D perovskite surface to form the 2D layer.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.

    • Finally, thermally evaporate the metal back contact (e.g., gold or silver).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_3d 3D Perovskite Film Formation cluster_2d 2D Perovskite Layer Formation cluster_device Device Completion sub_clean Substrate Cleaning etl_deposition ETL Deposition (e.g., SnO2) sub_clean->etl_deposition spin_3d Spin-coat 3D Precursor etl_deposition->spin_3d antisolvent Anti-solvent Quenching spin_3d->antisolvent anneal_3d Annealing (e.g., 150°C) antisolvent->anneal_3d spin_bai Spin-coat BAI Solution anneal_3d->spin_bai anneal_2d Annealing (e.g., 100°C) spin_bai->anneal_2d htl_deposition HTL Deposition (e.g., Spiro-OMeTAD) anneal_2d->htl_deposition metal_evaporation Metal Contact Evaporation htl_deposition->metal_evaporation end end metal_evaporation->end Finished Device

Caption: Experimental workflow for the fabrication of a 2D/3D perovskite solar cell.

Troubleshooting_Voc cluster_passivation Check Passivation cluster_alignment Check Energy Alignment start Low Voc Observed check_bai_conc Is BAI concentration optimized? start->check_bai_conc check_coverage Is surface coverage uniform? check_bai_conc->check_coverage Yes solution_bai Adjust BAI concentration check_bai_conc->solution_bai No check_3d_quality Is the 3D film quality good? check_coverage->check_3d_quality Yes solution_spin Optimize spin-coating parameters check_coverage->solution_spin No check_htl Is the HTL HOMO level aligned? check_3d_quality->check_htl Yes solution_3d Improve 3D film fabrication process check_3d_quality->solution_3d No perform_ups Perform UPS characterization check_htl->perform_ups Unsure solution_htl Select a different HTL material check_htl->solution_htl No end_node Voc Improved check_htl->end_node Yes perform_ups->solution_htl solution_bai->end_node solution_spin->end_node solution_3d->end_node solution_htl->end_node

Caption: Troubleshooting flowchart for diagnosing low open-circuit voltage (Voc).

References

challenges in scaling up the synthesis of butylammonium halide precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of butylammonium halide precursors. The following information addresses common challenges encountered during the scale-up of these synthetic processes.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound halides?

A1: The primary challenges encountered during the scale-up of this compound halide synthesis from laboratory to pilot plant or industrial scale include:

  • Exothermic Reaction Control: The neutralization reaction between butylamine (B146782) and hydrohalic acids is highly exothermic. Managing the heat generated is critical to prevent thermal runaways, which can lead to loss of containment and hazardous situations.[1][2]

  • Mixing and Mass Transfer: Ensuring homogenous mixing becomes more difficult in larger reactors, which can lead to localized "hot spots" and incomplete reactions.

  • Crystallization and Product Isolation: Controlling crystal size and morphology is crucial for obtaining a product that is easy to filter and dry. Inconsistent crystallization can lead to impurities being trapped in the crystal lattice.[3]

  • Purification: Removing unreacted starting materials and byproducts becomes more complex at a larger scale, often requiring multiple recrystallization steps which can impact overall yield.

  • Safety: Handling large quantities of corrosive acids and flammable amines requires stringent safety protocols and specialized equipment to minimize risks of exposure and accidents.[4]

Q2: Why is my reaction yield decreasing at a larger scale?

A2: A decrease in yield during scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: Poor heat dissipation in larger reactors can lead to side reactions or degradation of the product.

  • Inadequate Mixing: Non-homogeneous mixing can result in incomplete conversion of reactants.

  • Challenges in Product Isolation: Difficulties in efficiently filtering and washing larger quantities of product can lead to material loss.

  • Sublimation of Product: During vacuum drying, product loss due to sublimation can be more significant with larger batches.

Q3: How can I improve the purity of my this compound halide product at scale?

A3: To enhance product purity during scale-up, consider the following:

  • Controlled Crystallization: Implement a controlled cooling profile during crystallization to promote the formation of uniform, pure crystals. Seeding the solution with a small amount of pure product can also improve crystal quality.

  • Anti-Solvent Addition: Utilize an anti-solvent to induce crystallization, which can sometimes lead to higher purity crystals compared to cooling crystallization alone.

  • Recrystallization: Perform one or more recrystallization steps. The choice of solvent is critical and should be optimized to maximize the solubility of the desired product at high temperatures and minimize it at low temperatures, while impurities remain soluble.

  • Washing: Thoroughly wash the filtered product with a cold, appropriate solvent to remove residual mother liquor containing impurities.

Q4: What are the key safety precautions for the large-scale synthesis of this compound halides?

A4: Safety is paramount when working with large quantities of hazardous materials. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, face shields, chemical-resistant gloves, and aprons.[4][5]

  • Ventilation: Conduct the reaction in a well-ventilated area, such as a walk-in fume hood or a designated process bay with adequate exhaust ventilation.[5]

  • Controlled Addition: Add the acid to the amine solution slowly and in a controlled manner to manage the exothermic reaction.[2]

  • Emergency Preparedness: Have appropriate spill control materials and emergency shower/eyewash stations readily accessible.

  • Material Compatibility: Ensure all equipment, including reactors, tubing, and seals, are compatible with the corrosive nature of the reactants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction temperature spikes uncontrollably - Addition rate of acid is too fast.- Inadequate cooling capacity of the reactor.- Reduce the addition rate of the hydrohalic acid.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale.
Product is off-color (e.g., yellow or brown) - Reaction temperature was too high, causing degradation.- Presence of impurities in starting materials.- Improve temperature control during the reaction.- Ensure the purity of the butylamine and hydrohalic acid before use.
Formation of a fine, difficult-to-filter powder - Crystallization occurred too rapidly (crash crystallization).- Slow down the cooling rate during crystallization.- Consider using a seeding strategy to promote the growth of larger crystals.
Low Purity After Initial Isolation - Inefficient removal of mother liquor.- Co-crystallization of impurities.- Improve the washing step by using a colder solvent or performing multiple washes.- Re-evaluate the crystallization solvent and cooling profile to minimize impurity incorporation.[6]
Inconsistent Yields Between Batches - Variations in starting material quality.- Poor control over reaction parameters (temperature, mixing speed, addition rate).- Implement stringent quality control for all incoming raw materials.- Standardize the process by carefully controlling all critical reaction parameters.

Quantitative Data

The following table presents typical, illustrative data on how key parameters can be affected by scaling up the synthesis of this compound bromide. Note: This data is representative and may vary depending on the specific equipment and process conditions.

Parameter Lab Scale (1L Reactor) Pilot Scale (100L Reactor) Key Considerations for Scale-Up
Reactant Charge (Butylamine) 10 moles1000 molesEnsure accurate measurement and transfer of larger quantities.
Reactant Charge (Hydrobromic Acid) 10.5 moles (5% excess)1050 moles (5% excess)The total volume and weight of reagents increase significantly.
Typical Yield 90-95%80-88%Yield reduction can occur due to challenges in heat and mass transfer, and less efficient product isolation.
Purity (after initial isolation) >98%95-97%Maintaining high purity often requires process optimization at a larger scale.
Reaction Time 2-3 hours6-8 hoursLonger addition and cooling times are necessary to manage the exotherm in larger vessels.[2]
Cooling Method Ice bathReactor cooling jacketThe surface-area-to-volume ratio decreases with scale, making heat removal less efficient.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound Bromide (Lab Scale with Scale-Up Considerations)

Objective: To synthesize this compound bromide in a manner that is scalable, with a focus on controlling the reaction exotherm and obtaining a high-purity product.

Materials:

Equipment:

  • 1L three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Cooling bath (ice-water)

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Equip the 1L flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a cooling bath.

  • Reactant Charging: Charge the flask with n-butylamine (e.g., 10 moles) and isopropanol (as a solvent to aid in heat dissipation and product handling).

  • Controlled Addition: Slowly add the hydrobromic acid (e.g., 10.5 moles, 5% excess) to the stirred butylamine solution via the addition funnel. Maintain the internal temperature of the reaction mixture between 20-30°C by controlling the addition rate and the cooling bath. This temperature control is a critical parameter for successful scale-up.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • Solvent Removal: Remove the isopropanol and water using a rotary evaporator. This will yield the crude this compound bromide, likely as a solid or viscous oil.

  • Purification by Recrystallization:

    • Add a minimal amount of hot isopropanol to the crude product to dissolve it.

    • Slowly add toluene as an anti-solvent until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the white crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol/toluene mixture.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Halide cluster_reaction Reaction Stage cluster_workup Work-up & Purification charge_reactants Charge Butylamine and Solvent controlled_addition Controlled Addition of Hydrohalic Acid (Maintain T < 30°C) charge_reactants->controlled_addition Exothermic Neutralization stir Stir to Complete Reaction controlled_addition->stir solvent_removal Solvent Removal (Rotary Evaporation) stir->solvent_removal Crude Product recrystallization Recrystallization (e.g., Isopropanol/Toluene) solvent_removal->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Drying filtration->drying final_product final_product drying->final_product Pure this compound Halide Troubleshooting_Diagram Troubleshooting Low Yield in Scale-Up start Low Yield at Pilot Scale check_temp Was reaction temperature well-controlled? start->check_temp check_mixing Was mixing adequate? check_temp->check_mixing Yes improve_cooling Improve cooling efficiency or slow down addition rate check_temp->improve_cooling No check_isolation Review product isolation and drying procedures check_mixing->check_isolation Yes improve_agitation Increase agitator speed or use a different impeller type check_mixing->improve_agitation No optimize_filtration Optimize filter cloth pore size and washing solvent volume/temperature check_isolation->optimize_filtration Material loss during filtration/washing? check_drying Lower drying temperature and monitor vacuum level check_isolation->check_drying Sublimation during drying?

References

Technical Support Center: Controlling Butylammonium Spacer Cation Orientation in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butylammonium (BA) spacer cations in thin films. The following sections address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the importance of controlling the orientation of this compound spacer cations in thin films?

A1: Controlling the orientation of this compound (BA) spacer cations is crucial for optimizing the performance of 2D and quasi-2D perovskite-based devices. The orientation of these insulating organic cations relative to the inorganic perovskite layers significantly impacts charge transport. For many applications, such as solar cells, a vertical orientation of the inorganic layers (out-of-plane) is desired to facilitate efficient charge transport to the electrodes.[1][2] Conversely, a horizontal orientation (in-plane) can impede this transport.[2]

Q2: How can I determine the orientation of the this compound cations and perovskite layers in my thin film?

A2: The primary technique for determining crystal orientation is X-ray Diffraction (XRD), particularly Grazing-Incidence Wide-Angle X-ray Scattering (GI-WAXD).[3] In XRD patterns of 2D Ruddlesden-Popper perovskites, the orientation of the crystalline domains can be inferred from the relative intensities of the diffraction peaks. For instance, a strong (220) diffraction peak often indicates a more desirable out-of-plane orientation of the inorganic sheets.[1]

Q3: What are the most common factors that influence the orientation of this compound spacer cations?

A3: Several factors can influence the final orientation of the this compound spacer cations and the overall crystal structure of the thin film. These include:

  • Solvent System: The choice of solvent (e.g., DMF, DMSO, GBL) and the use of solvent mixtures can significantly impact crystallization kinetics and, consequently, crystal orientation.[4][5][6][7]

  • Additives: The addition of certain compounds, such as methylammonium (B1206745) chloride (MACl) or n-butylammonium bromide (BABr), to the precursor solution can help control crystal growth and orientation.[3][8][9]

  • Annealing Process: Both thermal annealing and solvent vapor annealing can be used to recrystallize the film, leading to improved quality and preferred orientation.[10]

  • Spacer Cation Engineering: The molecular structure of the spacer cation itself plays a critical role. For example, this compound (BA+) is known for its flexibility, which can influence film growth differently than more rigid cations like phenethylammonium (PEA+).[1]

Troubleshooting Guides

Issue 1: Poor Film Quality (Pinholes, Roughness)

Symptoms:

  • Visual inspection reveals incomplete coverage or a non-uniform film.

  • Scanning Electron Microscopy (SEM) images show pinholes and a rough surface morphology.

  • Poor device performance and reproducibility.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inadequate Solvent System The solvent system may not be optimal for dissolving the precursors or controlling the crystallization rate. Experiment with different solvents or solvent mixtures (e.g., DMF/DMSO).[4][5][6][7] The polarity of the solvent affects its interaction with the lead ions and the stability of the intermediate phase, which in turn influences film quality.[4]
Uncontrolled Crystallization Rapid crystallization can lead to a disordered film with defects. The use of additives like MACl can help to improve grain size and crystallinity.[3] Alternatively, employing an anti-solvent dripping step during spin-coating can induce more uniform nucleation.
Substrate Incompatibility Poor wetting of the precursor solution on the substrate can cause film dewetting. Ensure the substrate is properly cleaned and consider a surface treatment (e.g., UV-ozone) to improve hydrophilicity.
Issue 2: Undesirable Crystal Orientation (Horizontal vs. Vertical)

Symptoms:

  • XRD or GI-WAXD analysis shows dominant peaks corresponding to a horizontal orientation of the perovskite layers, which is not ideal for vertical charge transport.

  • Low power conversion efficiency in solar cell devices due to poor charge extraction.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Suboptimal Precursor Composition The choice and ratio of spacer cations can significantly influence the preferred crystal orientation. This compound-based 2D perovskites have a more desirable (220) preferential direction compared to some other spacer cations.[1] Consider compositional engineering by mixing different spacer cations.
Ineffective Annealing Process The annealing step is critical for controlling the final crystal structure. Experiment with different annealing temperatures and durations. Solvent vapor annealing using a solvent like γ-butyrolactone (GBL) can promote recrystallization and improve film quality and orientation.[10]
Solvent Engineering Not Optimized The solvent can direct the crystal growth. For instance, using dimethylsulfoxide (DMSO) can induce a more preferred orientation in some perovskite systems by influencing the early stages of crystallization.[6][7]

Experimental Protocols

Protocol 1: Spin-Coating Deposition of a this compound-Containing Perovskite Thin Film
  • Substrate Preparation:

    • Clean the substrates (e.g., FTO glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.

  • Precursor Solution Preparation:

    • Dissolve the perovskite precursors (e.g., a stoichiometric mixture of lead iodide, methylammonium iodide, and this compound iodide) in a suitable solvent or solvent mixture (e.g., DMF:DMSO 4:1 v/v).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Spin-Coating:

    • Place the prepared substrate on the spin-coater chuck.

    • Dispense a sufficient amount of the precursor solution onto the substrate.

    • Spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

    • During the spin-coating process, at a designated time (e.g., 10 seconds in), dispense an anti-solvent (e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate to induce rapid and uniform crystallization.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate.

    • Anneal at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and promote crystal growth.

    • Allow the film to cool down to room temperature.

Protocol 2: Characterization of Crystal Orientation using XRD
  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source.

    • Configure the instrument for thin-film analysis (e.g., using a parallel beam geometry).

  • Sample Mounting:

    • Mount the thin-film sample on the sample stage, ensuring it is flat and at the correct height.

  • Data Acquisition:

    • Perform a θ-2θ scan over the desired angular range (e.g., 5° to 50°) to identify the crystalline phases and their preferred orientation.

    • For more detailed orientation analysis, perform GI-WAXD measurements at a shallow incidence angle.

  • Data Analysis:

    • Identify the diffraction peaks and compare them to known patterns for the expected perovskite phases.

    • Analyze the relative intensities of the peaks to infer the degree of preferred orientation. For example, in many BA-based 2D perovskites, a high intensity of the (220) peak relative to other peaks suggests a vertical orientation of the inorganic layers.[1]

Data Summary

Table 1: Influence of Additives on Perovskite Thin Film Properties

AdditiveConcentrationEffect on Film MorphologyEffect on Crystal OrientationReference
Methylammonium Chloride (MACl)35 mol%Reduced surface roughness, fewer pinholesInfluenced δ- to α-phase transition[3]
n-Butylammonium Bromide (BABr)Surface TreatmentModified surface chemical environmentNot explicitly stated, but used to create 2D/3D heterostructures which implies orientation control[8][9]

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Cleaning Substrate Cleaning Precursor_Solution Precursor Solution Preparation Spin_Coating Spin-Coating & Anti-Solvent Precursor_Solution->Spin_Coating Deposition Annealing Thermal/Solvent Annealing Spin_Coating->Annealing Crystallization XRD_GIWAXD XRD / GI-WAXD Annealing->XRD_GIWAXD Orientation Analysis SEM SEM Annealing->SEM Morphology Analysis Device_Testing Device Testing Annealing->Device_Testing Performance Evaluation

Caption: Experimental workflow for thin film fabrication and characterization.

References

Technical Support Center: Passivation of Perovskite Films with Butylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing butylammonium iodide (BAI) for the passivation of surface defects in perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound iodide (BAI) in perovskite solar cells?

This compound iodide (BAI) is primarily used as a surface passivating agent for 3D perovskite films.[1][2][3] Its main functions are to:

  • Reduce Surface Defects: BAI effectively passivates various surface defects, such as halide vacancies (I⁻) and undercoordinated lead ions (Pb²⁺), which act as non-radiative recombination centers.[1][4][5][6]

  • Enhance Device Stability: The hydrophobic nature of the this compound cation helps to improve the perovskite film's resistance to moisture, enhancing the long-term stability of the solar cell.[5][7]

  • Improve Efficiency: By reducing non-radiative recombination, BAI treatment can lead to a significant increase in the power conversion efficiency (PCE) of perovskite solar cells, primarily through an enhanced open-circuit voltage (Voc) and fill factor (FF).[8][9]

  • Formation of 2D/3D Structures: BAI can react with the perovskite surface to form a thin two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite.[8][10][11] This 2D capping layer can further enhance stability and improve charge extraction.[2][4]

Q2: What is the difference between n-butylammonium iodide (n-BAI) and iso-butylammonium iodide (i-BAI)?

While both are isomers of this compound iodide and serve as passivating agents, the structural difference between the linear n-butyl chain and the branched iso-butyl chain can influence the formation of the 2D capping layer and the overall device performance. Some studies have reported that iso-butylammonium iodide (iBAI) can lead to superior device performance and stability compared to n-BAI.[8]

Q3: How does BAI passivation affect the optoelectronic properties of the perovskite film?

BAI passivation leads to several favorable changes in the optoelectronic properties:

  • Increased Photoluminescence (PL) Intensity: A higher PL intensity is often observed after BAI treatment, indicating a reduction in non-radiative recombination pathways.[12]

  • Longer Carrier Lifetime: Time-resolved photoluminescence (TRPL) measurements typically show a longer carrier lifetime, confirming the effective passivation of trap states.[8][13]

  • Changes in Band Alignment: The formation of a 2D layer can alter the energy levels at the perovskite/hole-transport layer (HTL) interface, which can be beneficial for charge extraction.[2][4]

  • Shift in Band Gap: The incorporation of BAI can lead to a blue shift in the absorption and emission spectra, which is indicative of the formation of a wider bandgap 2D perovskite phase.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Voc and FF after BAI treatment 1. Sub-optimal BAI concentration: Too low of a concentration may not be sufficient for complete passivation. Too high of a concentration can introduce its own defects or hinder charge transport.[12] 2. Incomplete reaction or poor 2D layer formation: The annealing temperature and time after BAI deposition are crucial for the formation of the 2D capping layer.[8] 3. Solvent incompatibility: The solvent used to dissolve BAI (e.g., isopropanol) might partially damage the underlying perovskite film.1. Optimize BAI concentration: Titrate the concentration of the BAI solution (e.g., from 1 mg/mL to 10 mg/mL in isopropanol) to find the optimal condition for your specific perovskite composition and device architecture.[12][14] 2. Optimize annealing parameters: Systematically vary the annealing temperature (e.g., 100-120°C) and time (e.g., 5-15 minutes) to ensure proper formation of the 2D layer.[8] 3. Solvent selection and deposition technique: Ensure the chosen solvent has minimal impact on the 3D perovskite. Consider alternative deposition techniques like vapor-based methods if solvent-related damage is suspected.
Visible PbI₂ residue on the film after passivation 1. Reaction of BAI with excess PbI₂ on the perovskite surface: This can sometimes lead to the formation of visible PbI₂-BAI complexes. 2. Degradation of the perovskite surface during treatment. 1. Optimize precursor stoichiometry: Ensure the initial 3D perovskite film has minimal excess PbI₂.[5] 2. Controlled reaction: A post-treatment with a solvent that can dissolve PbI₂ without degrading the perovskite, prior to BAI deposition, could be explored.
Inconsistent device performance 1. Non-uniform BAI coating: Uneven spin-coating can lead to variations in the passivation layer thickness across the substrate. 2. Hysteresis in J-V curves: Ion migration within the perovskite can still be a factor.1. Optimize spin-coating parameters: Adjust the spin speed, acceleration, and duration to achieve a uniform coating. Ensure the deposition is performed in a controlled environment (e.g., glovebox). 2. Pre-conditioning or aging: Some studies suggest that pre-conditioning the devices under illumination or allowing them to age for a short period can stabilize performance.
Formation of undesired perovskite phases Interdiffusion of cations: The this compound cation can potentially migrate into the bulk 3D perovskite, altering its crystal structure.[13]Careful characterization: Use techniques like X-ray diffraction (XRD) and Grazing-incidence wide-angle X-ray scattering (GIWAXS) to monitor the crystal structure of the perovskite film after passivation.[8] Adjust treatment parameters if significant phase changes are observed.

Quantitative Data Summary

Table 1: Impact of this compound Iodide (BAI) Passivation on Perovskite Solar Cell Performance

Perovskite CompositionPassivating AgentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
FAPbI₃Untreated1.05325.8777.220.4[8]
FAPbI₃iso-butylammonium iodide (IBAI)1.11325.8380.522.7[8]
FAPbI₃n-butylammonium iodide (BAI)---21.8[8]
CH₃NH₃PbI₃Untreated---9.7[9]
CH₃NH₃PbI₃1 vol% n-butylammonium iodide (BAI)---10.2[9]
Cs₀.₁(CH₃NH₃)₀.₉PbI₃Untreated---12.64[14]
Cs₀.₁(CH₃NH₃)₀.₉PbI₃5-mg iso-butylammonium iodide (IBA)---15.49[14]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Dashes indicate data not provided in the cited source.

Experimental Protocols

Protocol 1: Surface Passivation of FAPbI₃ Perovskite Films with iso-Butylammonium Iodide (IBAI)

This protocol is adapted from the methodology described by Al-Ashouri et al. (2020).[8]

  • Preparation of IBAI Solution:

    • Dissolve iso-butylammonium iodide (IBAI) in isopropanol (B130326) to a final concentration of 30 mM.

    • Ensure the solution is fully dissolved by gentle vortexing or sonication.

  • Perovskite Film Preparation:

    • Prepare α-FAPbI₃ perovskite films on the desired substrate (e.g., FTO/c-TiO₂/m-TiO₂) using a suitable deposition method (e.g., one-step spin coating).

  • IBAI Deposition:

    • Spin-coat the 30 mM IBAI solution onto the as-prepared FAPbI₃ perovskite film.

    • A typical spin-coating program is 4000 rpm for 30 seconds.

  • Annealing:

    • Immediately after spin-coating, transfer the film to a preheated hotplate.

    • Anneal the film at 110°C for 10 minutes in a nitrogen-filled glovebox.

  • Device Completion:

    • Allow the film to cool down to room temperature.

    • Proceed with the deposition of the hole-transport layer (e.g., spiro-OMeTAD) and the metal contact (e.g., gold).

Visualizations

experimental_workflow cluster_prep Preparation cluster_passivation Passivation Process cluster_fabrication Device Fabrication prep_perovskite Prepare 3D Perovskite Film spin_coat Spin-Coat BAI Solution prep_perovskite->spin_coat prep_bai Prepare BAI Solution prep_bai->spin_coat anneal Anneal Film spin_coat->anneal dep_htl Deposit Hole-Transport Layer anneal->dep_htl dep_contact Deposit Metal Contact dep_htl->dep_contact

Caption: Experimental workflow for BAI passivation of perovskite films.

passivation_mechanism cluster_before Before Passivation cluster_after After Passivation perovskite_3d 3D Perovskite Surface (with defects: V_I, Pb_uc) passivated_surface Passivated Surface (Defects Healed) perovskite_3d->passivated_surface BAI Treatment perovskite_2d 2D Perovskite Capping Layer (e.g., (BA)2PbI4) passivated_surface->perovskite_2d Annealing

Caption: Mechanism of BAI surface passivation on perovskite films.

References

Validation & Comparative

A Comparative Guide to Butylammonium vs. Phenethylammonium for Perovskite Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to significant research into surface passivation techniques. Surface defects are a primary source of non-radiative recombination, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of PSCs. To mitigate these losses, large organic cations, such as butylammonium (BA) and phenethylammonium (PEA), are employed to treat the surface of the 3D perovskite layer. This guide provides an objective comparison of the performance of BA and PEA as surface passivating agents, supported by experimental data and detailed methodologies.

Performance Comparison

The surface treatment of perovskite films with this compound iodide (BAI) or phenethylammonium iodide (PEAI) has been shown to significantly enhance the performance and stability of perovskite solar cells. Both molecules can form a 2D perovskite capping layer on top of the 3D perovskite, which effectively passivates surface defects and improves the device's optoelectronic properties.

Phenethylammonium iodide is widely utilized to create a 2D perovskite layer, such as (PEA)2PbI4, on the 3D perovskite surface.[1] This 2D capping layer passivates dangling bonds and defect sites, leading to a reduction in surface recombination.[1] The result is a notable increase in both the open-circuit voltage and the fill factor of the solar cell.[1] For instance, flexible perovskite solar cells treated with PEAI achieved a power conversion efficiency of approximately 16-17%, a significant improvement from the 14% efficiency of the control device.[1] The enhanced performance is attributed to the effective passivation of surface defects, which suppresses non-radiative recombination.[1]

Similarly, n-butylammonium-based treatments have been shown to form 2D/3D heterostructures that reduce non-radiative recombination.[2][3][4] The incorporation of n-butylammonium cations can lead to the formation of 2D perovskite platelets interspersed between the 3D perovskite grains, which enhances crystallinity and suppresses charge recombination.[5] Solar cells with an optimized this compound content have demonstrated average stabilized power conversion efficiencies of 17.5 ± 1.3%.[5] Furthermore, the stability of the devices under simulated sunlight is also improved.[5]

The following table summarizes the quantitative impact of BA and PEA surface treatments on the performance of perovskite solar cells as reported in the literature.

TreatmentPerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability EnhancementReference
Control (No Treatment) CH3NH3PbI3−xClx---9.7-[6]
This compound Iodide (BAI) CH3NH3PbI3−xClx---10.2Uniform film growth with high coverage and absorption[6]
Control (No Treatment) (details not specified)---~14-[1]
Phenethylammonium Iodide (PEAI) (details not specified)IncreasedIncreasedIncreased~16-17Effective surface defect passivation[1]
Control (No Treatment) Cs0.18FA0.82PbI3-----[7]
Phenethylammonium Chloride (PEACl) - Dual Passivation Cs0.18FA0.82PbI31.16223.683.222.7 (stabilized at 22.3)Reduced interfacial recombination and passivated grain boundary defects[7]
Control (No Treatment) MAPbClxI3–x---15.75-
Phenethylammonium Iodide (PEAI) MAPbClxI3–x---19.22Reduced carrier recombination[8]
BAx(FA0.83Cs0.17)1−xPb(I0.6Br0.4)3 x = 0 (Control)-----[9]
BA0.09(FA0.83Cs0.17)0.91Pb(I0.6Br0.4)3 x = 0.09---17.5 ± 1.3 (stabilized)Enhanced stability under simulated sunlight; 80% of post burn-in efficiency after 1000h in air[5]

Experimental Protocols

The following sections detail the typical methodologies for perovskite surface treatment with this compound and phenethylammonium salts.

Perovskite Film Fabrication

A standard procedure for fabricating the 3D perovskite layer, for instance, a mixed-cation mixed-halide composition like Cs0.2FA0.8Pb(I0.8Br0.2)3, involves depositing it onto a mesoporous TiO2 layer.[10] The perovskite solution is spin-coated, followed by thermal annealing to achieve full crystallization.[10]

Surface Treatment with this compound Iodide (BAI)
  • Precursor Solution: A solution of n-butylammonium iodide (BAI) is prepared. For instance, a 1 vol% solution of C4H9NH3I can be used as an additive in the perovskite precursor solution.[6] Alternatively, for post-treatment, a solution of BAI in a suitable solvent like isopropanol (B130326) is prepared.

  • Deposition: The BAI solution is deposited onto the crystallized 3D perovskite film. This is typically done via spin-coating.[10]

  • Annealing: Following the deposition of the BAI solution, the film is annealed. A typical annealing condition is 100 °C for a specified duration to promote the formation of the 2D/3D heterostructure.[10]

Surface Treatment with Phenethylammonium Iodide (PEAI)
  • Precursor Solution: A solution of phenethylammonium iodide (PEAI) is prepared in a solvent like isopropanol. The concentration can be varied to optimize the passivation effect.

  • Deposition: The PEAI solution is spin-coated onto the pre-formed 3D perovskite film.[11]

  • Annealing: A subsequent annealing step is often performed to facilitate the formation of the 2D Ruddlesden-Popper perovskite layer on the surface. The temperature and duration of annealing are critical parameters that can influence the final film morphology and device performance.[12] In some cases, a subsequent annealing process is used to eliminate the 2D phase on the perovskite surface to form a dipole layer with the remaining PEA+.[12]

Characterization Techniques

The effectiveness of the surface treatments is evaluated using a variety of characterization techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure of the 3D perovskite and the formation of the 2D capping layer.[1][13]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure of the perovskite films.[1][6]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To assess the passivation of surface defects. An increase in PL intensity and a longer carrier lifetime indicate reduced non-radiative recombination.[1][8]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states at the perovskite surface, confirming the presence of the passivating agent and its interaction with the perovskite.[1][13]

  • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters of the solar cells, including Voc, Jsc, FF, and PCE.[6][7]

Mechanism of Action and Logical Relationships

The surface treatment of 3D perovskites with large organic cations like this compound and phenethylammonium primarily aims to passivate surface defects and enhance the overall stability of the solar cell. The underlying mechanisms are illustrated in the diagram below.

Perovskite_Surface_Treatment cluster_3D 3D Perovskite Film cluster_treatment Surface Treatment cluster_passivation Passivation Mechanism cluster_outcome Device Performance Outcome Perovskite 3D Perovskite Bulk SurfaceDefects Surface Defects (e.g., dangling bonds, ion vacancies) BA This compound (BA) Cations SurfaceDefects->BA Interaction PEA Phenethylammonium (PEA) Cations SurfaceDefects->PEA Interaction Passivation Defect Passivation BA->Passivation TwoD_Layer Formation of 2D Capping Layer BA->TwoD_Layer PEA->Passivation PEA->TwoD_Layer ReducedRecombination Reduced Non-Radiative Recombination Passivation->ReducedRecombination TwoD_Layer->ReducedRecombination ImprovedChargeTransport Improved Charge Transport TwoD_Layer->ImprovedChargeTransport EnhancedStability Enhanced Environmental Stability TwoD_Layer->EnhancedStability HigherPCE Increased PCE, Voc, FF ReducedRecombination->HigherPCE ImprovedChargeTransport->HigherPCE EnhancedStability->HigherPCE Maintains high performance over time

Caption: Mechanism of Perovskite Surface Passivation by BA and PEA.

Both this compound and phenethylammonium cations interact with the surface of the 3D perovskite, leading to two primary effects:

  • Defect Passivation: The large organic cations can directly passivate surface defects, such as lead and halide vacancies, by forming coordinate bonds. This reduces the density of trap states that cause non-radiative recombination of charge carriers.[1][13]

  • Formation of a 2D Capping Layer: These bulky cations can terminate the 3D perovskite lattice, forming a thin, wide-bandgap 2D perovskite layer (e.g., (BA)2PbI4 or (PEA)2PbI4) on the surface.[1][5] This 2D layer acts as a protective barrier against environmental factors like moisture, enhancing the long-term stability of the device.[5][11] Furthermore, the 2D/3D heterojunction can create a favorable energy alignment that facilitates charge extraction and further reduces surface recombination.[11]

The synergistic effect of defect passivation and the formation of a 2D capping layer leads to a significant reduction in non-radiative recombination losses. This is directly reflected in an increase in the open-circuit voltage (Voc) and fill factor (FF) of the perovskite solar cell, ultimately resulting in a higher power conversion efficiency (PCE). The hydrophobic nature of the long-chain organic cations in the 2D layer also contributes to improved device stability.[11]

References

comparative analysis of alkylammonium cations on perovskite solar cell stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for commercialization. The choice of the A-site cation, particularly the organic alkylammonium component, plays a pivotal role in determining the intrinsic stability of the perovskite crystal structure and the overall device lifetime. This guide provides a comparative analysis of various alkylammonium cations, summarizing key experimental data on their impact on thermal, moisture, and photostability, and detailing the methodologies used for these assessments.

The stability of the archetypal methylammonium (B1206745) (MA) lead iodide (MAPbI₃) perovskite is often limited by its thermal and moisture susceptibility.[1][2] This has spurred extensive research into alternative and mixed-cation strategies to enhance the robustness of PSCs. Formamidinium (FA), with its larger ionic radius, has emerged as a popular alternative, often exhibiting superior thermal stability compared to MA.[3][4] Furthermore, the incorporation of larger, more hydrophobic alkylammonium cations, such as butylammonium (BA) and octylammonium (OA), as passivating agents or in 2D/3D hybrid structures, has shown significant promise in improving moisture resistance.[5][6]

Comparative Stability Data

The following tables summarize quantitative data on the stability of perovskite solar cells employing different alkylammonium cations. The data is compiled from various studies and highlights the performance under different stress conditions.

Cation CompositionStress ConditionDurationInitial PCE (%)Retained PCE (%)Reference
MAPbI₃Ambient Air (RH 40-60%)30 days-0 (failed)[7]
FA content > 25% in MA/FA mixAmbient Air (RH 40-60%)90 days-80[7]
MAPbI₃Continuous Illumination & Heat300-500 hours--[8]
FAPbI₃Continuous Illumination & Heat>1000 hours--[8]
n-OABr passivated70-85% Relative Humidity144 hours->90[5][6]
n-OABr passivatedContinuous Illumination80 hours-93[5]
(BDA)₀.₈(PEA₂)₀.₂MA₄Pb₅X₁₆ (encapsulated)Ambient Air (40 ± 5% RH)500 hours17.21>95[9]
(BDA)₀.₈(PEA₂)₀.₂MA₄Pb₅X₁₆ (encapsulated)60 °C in Nitrogen100 hours17.21>75[9]
Phthalimide (B116566) N-alkylammonium iodide passivated FAPbI₃Ambient Atmosphere2400 hours21.3080[10]

PCE: Power Conversion Efficiency, RH: Relative Humidity, MA: Methylammonium, FA: Formamidinium, n-OABr: n-octylammonium bromide, BDA: 1,4-butanediammonium, PEA: 2-phenylethylammonium.

Key Experimental Protocols

The stability of perovskite solar cells is evaluated using a range of standardized testing protocols, with the International Summit on Organic Photovoltaic Stability (ISOS) protocols being widely adopted.[11][12][13] These protocols define specific stress conditions to assess the intrinsic and extrinsic stability of the devices.

ISOS-D (Dark Storage Stability)
  • Purpose: To evaluate the tolerance of the solar cell to environmental factors such as oxygen, moisture, and other atmospheric components in the absence of light.[11][13]

  • Procedure:

    • The initial performance of the perovskite solar cell is measured (JV-curve, PCE).

    • The unencapsulated or encapsulated device is stored in a controlled environment with specific temperature and humidity levels in the dark. Common conditions include ambient laboratory conditions (e.g., 23 ± 4 °C, uncontrolled humidity) or elevated temperatures (e.g., 65 °C or 85 °C) with controlled humidity.[11][14]

    • The performance of the solar cell is measured at regular intervals over a prolonged period.

    • The degradation is quantified by the decrease in PCE over time, often reported as the T₈₀ lifetime (time to reach 80% of the initial PCE).

ISOS-L (Light Soaking Stability)
  • Purpose: To assess the stability of the solar cell under continuous illumination, which can accelerate degradation mechanisms like ion migration and phase segregation.[11][13]

  • Procedure:

    • The initial performance of the device is characterized.

    • The solar cell is exposed to continuous illumination, typically from a solar simulator with a standardized spectrum (e.g., AM1.5G) and intensity (e.g., 100 mW/cm²).[14]

    • The temperature and atmosphere (e.g., inert gas or ambient air) are controlled and monitored throughout the test.

    • The device's performance is periodically measured to track its degradation.

ISOS-T (Thermal Cycling Stability)
  • Purpose: To simulate the stress induced by outdoor temperature fluctuations and assess the mechanical robustness of the device, particularly the interfaces between different layers.[11]

  • Procedure:

    • The initial device performance is recorded.

    • The solar cell is subjected to a series of temperature cycles, for example, between -40°C and 85°C, with defined ramp rates and dwell times at the temperature extremes.[15]

    • The performance is measured after a predetermined number of cycles to evaluate any degradation.

Damp Heat Test
  • Purpose: To evaluate the combined effect of high temperature and high humidity on the stability of the solar cell, a critical test for long-term outdoor applications.[15]

  • Procedure:

    • The initial PCE of the device is measured.

    • The solar cell, typically encapsulated, is placed in a climate chamber and subjected to a constant high temperature and high relative humidity, for instance, 85°C and 85% RH, for an extended duration (e.g., 1000 hours).[15]

    • The device's performance is monitored periodically to assess its degradation.

Visualizing Stability Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in perovskite stability and a typical experimental workflow.

Alkylammonium_Cation_Impact cluster_cations Alkylammonium Cations cluster_properties Key Properties cluster_outcome Device Stability Outcome MA Methylammonium (MA) Thermal_Stability Thermal Stability MA->Thermal_Stability Lower FA Formamidinium (FA) FA->Thermal_Stability Higher Structural_Stability Structural Stability FA->Structural_Stability Improved Large_Cations Large Alkylammonium Cations (e.g., BA, OA, PEA) Moisture_Resistance Moisture Resistance Large_Cations->Moisture_Resistance Significantly Improved Improved_Lifetime Improved Device Lifetime Thermal_Stability->Improved_Lifetime Moisture_Resistance->Improved_Lifetime Structural_Stability->Improved_Lifetime

Caption: Impact of different alkylammonium cations on key stability properties of perovskite solar cells.

Stability_Testing_Workflow Start Start: Fabricate PSC Initial_Characterization Initial Performance Characterization (PCE, JV-curve) Start->Initial_Characterization Stress_Application Apply Stress Condition Initial_Characterization->Stress_Application ISOS_D ISOS-D (Dark Storage) Stress_Application->ISOS_D Dark ISOS_L ISOS-L (Light Soaking) Stress_Application->ISOS_L Light ISOS_T ISOS-T (Thermal Cycling) Stress_Application->ISOS_T Temperature Cycling Damp_Heat Damp Heat (e.g., 85°C/85% RH) Stress_Application->Damp_Heat Heat & Humidity Periodic_Measurement Periodic Performance Measurement ISOS_D->Periodic_Measurement ISOS_L->Periodic_Measurement ISOS_T->Periodic_Measurement Damp_Heat->Periodic_Measurement Data_Analysis Data Analysis (Degradation Rate, T80 Lifetime) Periodic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for perovskite solar cell stability testing.

References

Unveiling the Surface and Bulk Secrets of Butylammonium-Treated Perovskite Films: A Comparative Guide with XPS and RIXS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the advanced characterization of perovskite materials, this guide provides an objective comparison of butylammonium-treated perovskite films with alternative surface treatments. Leveraging experimental data from X-ray Photoelectron Spectroscopy (XPS) and Resonant Inelastic X-ray Scattering (RIXS), we delve into the surface chemistry and bulk electronic structure modifications that underpin enhanced device performance and stability.

The surface treatment of 3D perovskite films with bulky organic cations, such as this compound, has emerged as a critical strategy to passivate defects and form stable 2D/3D heterostructures, ultimately boosting the efficiency and longevity of perovskite-based optoelectronic devices. Understanding the precise impact of these treatments on both the surface and the underlying bulk material is paramount for rational device design. This guide offers a comparative analysis, focusing on this compound treatment and contrasting it with untreated perovskites and those modified with other common organic cations.

Comparative Analysis of Surface Chemistry with XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information. The following tables summarize key findings from XPS analysis of various treated and untreated perovskite films.

Table 1: Comparison of Core Level Binding Energy Shifts in Perovskite Films with Different Surface Treatments. This table highlights the changes in the chemical environment of the constituent elements upon surface modification.

Core LevelUntreated Perovskite (Binding Energy, eV)n-Butylammonium Bromide (BABr) Treated (Binding Energy, eV)Phenethylammonium Iodide (PEAI) Treated (Binding Energy, eV)Guanidinium Iodide (GAI) Treated (Binding Energy, eV)Interpretation of Shift with this compound Treatment
Pb 4f~138.5 (4f₇/₂)Shift to lower binding energy (~0.1-0.2 eV)Shift to lower binding energyShift to lower binding energyIncreased electron density around Pb, suggesting passivation of undercoordinated Pb²⁺ defects.
I 3d~619.2 (3d₅/₂)Shift to lower binding energyShift to lower binding energyShift to lower binding energyIncreased electron density around I, indicating a change in the local chemical environment.
N 1s~402.5 (Formamidinium)Appearance of a new peak at ~402.1 eV (BA⁺) and decrease in FA⁺ peak intensity[1]Appearance of a new peak corresponding to PEA⁺Appearance of a new peak corresponding to GA⁺Direct evidence of the presence of this compound cations on the surface.
Br 3dNot applicableAppearance of a new peak at ~68.9 eV[1]Not applicableNot applicableIncorporation of bromide ions into the perovskite surface.

Table 2: Elemental Composition Changes at the Perovskite Surface Upon n-Butylammonium Bromide (BABr) Treatment. This table illustrates the modification of the surface stoichiometry.

ElementUntreated Perovskite (Atomic %)BABr-Treated Perovskite (Atomic %)Change
PbReferenceDecreased
IReferenceDecreased
CsReferenceDecreased
N (Formamidinium)ReferenceSignificantly Decreased↓↓
C (Formamidinium)ReferenceSignificantly Decreased↓↓
N (this compound)0Increased↑↑
C (this compound)0Increased↑↑
Br0Increased↑↑

Note: The data presented is a synthesis of typical values reported in the literature. Absolute values can vary based on the specific perovskite composition and treatment conditions.

The XPS data consistently reveals that this compound treatment leads to the formation of a distinct surface layer. The appearance of new N 1s and Br 3d peaks confirms the presence of this compound bromide on the surface.[1] The shifts in the Pb 4f and I 3d core levels to lower binding energies are indicative of effective defect passivation, where the electron-donating this compound cations interact with undercoordinated lead ions.[2] A significant change in the surface elemental composition is observed, with a decrease in the constituent elements of the underlying 3D perovskite and a corresponding increase in the elements from the this compound treatment.[1] This suggests the formation of a 2D or quasi-2D perovskite layer on top of the 3D bulk.

Probing the Bulk Electronic Structure with RIXS

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, bulk-sensitive technique that can probe the local electronic structure and excitations within a material. In the context of this compound-treated perovskites, RIXS provides invaluable insights into how the surface treatment affects the electronic properties of the bulk film.

A key study on n-butylammonium bromide (BABr) treated Cs₀.₁₇FA₀.₈₃Pb(I₀.₆Br₀.₄)₃ perovskite films utilized N K-edge and C K-edge RIXS to probe the local environment of the nitrogen and carbon atoms within the bulk. The findings indicate the presence of this compound (BA⁺) ions not just on the surface but also within the bulk of the perovskite film, albeit in a modified bonding environment. This suggests some degree of intermixing or penetration of the this compound cations into the bulk material, which could have profound implications for charge transport and recombination dynamics throughout the film.

While direct comparative RIXS studies on perovskites treated with a wide range of different organic cations are still emerging, the detailed analysis of the this compound-treated system highlights the ability of this technique to reveal "hidden" parameters that are not accessible with surface-sensitive methods alone. The presence of the larger organic cation within the bulk can influence the octahedral tilting and the overall electronic band structure, which are critical factors for device performance.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for XPS and RIXS characterization of perovskite films are provided below.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Perovskite films are typically deposited on conductive substrates (e.g., ITO-coated glass). The this compound treatment is performed by spin-coating a solution of this compound halide (e.g., this compound bromide in isopropanol) onto the perovskite film, followed by a low-temperature annealing step. To prevent surface contamination, samples are transferred to the XPS analysis chamber under an inert atmosphere (e.g., in a nitrogen-filled glovebox) or using a vacuum transfer module.

  • Instrumentation: XPS measurements are performed in an ultra-high vacuum (UHV) system (base pressure < 10⁻⁹ mbar). A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used.

  • Data Acquisition:

    • Survey Scans: A wide energy range scan (e.g., 0-1200 eV) is first acquired to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are then performed over the core level regions of interest (e.g., Pb 4f, I 3d, N 1s, C 1s, Br 3d) with a higher energy resolution to determine chemical states and perform quantitative analysis.

    • Charge Neutralization: A low-energy electron flood gun may be used to compensate for surface charging, which is common in insulating or semiconducting samples.

  • Data Analysis: The collected spectra are energy-calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV. The high-resolution spectra are fitted with appropriate synthetic peak shapes (e.g., Gaussian-Lorentzian) to deconvolute different chemical species and quantify their relative concentrations.

Resonant Inelastic X-ray Scattering (RIXS)
  • Sample Preparation: Sample preparation follows the same procedure as for XPS to ensure consistency.

  • Instrumentation: RIXS experiments are conducted at synchrotron radiation facilities, which provide high-brilliance, tunable X-rays. The measurements are performed in a UHV chamber equipped with a high-resolution soft X-ray spectrometer.

  • Data Acquisition:

    • X-ray Absorption Spectroscopy (XAS): First, XAS spectra are recorded across the absorption edge of interest (e.g., N K-edge, C K-edge) to identify the resonant energies for the RIXS measurements.

    • RIXS Mapping: A 2D RIXS map is then acquired by scanning the incident photon energy across the absorption edge while simultaneously detecting the energy of the emitted X-rays. This provides a comprehensive picture of the electronic excitations.

  • Data Analysis: The RIXS spectra are analyzed to identify different spectral features corresponding to various electronic transitions and excitations. This can reveal information about the local chemical environment, bonding, and electronic structure.

Visualizing the Characterization Workflow and Structure-Property Relationships

To further elucidate the experimental process and the interplay between surface and bulk properties, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_xps_steps XPS Details cluster_rixs_steps RIXS Details sub_cleaning Substrate Cleaning perov_deposition 3D Perovskite Deposition sub_cleaning->perov_deposition ba_treatment This compound Treatment perov_deposition->ba_treatment annealing Annealing ba_treatment->annealing xps_analysis XPS Analysis (Surface Sensitive) annealing->xps_analysis rixs_analysis RIXS Analysis (Bulk Sensitive) annealing->rixs_analysis xps_survey Survey Scan xps_analysis->xps_survey xas XAS Measurement rixs_analysis->xas xps_highres High-Resolution Scans xps_survey->xps_highres xps_data_analysis Data Analysis (Composition, Chemical States) xps_highres->xps_data_analysis rixs_map RIXS Mapping xas->rixs_map rixs_data_analysis Data Analysis (Electronic Structure) rixs_map->rixs_data_analysis

Caption: Experimental workflow for the characterization of this compound-treated perovskite films.

structure_property_relationship cluster_treatment Surface Treatment cluster_surface Surface Properties (Probed by XPS) cluster_bulk Bulk Properties (Probed by RIXS) cluster_performance Device Performance ba_treatment This compound Treatment two_d_layer Formation of 2D/quasi-2D (BA)₂(PbI₄) Layer ba_treatment->two_d_layer defect_passivation Passivation of Pb²⁺ Defects ba_treatment->defect_passivation composition_change Altered Surface Stoichiometry ba_treatment->composition_change ba_penetration Presence of BA⁺ in Bulk two_d_layer->ba_penetration defect_passivation->ba_penetration enhanced_stability Enhanced Stability composition_change->enhanced_stability improved_efficiency Improved Efficiency composition_change->improved_efficiency electronic_mod Modified Bulk Electronic Structure ba_penetration->electronic_mod strain_reduction Potential Strain Reduction electronic_mod->strain_reduction electronic_mod->enhanced_stability electronic_mod->improved_efficiency strain_reduction->enhanced_stability strain_reduction->improved_efficiency

Caption: Relationship between surface treatment, material properties, and device performance.

References

Performance of Perovskite Devices: A Comparative Analysis of the Impact of Butylammonium Additives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced efficiency and stability of perovskite solar cells through the incorporation of butylammonium-based additives, supported by experimental data and detailed protocols.

The relentless pursuit of highly efficient and stable perovskite solar cells (PSCs) has led researchers to explore a variety of strategies to overcome the intrinsic instabilities and defect-related performance losses of these promising photovoltaic materials. One of the most successful approaches has been the incorporation of bulky organic cations, such as this compound, into the perovskite structure. This guide provides a comprehensive comparison of the performance of perovskite devices with and without this compound additives, presenting key experimental data, detailed fabrication and characterization protocols, and a visualization of the underlying mechanisms.

Performance Enhancement with this compound Additives: A Quantitative Comparison

The introduction of this compound iodide (BAI) as an additive in the perovskite precursor solution has been shown to significantly improve the power conversion efficiency (PCE) and stability of PSCs. The bulky this compound cations act as passivating agents, healing defects at the perovskite surface and grain boundaries, and can also lead to the formation of a 2D perovskite capping layer on top of the 3D perovskite bulk, which enhances moisture resistance.[1][2]

Here, we summarize the key performance parameters of perovskite solar cells with and without the addition of n-butylammonium iodide, based on reported experimental findings.

Performance MetricPerovskite Device (Control)Perovskite Device with n-Butylammonium Iodide AdditivePercentage Improvement
Power Conversion Efficiency (PCE)9.7%[3][4]10.2%[3][4]~5.2%
Open-Circuit Voltage (Voc)Varies by studyGenerally Increased[5]-
Short-Circuit Current Density (Jsc)Varies by studyGenerally Increased[3]-
Fill Factor (FF)Varies by studyGenerally Increased[3]-
StabilityLowerSignificantly Improved[1][6]-

Note: The exact values for Voc, Jsc, and FF can vary significantly depending on the specific perovskite composition and device architecture. However, the general trend observed across multiple studies is an improvement in these parameters with the addition of this compound iodide.

The Mechanism of Action: How this compound Additives Enhance Performance

The performance improvements observed in perovskite devices with this compound additives can be attributed to several key mechanisms. The bulky this compound cations, when introduced into the perovskite precursor solution or as a post-treatment, primarily function to:

  • Surface Defect Passivation: The this compound cations (BA+) have a high adsorption energy on the perovskite surface, particularly at methylammonium (B1206745) (MA) vacancy sites.[1] This "surface healing" effect neutralizes charge traps and reduces non-radiative recombination, leading to higher open-circuit voltages and fill factors.[2]

  • Formation of 2D/3D Heterostructures: The large size of the this compound cation can lead to the formation of a thin, two-dimensional (2D) perovskite layer (e.g., (BA)2PbI4) on top of the primary three-dimensional (3D) perovskite absorber.[1][7] This 2D capping layer acts as a protective barrier against moisture and other environmental degradants, significantly enhancing the long-term stability of the device.[6]

  • Morphology Control: The presence of this compound iodide can influence the crystallization process of the perovskite film, leading to more uniform grain growth with higher coverage and a flatter surface with fewer pinholes.[1][3] This improved morphology facilitates more efficient charge transport and extraction.[1]

The following diagram illustrates the workflow for fabricating and characterizing perovskite solar cells to compare the effects of this compound additives.

References

Unveiling Molecular Fingerprints: A Comparative Guide to the Vibrational Modes of Butylammonium Cations via Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Raman spectroscopy offers a powerful, non-destructive method to probe the vibrational modes of molecules, providing a unique "fingerprint" that can reveal subtle differences in structure and conformation. This guide provides a comparative analysis of the Raman spectra of n-butylammonium and tert-butylammonium (B1230491) cations, two isomers whose distinct structures are clearly delineated by their vibrational signatures.

This guide synthesizes experimental data from various sources to present a comparative view of the Raman active vibrational modes of n-butylammonium and its isomer, tert-butylammonium. By examining the characteristic Raman shifts associated with different bond vibrations, researchers can effectively distinguish between these and other related alkylammonium cations.

Comparative Analysis of Vibrational Modes

The primary distinction between the n-butylammonium and tert-butylammonium cations lies in the arrangement of their carbon skeletons. The linear chain of the n-butylammonium cation and the branched structure of the tert-butylammonium cation give rise to different vibrational frequencies for their respective C-C skeletal modes, C-H bending and stretching modes, and the vibrations of the ammonium (B1175870) headgroup.

Below is a summary of the key vibrational modes identified through Raman spectroscopy for both cations. The data has been compiled from studies on butylammonium salts and related compounds.

Vibrational Moden-Butylammonium Cation (cm⁻¹)tert-Butylammonium Cation (cm⁻¹)Structural Significance
N-H Stretching ~3100 - 3200~3100 - 3200Associated with the -NH₃⁺ group. Broad due to hydrogen bonding. Similar for both isomers.
C-H Stretching (Asymmetric & Symmetric) ~2850 - 3000~2870 - 2980Vibrations of CH₂ and CH₃ groups. The pattern and specific frequencies differ due to the different carbon environments.
NH₃⁺ Bending (Asymmetric) ~1570 - 1620~1580 - 1630Deformation of the ammonium headgroup. Sensitive to the local environment and hydrogen bonding.[1]
NH₃⁺ Bending (Symmetric) ~1480 - 1520~1500 - 1550Deformation of the ammonium headgroup.
CH₂/CH₃ Bending (Scissoring/Deformation) ~1440 - 1470~1450 - 1480Bending vibrations of the alkyl chain. The presence of a prominent CH₂ scissoring mode is characteristic of n-butylammonium.
C-N Stretching ~1050 - 1150~1200 - 1250Vibration of the carbon-nitrogen bond. The frequency is higher in the more sterically hindered tert-butylammonium.
C-C Skeletal Stretching ~800 - 1000~750, ~1180The pattern of skeletal vibrations is a key differentiator. n-Butylammonium shows multiple bands corresponding to the linear chain, while tert-butylammonium has characteristic symmetric and asymmetric C-C stretches of the t-butyl group.
CH₂ Rocking/Twisting ~700 - 900-These modes are characteristic of the methylene (B1212753) groups in the n-butyl chain and are absent in the tert-butyl structure.

Experimental Protocols

The following outlines a general experimental protocol for acquiring Raman spectra of this compound salts.

Sample Preparation:

  • This compound halide salts (e.g., n-butylammonium chloride, tert-butylammonium bromide) are typically used as solid powders or in aqueous solutions.

  • For solid-state analysis, a small amount of the powdered sample is placed on a microscope slide or in a capillary tube.

  • For solution-state analysis, the salt is dissolved in a suitable solvent (e.g., deionized water, ethanol) to a desired concentration.

Instrumentation:

  • A high-resolution Raman spectrometer equipped with a laser excitation source is required. Common laser wavelengths for organic sample analysis are 532 nm or 785 nm to minimize fluorescence.

  • A microscope is often coupled to the spectrometer for precise focusing of the laser on the sample.

  • A charge-coupled device (CCD) detector is used to collect the scattered Raman signal.

Data Acquisition:

  • The instrument is calibrated using a standard reference material, such as a silicon wafer.

  • The sample is placed on the microscope stage, and the laser is focused onto the sample.

  • The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Raman spectra are collected over a specific spectral range, typically from 100 to 3500 cm⁻¹, to cover all relevant vibrational modes.

  • Multiple spectra are often acquired and averaged to improve the data quality.

Data Analysis:

  • The acquired spectra are processed to remove any background fluorescence.

  • Peak positions, intensities, and full width at half maximum (FWHM) are determined.

  • The observed Raman peaks are assigned to specific vibrational modes based on established literature values and theoretical calculations.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for identifying the vibrational modes of this compound cations using Raman spectroscopy.

experimental_workflow Experimental Workflow for Raman Spectroscopy of this compound Cations cluster_sample_prep Sample Preparation cluster_instrumentation Raman Spectroscopy cluster_data_analysis Data Analysis cluster_output Output sample This compound Salt (Solid or Solution) spectrometer Raman Spectrometer sample->spectrometer Sample Introduction detector CCD Detector spectrometer->detector Signal Collection laser Laser Excitation (e.g., 532 nm) laser->spectrometer Excitation processing Spectral Processing (Baseline Correction) detector->processing Raw Data peak_analysis Peak Identification & Fitting processing->peak_analysis assignment Vibrational Mode Assignment peak_analysis->assignment results Comparative Data Table & Analysis assignment->results

References

Confirming the Formation of 2D Layered Frameworks with Butylammonium Cations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The formation of two-dimensional (2D) layered perovskites, particularly those utilizing n-butylammonium (BA) as an organic spacer cation, has garnered significant interest for applications in photovoltaics and optoelectronics. These materials, often following the Ruddlesden-Popper (RP) general formula (BA)₂(A)n-₁PbₙX₃ₙ₊₁, consist of inorganic lead halide perovskite layers separated by bilayers of the bulky butylammonium cations.[1][2] This structure offers improved environmental stability compared to their 3D counterparts due to the hydrophobic nature of the organic spacers.[2] Confirmation of this 2D layered structure is paramount for predicting material properties and device performance.

This guide provides a comparative overview of the key experimental techniques and data used to confirm the formation of these 2D frameworks. It details the synthesis, characterization workflow, and presents comparative data for different layer thicknesses ('n' values).

Synthesis and Characterization Workflow

The successful formation of a 2D layered framework is a multi-step process involving precise synthesis followed by rigorous characterization. The general workflow begins with the stoichiometric reaction of precursors to form the desired perovskite phase, followed by deposition (e.g., spin-coating for thin films) and a suite of analytical techniques to verify the structure.

G cluster_synthesis Synthesis Stage cluster_fabrication Film Fabrication cluster_characterization Characterization Stage precursors Precursors (PbI₂, MAI, BA) reaction Stoichiometric Reaction in HI Solution precursors->reaction spin_coating Spin Coating crystal Crystallization (Cooling-induced) reaction->crystal crystal->spin_coating annealing Thermal Annealing spin_coating->annealing xrd XRD Analysis annealing->xrd uv_vis UV-vis Spectroscopy annealing->uv_vis pl PL Spectroscopy annealing->pl xps XPS/GDOES annealing->xps

Caption: General experimental workflow for synthesis and confirmation of 2D perovskites.

Logical Structure of Ruddlesden-Popper Perovskites

The defining characteristic of these materials is the alternating layers of organic and inorganic components. The this compound cations act as insulating spacers between the semiconducting inorganic layers, forming a natural quantum well structure.[3][4]

G cluster_structure Ruddlesden-Popper Structure: (BA)₂(MA)n-₁PbₙI₃ₙ₊₁ BA1 This compound (BA) Layer Inorg1 Inorganic Layer [(MA)n-₁PbₙI₃ₙ₊₁]²⁻ BA1->Inorg1 BA2 This compound (BA) Layer Inorg1->BA2 Inorg2 Inorganic Layer [(MA)n-₁PbₙI₃ₙ₊₁]²⁻ BA2->Inorg2 BA3 This compound (BA) Layer Inorg2->BA3

Caption: Logical layering in (BA)₂(MA)n-₁PbₙI₃ₙ₊₁ Ruddlesden-Popper perovskites.

Key Experimental Protocols

Confirmation of the 2D layered structure relies on a combination of techniques that probe the material's crystal structure and optical properties.

1. X-Ray Diffraction (XRD)

  • Objective: To identify the crystal structure and confirm the presence of a layered, periodic arrangement. The appearance of low-angle diffraction peaks is a hallmark of the formation of a 2D or quasi-2D structure.[5]

  • Methodology:

    • A thin film of the perovskite material is prepared on a suitable substrate (e.g., FTO glass).

    • The sample is mounted in a powder X-ray diffractometer.

    • A Cu Kα (λ = 1.54 Å) X-ray source is used for the measurement.

    • Diffraction patterns are typically collected in the 2θ range of 5° to 50°.

    • The resulting diffractogram is analyzed for characteristic peaks. For (BA)₂(MA)n-₁PbₙI₃ₙ₊₁ materials, a series of periodic peaks at low 2θ values (<10°) corresponds to the (00l) diffraction planes, indicating the layered structure. As the ratio of this compound iodide (BAI) increases, the intensity of the characteristic 3D perovskite peak (e.g., (110) at ~14.2°) diminishes, while the low-angle layered peak emerges and intensifies.[5]

2. UV-Visible (UV-vis) Absorption Spectroscopy

  • Objective: To determine the optical band gap and observe excitonic features characteristic of quantum-confined 2D structures.

  • Methodology:

    • A thin film of the perovskite is deposited on a transparent substrate (e.g., quartz or glass).

    • An absorption spectrum is recorded using a UV-vis spectrophotometer, typically over a wavelength range of 300 nm to 850 nm.

    • The absorption edge is used to calculate the optical band gap. 2D perovskites exhibit a distinct blue shift in their absorption edge compared to their 3D counterparts due to quantum confinement.[5] They also show sharp excitonic absorption peaks just below the band edge, a feature of their quantum-well structure.[6]

3. Photoluminescence (PL) Spectroscopy

  • Objective: To measure the emission properties of the material, which are directly related to its electronic structure and dimensionality.

  • Methodology:

    • The perovskite film is excited using a laser source with an energy above the material's band gap (e.g., a 405 nm diode laser).

    • The emitted light is collected and analyzed by a spectrometer.

    • The PL spectrum reveals emission peaks corresponding to the radiative recombination of excitons. Consistent with the UV-vis data, the PL emission for 2D perovskites is blue-shifted relative to the 3D analogue.[5] The emission wavelength is tunable with the number of inorganic layers ('n').[1]

Comparative Data Analysis

The incorporation of this compound cations and the variation in the number of inorganic layers ('n') directly influence the material's optoelectronic properties. The following table summarizes key performance indicators for the (CH₃(CH₂)₃NH₃)₂(CH₃NH₃)n-₁PbₙI₃ₙ₊₁ series.

Number of Layers (n)Structure TypeKey Low-Angle XRD Peak (2θ)Band Gap (eV)PL Emission Peak (nm)Reference
1Pure 2D~5.2°2.35~528 (2.35 eV)[1]
2Quasi-2D~4.5°2.12~585 (2.12 eV)[1]
3Quasi-2D~3.8°2.01~617 (2.01 eV)[1]
4Quasi-2D~3.2°1.90~653 (1.90 eV)[1]
3D (MAPbI₃)No low-angle peak1.59~780 (1.59 eV)[5]

Note: Exact peak positions and energies can vary slightly based on synthesis conditions and measurement techniques.

As the number of inorganic layers 'n' increases, the structure transitions from a pure 2D (n=1) to a quasi-2D framework, approaching the bulk 3D properties. This is evidenced by:

  • A systematic decrease in the band gap energy, as quantum confinement effects are reduced.[1]

  • A corresponding red-shift in the photoluminescence emission peak.[1]

  • A shift in the primary low-angle XRD peak to smaller angles, indicating a larger spacing between the repeating layered units.

Comparison with Alternative Spacer Cations

While this compound is a common choice, other organic cations are also used to form 2D perovskites, each imparting different properties.

  • Phenethylammonium (PEA): A bulkier, aromatic cation. PEA-based 2D perovskites often exhibit improved thermal and moisture stability compared to their BA counterparts due to the hydrophobicity and size of the PEA cation.[7]

  • Propylammonium (PA) & Ethylammonium (EA): Shorter alkyl chains than BA. While they can form layered structures, they may also lead to different, lower-dimensional crystal structures and can be more prone to structural transformation in ambient conditions compared to (BA)₂PbI₄.[8]

The choice of spacer cation significantly impacts the distortion of the inorganic layers, exciton-phonon coupling, and overall material stability, making it a critical parameter in designing 2D perovskites for specific applications.[9]

References

A Comparative Benchmark of Butylammonium-Based Perovskite Solar Cells for Enhanced Power Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and photovoltaics, the quest for stable and highly efficient solar cell technologies is paramount. Among the promising next-generation candidates, perovskite solar cells have garnered significant attention. This guide provides a comparative analysis of butylammonium-based perovskite solar cells, benchmarking their power conversion efficiency and other key performance metrics against prominent alternative perovskite compositions. The information herein is supported by experimental data from recent scientific literature to aid in material selection and experimental design.

The inclusion of large organic cations, such as this compound (BA), into the perovskite structure has emerged as a key strategy to enhance both the efficiency and stability of these solar cells. This is often achieved through the formation of 2D/3D mixed-dimensional perovskite structures, where the bulky this compound cations act as spacers, improving moisture resistance and passivating defects. This guide will delve into the performance of these this compound-based cells and compare them with other leading perovskite systems, including those incorporating guanidinium (B1211019) cations, all-inorganic cesium-lead-iodide (CsPbI3) perovskites, and lead-free tin-based perovskites.

Performance Comparison of Perovskite Solar Cells

The following table summarizes the key performance parameters of this compound-based solar cells alongside several alternative compositions. The data, extracted from various studies, highlights the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for each cell type. It is important to note that direct comparisons can be challenging due to variations in fabrication processes and testing conditions across different research groups.

Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
This compound-Based
BAx(FA0.83Cs0.17)1-xPb(IyBr1-y)317.5 ± 1.3 (stabilized)---[1][2]
(BA)2(MA)3Pb4I1312.5---[1]
CH3NH3PbI3-xClx with C4H9NH3I additive10.2---[3][4]
Guanidinium-Doped
(GA)0.05(MA)0.95PbI315.780.89124.2173.1[5]
Guanidinium-doped CsFAMA20.29---
All-Inorganic
CsPbI3 (p-i-n vacuum deposited)10.2115.566[6]
CsPbI3 (solution processed with additive)9.62---[7]
Lead-Free
FASnI3>140.92--[8]
FASnI3 (nanocrystals)----[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized experimental protocols for the fabrication of the compared perovskite solar cells, based on methods reported in the literature.

Fabrication of this compound-Caesium-Formamidinium Perovskite Solar Cells

This protocol is based on the fabrication of 2D/3D heterostructured perovskite solar cells.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. A compact TiO₂ blocking layer is often deposited by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer.

  • Perovskite Precursor Solution: A mixed-cation, mixed-halide perovskite precursor solution is prepared. For a BAₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(IᵧBr₁₋ᵧ)₃ composition, formamidinium iodide (FAI), lead iodide (PbI₂), lead bromide (PbBr₂), cesium iodide (CsI), and this compound iodide (BAI) are dissolved in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The molar ratios of the components are carefully controlled to achieve the desired stoichiometry.

  • Perovskite Film Deposition: The perovskite solution is spin-coated onto the prepared substrate in a nitrogen-filled glovebox. A common technique is a two-step spin-coating process, with a final high-speed spin to create a uniform film. An anti-solvent, such as chlorobenzene (B131634), is often dripped onto the spinning substrate during the second step to induce rapid crystallization and form a dense, pinhole-free film.

  • Annealing: The film is then annealed on a hotplate at a specific temperature, typically between 100°C and 170°C, for a defined duration to promote crystal growth and remove residual solvents.[11]

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, a common hole-transporting material, is prepared in chlorobenzene with additives like Li-TFSI and t-butylpyridine. This solution is spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Fabrication of Guanidinium-Doped Perovskite Solar Cells

This protocol outlines the fabrication of perovskite solar cells incorporating guanidinium cations.

  • Substrate and Electron Transport Layer (ETL) Preparation: Similar to the this compound-based cells, FTO substrates are cleaned, and a TiO₂ compact and mesoporous layer are deposited.

  • Perovskite Precursor Solution with Guanidinium: The perovskite precursor solution, for example, (GA)ₓ(MA)₁₋ₓPbI₃, is prepared by dissolving guanidinium iodide (GAI), methylammonium (B1206745) iodide (MAI), and lead iodide (PbI₂) in a solvent mixture like DMF and DMSO.[5] The doping concentration of GAI is a critical parameter to optimize.

  • Film Deposition and Annealing: The precursor solution is spin-coated onto the substrate, followed by an anti-solvent treatment and annealing. The annealing temperature and time are optimized to achieve the best film quality, with temperatures around 90-110°C being common.[5]

  • HTL and Electrode Deposition: A Spiro-OMeTAD hole transport layer and a metal electrode are deposited in the same manner as described for the this compound-based cells.

Fabrication of All-Inorganic CsPbI₃ Perovskite Solar Cells

This protocol describes a vacuum deposition method for fabricating all-inorganic perovskite solar cells.

  • Substrate and Charge Transport Layers: Indium tin oxide (ITO) coated glass is used as the substrate. A hole-transporting layer like poly(triaryl amine) (PTAA) is spin-coated on the ITO.

  • Perovskite Deposition by Co-evaporation: The CsPbI₃ perovskite layer is deposited by thermal co-evaporation of cesium iodide (CsI) and lead iodide (PbI₂) in a high-vacuum chamber. The substrate temperature is maintained at an elevated temperature (e.g., 100°C) during deposition to facilitate the formation of the perovskite phase.[6]

  • Post-Deposition Annealing: A critical step for CsPbI₃ is the post-deposition annealing at a high temperature (e.g., 320°C) for a short duration to induce the phase transition to the desired photoactive perovskite phase.[6]

  • Electron Transport Layer (ETL) and Electrode Deposition: An electron-transporting layer, such as phenyl-C61-butyric acid methyl ester (PCBM), is then deposited by thermal evaporation, followed by the deposition of a metal electrode like aluminum (Al).[6]

Fabrication of Lead-Free FASnI₃ Perovskite Solar Cells

This protocol outlines the fabrication of tin-based lead-free perovskite solar cells.

  • Substrate and ETL Preparation: FTO substrates are cleaned, and an electron transport layer, often TiO₂, is deposited.

  • Perovskite Precursor Solution: The FASnI₃ precursor solution is prepared by dissolving formamidinium iodide (FAI) and tin(II) iodide (SnI₂) in a suitable solvent. A key challenge with tin-based perovskites is the rapid oxidation of Sn²⁺ to Sn⁴⁺. To mitigate this, a reducing agent like tin(II) fluoride (B91410) (SnF₂) is often added to the precursor solution.[10]

  • Film Deposition and Annealing: The FASnI₃ film is deposited by spin-coating in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation. An anti-solvent treatment is typically employed. The film is then annealed at a moderate temperature.

  • HTL and Electrode Deposition: A hole-transporting layer and a metal electrode are subsequently deposited.

Visualizing the Experimental Workflow

To provide a clearer understanding of the fabrication process, the following diagram illustrates the general workflow for producing perovskite solar cells.

G cluster_0 Substrate Preparation cluster_1 Perovskite Layer Formation cluster_2 Device Completion A FTO Glass Cleaning B ETL Deposition (e.g., TiO₂) A->B C Precursor Solution Preparation B->C D Spin-Coating C->D E Anti-Solvent Treatment D->E F Annealing E->F G HTL Deposition (e.g., Spiro-OMeTAD) F->G H Metal Electrode Evaporation G->H I Characterization (J-V, EQE, etc.) H->I

General workflow for perovskite solar cell fabrication.

The following diagram illustrates the typical device architecture of a perovskite solar cell.

G cluster_0 Perovskite Solar Cell Architecture A Metal Back Contact (Au/Ag) B Hole Transport Layer (HTL) A->B C Perovskite Absorber Layer B->C D Electron Transport Layer (ETL) C->D E Transparent Conductive Oxide (FTO/ITO) D->E F Glass Substrate E->F

Typical layered structure of a perovskite solar cell.

References

The Influence of Butylammonium Concentration on Crystal Growth: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling crystallization is paramount. The concentration of additives, such as butylammonium salts, can significantly impact crystal growth, morphology, and purity. This guide provides a comparative analysis of the effect of this compound concentration on crystal growth, supported by experimental findings.

Impact on Crystal Morphology and Growth Kinetics

The concentration of n-butylammonium and tetra-n-butylammonium bromide (TBAB) has been observed to directly influence the morphology and growth characteristics of crystals, particularly in aqueous solutions forming semiclathrate hydrates. At lower concentrations, the crystal growth is typically characterized by the formation of distinct, well-defined structures. As the concentration increases, a noticeable shift towards more compact and less defined crystal habits is observed.

A study on the mixed hydrogen/tetrathis compound bromide (TBAB) semiclathrates found that at lower TBAB concentrations of 1 and 2 mol %, initial crystal formation resulted in needle-like and equiaxial structures. These crystals later developed into columnar forms with high transmittance, retaining their individual structures. However, at higher concentrations of 2.5 mol % and above, the crystal morphology changed to cylinder-like structures that evolved into dense, irregular shapes with lower transmittance. At these higher concentrations, individual crystals became indistinguishable and grew in a mushy, layered fashion.

Similarly, morphological studies of TBAB semiclathrate hydrates in a confined space showed that at a low mass concentration of 13.8 wt%, dendritic crystals were formed.[1] Increasing the concentration to 18 wt% resulted in more densely packed dendritic crystals.[1] At even higher concentrations, the crystal growth no longer exhibited peaks and valleys, indicating a sufficient mass supply for a more uniform growth front.[1]

The following table summarizes the observed effects of tetra-n-butylammonium bromide (TBAB) concentration on crystal morphology based on available experimental data. It is important to note that direct quantitative comparisons of crystal size and growth rate across different studies are challenging due to variations in experimental conditions.

TBAB ConcentrationObserved Crystal MorphologyCrystal HabitReference
1 - 2 mol %Needle-like and equiaxial, developing into columnar crystalsWell-defined, individual structures, high transmittance
≥ 2.5 mol %Cylinder-like, developing into dense, irregular shaped crystalsMushy, layered growth, low transmittance
13.8 wt %Dendritic crystalsBranched, tree-like structures[1]
18 wt %Densely dendritic crystalsMore compact branched structures[1]
32 wt % & 40 wt %No distinct peaks and valleys along the growth axisUniform, non-dendritic growth[1]

Experimental Protocols

The following provides a generalized experimental protocol for the investigation of the effect of this compound concentration on crystal growth, based on methodologies described in the cited literature.

Materials
  • High-purity tetra-n-butylammonium bromide (TBAB)

  • Deionized water

  • Substrate for crystal growth (e.g., petri dish, optical sheet)

Equipment
  • Microscope with a temperature-controlled stage

  • Stirring apparatus

  • Cooling/heating system

  • Data acquisition system for capturing images and temperature readings

Procedure
  • Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of TBAB (e.g., 10 wt%, 20 wt%, 30 wt%, 40 wt%). Ensure complete dissolution of the TBAB.[2]

  • Crystallization Setup: Place a small volume of the TBAB solution onto the substrate within the temperature-controlled stage of the microscope.

  • Inducing Crystallization: Initiate crystallization by cooling the solution to a specific subcooling temperature. The cooling rate can be controlled to study its effect on nucleation and growth.[1]

  • Observation and Data Collection: Observe the nucleation and growth of crystals using the microscope. Record images and videos of the crystallization process.

  • Analysis: Analyze the recorded images to determine crystal morphology, size, and growth rate at different TBAB concentrations.

Visualizing the Process and Relationships

To better understand the experimental workflow and the observed phenomena, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare TBAB Solutions (Varying Concentrations) setup_stage Setup Temperature- Controlled Stage induce_cryst Induce Crystallization (Cooling) setup_stage->induce_cryst observe_growth Observe Crystal Growth (Microscopy) induce_cryst->observe_growth analyze_morphology Analyze Morphology observe_growth->analyze_morphology quantify_growth Quantify Growth Rate observe_growth->quantify_growth compare_results Compare Results analyze_morphology->compare_results quantify_growth->compare_results ConcentrationEffect cluster_low Low Concentration cluster_high High Concentration concentration This compound Concentration low_morph Needle-like / Dendritic concentration->low_morph leads to high_morph Dense / Irregular concentration->high_morph leads to low_habit Well-defined / Individual low_morph->low_habit high_habit Mushy / Layered high_morph->high_habit

References

analyzing the impact of different alkylammonium chain lengths on device performance

Author: BenchChem Technical Support Team. Date: December 2025

The judicious selection of organic cations, specifically the length of the alkylammonium chain, has emerged as a critical factor in optimizing the performance and stability of perovskite-based optoelectronic devices. Researchers have demonstrated that varying the carbon chain length of these organic spacers can profoundly influence key device parameters, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). This guide provides a comparative analysis of the impact of different alkylammonium chain lengths on device performance, supported by experimental data and detailed methodologies.

The Balancing Act: Efficiency vs. Stability

A recurring theme in the investigation of alkylammonium chain length is the trade-off between device efficiency and long-term stability. Generally, longer alkyl chains enhance the hydrophobicity of the perovskite film, leading to improved moisture resistance and overall stability.[1][2] However, these long, insulating organic chains can also impede charge transport and introduce recombination losses, potentially lowering the power conversion efficiency.[1][2] Conversely, shorter alkyl chains may facilitate better charge transport but often result in perovskite films that are more susceptible to degradation from environmental factors.

Comparative Performance Data

The following table summarizes the performance of perovskite solar cells incorporating various alkylammonium cations with different chain lengths. The data is compiled from multiple studies to provide a comparative overview.

Alkylammonium CationChain LengthPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF) (%)Reference
Control (3D MAPbI3) -20.52---[3]
Methylammonium (MA+) C1----
Ethylammonium (EA+) C2----[4]
Propylammonium (PA+) C3----[2]
Phenylpropylammonium (PPAI) C3 (aromatic)22.68---[1]
Butylammonium (BA+) C4----[2]
Phenylthis compound (PBAI) C4 (aromatic)22.52---[3]
Pentylammonium (PA+) C5----[2]
Octylammonium (OA+) C8----[2]
Dodecylammonium (DAI) C12----[2]

Note: Direct one-to-one comparison of absolute values across different studies can be challenging due to variations in fabrication processes and device architectures. The table aims to illustrate the general trends and the performance achieved with specific cations.

Studies have shown that an optimal chain length can exist for maximizing performance. For instance, the incorporation of phenylpropylammonium iodide (PPAI) has led to a power conversion efficiency of 22.68%.[1] In another study, the use of (2,3,4,5,6-pentafluorophenyl)methylammonium iodide (with the shortest linking group) in inverted devices achieved a maximum PCE of 22.0%.[5][6][7] Interestingly, devices with the longest alkyl linker in that particular study, 3-(2,3,4,5,6-pentafluorophenyl)propylammonium iodide, showed the poorest performance.[5][6] This highlights that the relationship between chain length and performance is not always linear and depends on the specific chemical structure of the cation and its role in the perovskite film (e.g., as an additive or for forming 2D/3D structures).

Experimental Protocols

The following provides a generalized experimental protocol for the fabrication and characterization of perovskite solar cells with varying alkylammonium chain lengths, based on common practices reported in the literature.

Device Fabrication
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene (B28343) is spin-coated onto the cleaned ITO substrates, followed by annealing at 100°C for 10 minutes.

  • Perovskite Film Deposition:

    • Precursor Solution: A perovskite precursor solution (e.g., FAPbI3 and MAPbBr3) is prepared in a mixed solvent of DMF and DMSO.

    • Alkylammonium Additive: The desired alkylammonium iodide (e.g., PAI, BAI, DAI) is added to the perovskite precursor solution at a specific molar ratio.

    • Spin-Coating: The precursor solution with the additive is spin-coated onto the HTL in a nitrogen-filled glovebox.

    • Annealing: The film is then annealed at a specific temperature (e.g., 100-150°C) for a designated time to promote crystallization.

  • Electron Transport Layer (ETL) Deposition: A layer of C60 or PCBM is deposited onto the perovskite layer via spin-coating or thermal evaporation.

  • Buffer Layer and Electrode Deposition: A buffer layer (e.g., BCP) and a metal electrode (e.g., Ag or Au) are deposited by thermal evaporation under high vacuum.

Characterization
  • Device Performance: The current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm2). The PCE, VOC, JSC, and FF are extracted from these measurements.

  • Film Morphology: The surface and cross-sectional morphology of the perovskite films are characterized using Scanning Electron Microscopy (SEM).

  • Crystallinity: The crystal structure and orientation of the perovskite films are analyzed using X-ray Diffraction (XRD).

  • Optical Properties: The light absorption and photoluminescence (PL) properties of the films are investigated using UV-Vis spectroscopy and PL spectroscopy, respectively.

Logical Relationship between Alkylammonium Chain Length and Device Performance

The following diagram illustrates the impact of increasing alkylammonium chain length on various aspects of perovskite solar cell performance and properties.

G cluster_input Input Parameter cluster_properties Film & Interfacial Properties cluster_performance Device Performance Metrics Alkyl_Chain Increasing Alkylammonium Chain Length Hydrophobicity Increased Hydrophobicity Alkyl_Chain->Hydrophobicity Steric_Hindrance Increased Steric Hindrance Alkyl_Chain->Steric_Hindrance Charge_Transport Impeded Charge Transport (Long Chains) Alkyl_Chain->Charge_Transport Defect_Passivation Enhanced Defect Passivation (Optimal Length) Alkyl_Chain->Defect_Passivation Stability Improved Stability Hydrophobicity->Stability Steric_Hindrance->Charge_Transport Recombination Increased Recombination (Long Chains) Charge_Transport->Recombination Efficiency Optimal Efficiency (at specific length) Defect_Passivation->Efficiency Recombination->Efficiency

Caption: Impact of Alkylammonium Chain Length on Perovskite Properties.

References

Safety Operating Guide

Safe Disposal of Butylammonium Compounds: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of butylammonium compounds, tailored for researchers, scientists, and drug development professionals. By adhering to these procedures, you contribute to a culture of safety and environmental responsibility.

Key Chemical and Physical Properties of this compound Compounds

Understanding the properties of this compound compounds is crucial for safe handling and disposal. The following table summarizes key quantitative data for representative this compound salts. It is important to note that the specific properties can vary depending on the associated anion.

Propertyn-Butylammonium BromideTetrathis compound Bromide
Molecular Formula C4H12BrNC16H36BrN
Molecular Weight 154.05 g/mol 322.37 g/mol
Appearance White to off-white crystalline powderWhite to slightly cream crystalline powder
Melting Point 205 °C (lit.)103-104 °C
Solubility in Water Soluble600 g/L (20 °C)
Stability Stable under recommended storage conditions.Stable. Incompatible with strong oxidizing agents. Protect from moisture.

Experimental Protocol for Proper Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound compounds.

  • Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or chlorinated solvents, to prevent potentially hazardous reactions.

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in this designated container.

3. Container Management:

  • Use a container made of a material compatible with amines, such as high-density polyethylene (B3416737) (HDPE).

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

  • The container must be clearly labeled with "Hazardous Waste," the name "this compound Compounds," and the primary hazard(s) (e.g., "Corrosive," "Toxic").

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • The storage area should be cool and dry.

5. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.

  • Do not attempt to dispose of this compound waste down the drain or in regular trash.

6. Spill Cleanup:

  • In the event of a spill, immediately alert others in the area.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • For larger spills, dike the area to contain the spill.

  • Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • For significant spills, evacuate the area and contact your institution's EHS or emergency response team.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ButylammoniumDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Is the waste properly segregated from incompatible chemicals? container->segregate collect Collect Waste in Designated Container segregate->collect Yes remediate Re-segregate Waste According to Protocol segregate->remediate No seal Securely Seal Container collect->seal store Store in Ventilated Satellite Accumulation Area seal->store request Request Hazardous Waste Pickup from EHS store->request end Disposal Complete request->end remediate->container

Caption: Decision workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guide for Handling Butylammonium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Butylammonium compounds. It is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE varies based on the specific this compound compound and the nature of the task.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesMust be worn at all times in the laboratory.
Chemical GogglesRequired when there is a risk of splashing or when handling larger quantities.[1]
Face ShieldRecommended in addition to chemical goggles when there is a significant risk of splashing or when handling highly concentrated solutions.[1][2]
Hand Protection Disposable GlovesStandard nitrile, neoprene, or PVC gloves are generally suitable for handling small quantities.[3] Always check for signs of degradation or chemical breakthrough and replace if necessary.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination.[1]
Chemical-resistant ApronRecommended when handling larger volumes or when there is a higher risk of spills.[1]
Closed-toe ShoesMandatory in all laboratory environments to protect feet from spills and falling objects.[1]
Respiratory Protection Fume HoodHandle this compound compounds in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or creating solutions to minimize inhalation of dust or vapors.[1]
Dust Respirator/MaskA NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders outside of a fume hood.[1] For highly volatile compounds like n-Butylamine, a full-face air-purifying respirator may be necessary.[4]

Standard Operating Procedure for this compound

The following diagram outlines the standard workflow for handling this compound compounds in a laboratory setting, from initial preparation to final disposal. Adherence to these steps is crucial for maintaining a safe research environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Review SDS ppe Don Appropriate PPE start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh/Measure Compound ventilation->weigh experiment Perform Experiment weigh->experiment storage Store Securely experiment->storage waste Collect Waste in Labeled Container storage->waste dispose Dispose via Licensed Contractor waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end End decontaminate->end

Caption: Standard operating procedure for handling this compound.

Emergency Protocol: this compound Spill Management

In the event of a this compound spill, a swift and systematic response is critical to contain the material and mitigate exposure. The following flowchart details the necessary steps for managing a spill effectively.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate report Report the Incident decontaminate->report

Caption: Emergency response plan for a this compound spill.

Detailed Procedural Guidance

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before handling any this compound compound, thoroughly review its specific SDS to understand the hazards, handling precautions, and emergency procedures.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for integrity before use.

  • Ventilation: All handling of this compound, especially weighing of powders and preparation of solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Safe Handling and Experimental Protocols
  • General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[5][6] Keep containers tightly closed when not in use.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][6] Do not eat, drink, or smoke in areas where this compound is handled.

  • Static Discharge: For flammable forms like n-Butylamine, take precautionary measures against static discharge.[7]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[7] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill and Leak Procedures
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material carefully to avoid creating dust.[5][6]

  • Cleanup: Collect the spilled material in a suitable, closed container for disposal.[8] Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.[8]

Disposal Plan

The disposal of this compound waste must comply with all federal, state, and local regulations.[8]

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[8][9]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Disposal Method: The preferred method for disposal is incineration.[8] This should be carried out in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, a licensed professional waste disposal company should be contracted to handle the disposal of hazardous chemical waste.[8] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[8][9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[10] After rinsing, the container can be disposed of according to institutional guidelines.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.